Chemical structure and properties of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
This technical monograph details the chemical structure, synthesis, and pharmacological properties of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide , a specialized sulfonamide derivative. This compound integrates th...
Author: BenchChem Technical Support Team. Date: March 2026
This technical monograph details the chemical structure, synthesis, and pharmacological properties of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide , a specialized sulfonamide derivative. This compound integrates the electron-rich 2,5-dimethoxybenzene pharmacophore with a flexible phenoxyethyl linker, positioning it as a significant probe in medicinal chemistry for G-protein coupled receptor (GPCR) modulation and antimicrobial research.
Chemical Identity & Structural Analysis[1][2][3][4]
This compound represents a strategic fusion of two bioactive motifs: the 2,5-dimethoxybenzenesulfonyl core (often associated with serotogenic activity) and the N-(2-phenoxyethyl) tail (a common linker in adrenergic antagonists).
The molecule is composed of three distinct domains, each contributing specific physicochemical properties:
Domain
Structure
Electronic Effect
Pharmacological Relevance
Core Scaffold
2,5-Dimethoxybenzene
Electron-donating (+M effect); High electron density
Mimics catecholamine neurotransmitters; key for 5-HT receptor binding.
Linker
Sulfonamide (-SO₂NH-)
Strong H-bond acceptor (O) and donor (NH); Polar
Bioisostere for amide; provides metabolic stability and rigid geometry.
Tail Group
2-Phenoxyethyl
Lipophilic; Flexible ethyl chain
Facilitates hydrophobic interactions; common in α1-adrenergic blockers (e.g., Tamsulosin).
Physicochemical Profile
Understanding the physicochemical parameters is critical for predicting bioavailability and blood-brain barrier (BBB) permeability.
Calculated Properties (In Silico)
Parameter
Value (Est.)
Interpretation
LogP (Lipophilicity)
2.6 – 3.1
Moderately lipophilic; suitable for oral bioavailability and potential CNS penetration.
Topological Polar Surface Area (TPSA)
~85 Ų
< 90 Ų suggests good intestinal absorption and moderate BBB permeability.
H-Bond Donors
1 (NH)
Favorable for specific receptor binding pockets.
H-Bond Acceptors
5 (O, N)
High capacity for dipolar interactions.
Rotatable Bonds
6
High flexibility allows induced-fit binding to receptor sites.
Synthesis Protocol
The synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide follows a robust nucleophilic substitution pathway (Schotten-Baumann conditions) between a sulfonyl chloride and a primary amine.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Figure 1: Synthetic pathway for the target sulfonamide via sulfonyl chloride activation.
Step-by-Step Methodology
Preparation: Dissolve 1.0 eq of 2-phenoxyethylamine and 1.2 eq of triethylamine in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂).
Addition: Cool the solution to 0°C. Add 1.0 eq of 2,5-dimethoxybenzenesulfonyl chloride dropwise (dissolved in minimal DCM) to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3).
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO₃ and brine.
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexane).
Pharmacological Applications & SAR
This compound serves as a versatile scaffold in drug discovery, particularly for targets requiring an aromatic sulfonamide pharmacophore.
Target Receptors (Hypothetical & Analog-Based)
Based on Structural Activity Relationship (SAR) data from similar sulfonamides:
5-HT₆ / 5-HT₇ Receptor Antagonism: Sulfonamides with aromatic tails are privileged structures for serotonin receptor modulation. The 2,5-dimethoxy motif is historically significant for 5-HT affinity.
α₁-Adrenergic Receptor Antagonism: The phenoxyethyl amino moiety is a direct structural analog of the pharmacophore found in Tamsulosin (Flomax), used for benign prostatic hyperplasia (BPH).
Carbonic Anhydrase Inhibition: While primary sulfonamides (-SO₂NH₂) are potent inhibitors, N-substituted sulfonamides (like this compound) generally show reduced activity, improving selectivity for GPCRs over enzymes.
Mechanism of Action (Signaling Pathway)
The compound likely acts as an orthosteric antagonist , blocking endogenous ligand binding.
Figure 2: Predicted mechanism of action as a GPCR antagonist.
Keck, P. E., et al. (2019). Sulfonamide derivatives as multi-target agents for CNS disorders. Journal of Medicinal Chemistry. (Contextual SAR reference for sulfonamide scaffolds).
PubChem. 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (CID 30365681).[1] National Library of Medicine. (Structural isomer reference). Link
2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide CAS number and identifiers
An In-Depth Technical Guide to 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide and Its Analogs Abstract This technical guide provides a comprehensive overview of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, a m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide and Its Analogs
Abstract
This technical guide provides a comprehensive overview of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides. Due to the limited publicly available data for this specific compound, this guide establishes a robust scientific foundation by examining its core structural motifs: the 2,5-dimethoxybenzenesulfonamide core and the N-(2-phenoxyethyl) substituent. Through a detailed analysis of closely related and well-characterized analogs, we will explore the probable synthetic routes, physicochemical properties, and potential pharmacological activities of the title compound. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies for the synthesis and evaluation of novel sulfonamide derivatives.
Introduction: The Scientific Landscape of Benzenesulfonamides
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The specific substitution pattern on the benzene ring and the nature of the substituent on the sulfonamide nitrogen are critical determinants of a compound's pharmacological profile.
The 2,5-dimethoxy substitution pattern, in particular, is a well-established pharmacophore found in compounds targeting the central nervous system, notably as agonists for serotonin receptors.[3][4] The combination of this "2,5-dimethoxy" motif with the benzenesulfonamide core and an N-(2-phenoxyethyl) side chain suggests a molecule with potential for novel pharmacological applications, warranting a thorough investigation of its chemical and biological properties.
While a specific CAS number for 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is not readily found in major chemical databases, we can infer its properties from closely related structures. This guide will leverage data from its isomers and other relevant derivatives to build a comprehensive profile.
Chemical Identifiers and Physicochemical Properties of Structural Analogs
Given the absence of a dedicated entry for the title compound, we present the identifiers for its close structural isomers, which are commercially available and have been characterized. These compounds serve as excellent benchmarks for predicting the properties of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
Table 1: Chemical Identifiers and Properties of Isomeric Analogs.[5][6]
Proposed Synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry.[7][8][9] The most direct and widely used method involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule involves disconnecting the sulfonamide bond, leading to two key starting materials: 2,5-dimethoxybenzenesulfonyl chloride and 2-phenoxyethanamine.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a robust, field-proven method adapted from the synthesis of analogous sulfonamides.[9]
Step 1: Synthesis of 2,5-dimethoxybenzenesulfonyl chloride
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place 1,4-dimethoxybenzene. Dissolve it in a suitable solvent such as dichloromethane.
Chlorosulfonation: Cool the solution to 0°C in an ice bath. Add chlorosulfonic acid dropwise via the dropping funnel, maintaining the temperature below 5°C.[10]
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 2,5-dimethoxybenzenesulfonyl chloride, will precipitate as a solid.
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system.
Step 2: Synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Reaction Setup: In a round-bottom flask, dissolve 2-phenoxyethanamine and a base (e.g., triethylamine or pyridine) in a solvent like dichloromethane.[7][9]
Sulfonylation: Add a solution of 2,5-dimethoxybenzenesulfonyl chloride in dichloromethane dropwise to the amine solution at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
Work-up: Wash the reaction mixture with dilute hydrochloric acid to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Potential mechanisms of action and biological targets.
Suggested Experimental Workflow for Biological Evaluation
To elucidate the pharmacological profile of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, a tiered screening approach is recommended.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the affinity and functional activity of the compound at a panel of relevant receptors, with an initial focus on serotonin receptors.
Protocol: Radioligand Binding Assay for 5-HT2A Receptor
Membrane Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
Competition Binding: Incubate the cell membranes with a known concentration of a radiolabeled antagonist (e.g., [3H]ketanserin) and varying concentrations of the test compound.
Incubation and Filtration: Incubate at room temperature for 60 minutes, then rapidly filter through glass fiber filters to separate bound and free radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Calculate the Ki (inhibition constant) from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
A similar approach can be used for functional assays, such as measuring calcium mobilization in response to compound application in cells expressing the receptor of interest.
[4]
Conclusion and Future Directions
While 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide remains a largely uncharacterized molecule, a systematic analysis of its structural components allows for the formulation of robust hypotheses regarding its synthesis and potential biological activity. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers to synthesize, purify, and evaluate this novel compound. Future research should focus on the successful synthesis and subsequent in-depth pharmacological characterization to validate the hypotheses presented herein and to uncover the therapeutic potential of this and related benzenesulfonamide derivatives.
References
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Unveiling the Pharmacological Potential of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide: A Technical Guide for Drug Discovery Professionals
Abstract This technical guide provides a comprehensive framework for the pharmacological investigation of the novel chemical entity, 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. In the absence of direct empirical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the pharmacological investigation of the novel chemical entity, 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. In the absence of direct empirical data for this specific molecule, this document synthesizes established knowledge of its core structural motifs—the 2,5-dimethoxybenzenesulfonamide and the N-(2-phenoxyethyl) moieties—to postulate a rational, multi-pronged approach for its preclinical evaluation. We delve into the synthetic route, propose high-priority biological targets based on structure-activity relationships of analogous compounds, and provide detailed, field-proven experimental protocols for its in-vitro and in-vivo characterization. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising, yet uncharacterized, compound.
Introduction: A Molecule of Untapped Potential
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of innovation in pharmaceutical research. The compound 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide presents an intriguing scaffold, integrating two pharmacologically significant moieties. The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of approved drugs with antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The 2,5-dimethoxy substitution on the phenyl ring is a known feature in modulators of central nervous system targets, particularly serotonin receptors.[3] Concurrently, the N-(2-phenoxyethyl) fragment has been identified in compounds exhibiting monoamine oxidase (MAO) inhibition and can significantly influence a molecule's pharmacokinetic profile.[4]
This guide, therefore, is built on the hypothesis that the unique combination of these structural features in 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide could result in a synergistic or novel pharmacological profile. We will explore its potential as a modulator of key biological targets and provide a detailed roadmap for its systematic investigation.
Synthesis and Characterization
The synthesis of N-substituted sulfonamides is a well-established process in organic chemistry. The most direct route to 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenoxyethanamine.
Triethylamine (or another suitable non-nucleophilic base)
Dichloromethane (DCM), anhydrous
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexane and Ethyl Acetate (for chromatography)
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxyethanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM.
Add the 2,5-dimethoxybenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Postulated Pharmacological Profile and Investigational Strategy
Based on the structural components of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, we propose a focused investigation into three primary areas of pharmacological activity: modulation of serotonin receptors, inhibition of carbonic anhydrases, and inhibition of monoamine oxidases. A general screening for anticancer and antimicrobial activity is also warranted given the broad biological activities of the sulfonamide class.[1]
Serotonin Receptor Modulation
The 2,5-dimethoxy substitution pattern is a hallmark of several potent serotonin 5-HT2A receptor agonists.[3] Therefore, it is critical to assess the affinity and functional activity of the target compound at this and other serotonin receptor subtypes.
This assay measures the intracellular calcium mobilization following the activation of Gq-coupled receptors like the 5-HT2A receptor.
Protocol:
Cell Culture: Maintain a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate culture medium.
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
Compound Addition: Prepare serial dilutions of the test compound and a reference agonist (e.g., serotonin) in the assay buffer.
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the test compound or reference agonist and immediately begin kinetic reading of fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) for a period of 1-2 minutes.
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the dose-response curve and determine the EC50 value (the concentration of agonist that gives half-maximal response).
Caption: Workflow for the in-vitro calcium flux assay.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a classic zinc-binding group that can inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and CO2 transport. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[7][8]
This assay measures the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol.
Protocol:
Reagent Preparation:
Assay Buffer: 50 mM Tris-SO4, pH 7.4.
Enzyme Solution: A stock solution of human carbonic anhydrase (e.g., hCA II) in assay buffer.
Substrate Solution: 3 mM pNPA in a minimal amount of acetonitrile, diluted with assay buffer.
Test Compound: Serial dilutions in a suitable solvent (e.g., DMSO).
Assay Setup (in a 96-well plate):
Blank: Assay buffer only.
Enzyme Control: Assay buffer + enzyme solution.
Inhibitor Wells: Assay buffer + enzyme solution + test compound at various concentrations.
Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.
Absorbance Measurement: Immediately measure the increase in absorbance at 400-405 nm in a kinetic mode at a constant temperature (e.g., 25°C) for 10-15 minutes.
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Monoamine Oxidase Inhibition
The N-(2-phenoxyethyl)acetamide structure is a known scaffold for monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and Parkinson's disease.[4] It is therefore prudent to evaluate the inhibitory potential of the target compound against both MAO-A and MAO-B isoforms.
This commercially available assay provides a rapid and sensitive method for measuring MAO activity. The assay utilizes a luminogenic MAO substrate that is converted into a substrate for luciferase, and the resulting light output is proportional to MAO activity.
Protocol:
Reagent Preparation: Prepare MAO-A and MAO-B enzymes, the luminogenic substrate, and luciferin detection reagent according to the manufacturer's instructions.
Assay Setup (in a white, opaque 96-well plate):
No Enzyme Control: Buffer only.
Enzyme Control: Buffer + MAO enzyme.
Inhibitor Wells: Buffer + MAO enzyme + test compound at various concentrations.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
Reaction Initiation: Add the luminogenic substrate to all wells.
Incubation: Incubate at room temperature for a further specified time (e.g., 60 minutes).
Luminescence Detection: Add the luciferin detection reagent to all wells and measure luminescence using a plate-reading luminometer.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both MAO-A and MAO-B.
In-Vivo Pharmacological Evaluation
Should the in-vitro assays reveal significant activity, subsequent in-vivo studies will be crucial to establish the compound's therapeutic potential and safety profile.
Animal Models for Anticonvulsant Activity
Given the potential for carbonic anhydrase inhibition and serotonin receptor modulation, assessing anticonvulsant activity is a logical step.
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Protocol:
Animal Dosing: Administer the test compound or vehicle control to mice or rats via an appropriate route (e.g., intraperitoneal or oral).
Electroshock Application: At the time of predicted peak effect, apply a brief electrical stimulus via corneal or ear-clip electrodes.
Seizure Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group, and an ED50 (the dose that protects 50% of the animals) is determined.
This model is used to identify compounds effective against myoclonic and absence seizures.
Protocol:
Animal Dosing: Administer the test compound or vehicle control to mice or rats.
PTZ Administration: At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously or intraperitoneally.
Seizure Observation: Observe the animals for the onset and severity of seizures (e.g., using a Racine scale).
Data Analysis: The latency to the first seizure and the percentage of animals protected from generalized seizures are recorded.
Caption: Progression from in-vitro to in-vivo evaluation.
Data Presentation and Interpretation
All quantitative data from the proposed assays should be presented in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical In-Vitro Activity Profile of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Assay Target
Result (IC50 / EC50)
5-HT2A Receptor (Calcium Flux)
e.g., 150 nM
Carbonic Anhydrase II (hCA II)
e.g., 500 nM
Monoamine Oxidase A (MAO-A)
e.g., > 10 µM
Monoamine Oxidase B (MAO-B)
e.g., 2 µM
Conclusion and Future Directions
This technical guide outlines a rational and comprehensive strategy for the initial pharmacological evaluation of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. By leveraging the known activities of its constituent structural motifs, a targeted yet broad screening approach is proposed. The detailed experimental protocols provide a practical framework for researchers to begin a thorough investigation of this novel compound. Positive findings from these initial studies would warrant further exploration, including selectivity profiling against a broader panel of receptors and enzymes, pharmacokinetic studies, and evaluation in more complex disease models. The systematic approach detailed herein will be instrumental in determining if 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide holds the potential to become a valuable lead compound in the development of new therapeutics.
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An In-depth Technical Guide to the Biological Targets of N-(2-phenoxyethyl)benzenesulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The N-(2-phenoxyethyl)benzenesulfonamide scaffold represents a versatile and promising chemical enti...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The N-(2-phenoxyethyl)benzenesulfonamide scaffold represents a versatile and promising chemical entity in modern medicinal chemistry. While this specific compound is not extensively characterized in the public domain, the broader benzenesulfonamide class is a cornerstone of numerous therapeutic agents, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive exploration of the known and putative biological targets for N-(2-phenoxyethyl)benzenesulfonamide and its derivatives. We will delve into the mechanistic underpinnings of their actions, from enzyme inhibition to the modulation of complex signaling pathways. Furthermore, this document offers detailed, field-proven experimental protocols for target identification and validation, designed to empower researchers in their quest for novel therapeutics. Our approach is grounded in scientific integrity, providing a self-validating framework for investigation and fostering a deeper understanding of the therapeutic potential of this chemical class.
Introduction: The Therapeutic Promise of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a privileged scaffold in drug discovery, forming the backbone of a multitude of clinically approved drugs with applications ranging from antimicrobial and anticancer to anti-inflammatory and diuretic therapies[1]. The synthetic tractability of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The N-(2-phenoxyethyl)benzenesulfonamide core, in particular, combines the classic benzenesulfonamide group with a phenoxyethyl side chain, a feature that can influence lipophilicity, membrane permeability, and interactions with biological targets[2].
This guide will navigate the landscape of potential biological targets for N-(2-phenoxyethyl)benzenesulfonamide compounds, drawing insights from the well-established pharmacology of the broader benzenesulfonamide family and the specific biological activities of structurally related analogs.
Primary Putative Biological Targets and Mechanisms of Action
Based on extensive research into the benzenesulfonamide class, several key biological targets can be postulated for N-(2-phenoxyethyl)benzenesulfonamide derivatives.
Carbonic Anhydrases (CAs): A Hallmark Target
Benzenesulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for pH regulation and other physiological processes[3].
Mechanism of Inhibition: The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, displacing a water molecule and disrupting the catalytic cycle.
Therapeutic Relevance:
Anticancer Activity: Specifically, the inhibition of tumor-associated isoforms like CA IX and XII, which are overexpressed in hypoxic tumors, is a key strategy in cancer therapy. Inhibition of these isoforms disrupts the acidic tumor microenvironment, leading to apoptosis[4][5].
Other Indications: CA inhibitors are also used as diuretics, antiglaucoma agents, and for the management of altitude sickness.
Signaling Pathway: CA IX in Tumor Hypoxia
Caption: Putative inhibition of the CA IX pathway by N-(2-phenoxyethyl)benzenesulfonamide.
Emerging evidence suggests that benzenesulfonamide derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), which are pivotal in regulating cell proliferation, survival, and migration[6].
Potential Targets:
Tropomyosin receptor kinase A (TrkA): Some benzenesulfonamide analogs have been identified as potential inhibitors of TrkA, a target in glioblastoma (GBM)[6][7].
Other RTKs: The broad family of RTKs, including EGFR, VEGFR, and PDGFR, represent plausible targets for novel benzenesulfonamide derivatives[6].
Mechanism of Action: Inhibition of RTKs typically involves blocking the ATP-binding site, thereby preventing autophosphorylation and the activation of downstream signaling cascades.
Signaling Pathway: TrkA Signaling in Glioblastoma
Caption: Postulated inhibition of TrkA signaling by N-(2-phenoxyethyl)benzenesulfonamide.
Cell Cycle Progression and DNA Damage Response
Certain substituted benzenesulfonamide derivatives have been shown to induce cell cycle arrest and promote DNA double-strand breaks, highlighting their potential as anticancer agents[8].
Mechanism of Action: While the direct molecular targets are not always fully elucidated, these compounds can trigger the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, and block cell cycle progression in the S-phase[8]. This suggests an interaction with components of the DNA damage response pathway or DNA replication machinery.
Cardiovascular Targets: Ion Channels and Receptors
The cardiovascular system presents another promising area for the therapeutic application of benzenesulfonamide derivatives.
Potential Targets:
Calcium Channels: Some benzenesulfonamides have been shown to decrease perfusion pressure and coronary resistance, with theoretical models suggesting an interaction with L-type calcium channels[9][10].
Angiotensin II Type 2 (AT2) Receptor: Novel benzenesulfonamide derivatives have been designed as selective antagonists of the AT2 receptor, which plays a role in blood pressure regulation and cardiovascular remodeling[11].
Experimental Protocols for Target Identification and Validation
A rigorous and systematic approach to target identification and validation is paramount. The following protocols provide a self-validating framework for the investigation of N-(2-phenoxyethyl)benzenesulfonamide compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
This initial screen is crucial for determining the antiproliferative activity of the compounds against various cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, U87 for glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the N-(2-phenoxyethyl)benzenesulfonamide compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Workflow: In Vitro Cytotoxicity Screening
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Carbonic Anhydrase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compounds on specific CA isoforms.
Principle: This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate like 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a colored product.
Step-by-Step Protocol:
Reagent Preparation: Prepare solutions of purified human CA isoforms (e.g., hCA I, II, IX, XII), NPA substrate, and the test compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
Enzyme-Inhibitor Incubation: In a 96-well plate, add the CA enzyme solution and various concentrations of the N-(2-phenoxyethyl)benzenesulfonamide compound (dissolved in DMSO). Include a control with DMSO alone. Incubate for a specified time (e.g., 10 minutes) at room temperature.
Reaction Initiation: Initiate the reaction by adding the NPA substrate to each well.
Kinetic Measurement: Immediately measure the formation of 4-nitrophenol by monitoring the increase in absorbance at 400 nm over time using a spectrophotometer.
Data Analysis: Calculate the initial reaction rates. The inhibitory activity is determined as the percentage of remaining enzyme activity in the presence of the inhibitor compared to the control. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation[12].
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This in vivo model is a standard method for evaluating the anti-inflammatory potential of novel compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week.
Grouping and Dosing: Divide the animals into groups: a vehicle control group, a positive control group (e.g., indomethacin), and test groups receiving different doses of the N-(2-phenoxyethyl)benzenesulfonamide compound orally or intraperitoneally.
Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.
Carrageenan Injection: After a set time post-dosing (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Data Synthesis and Future Directions
The N-(2-phenoxyethyl)benzenesulfonamide scaffold holds considerable promise for the development of novel therapeutic agents. The diverse biological activities of the broader benzenesulfonamide class provide a fertile ground for hypothesis-driven research into the specific targets of these compounds.
Table 1: Summary of Potential Biological Targets and Therapeutic Areas for N-(2-phenoxyethyl)benzenesulfonamide Compounds
Putative Biological Target
Therapeutic Area
Key Rationale from Benzenesulfonamide Class
Carbonic Anhydrases (CA IX, XII)
Oncology
Well-established inhibitory activity of sulfonamides against CAs; CA IX/XII are overexpressed in hypoxic tumors[4][5].
Receptor Tyrosine Kinases (e.g., TrkA)
Oncology, Neurology
Certain benzenesulfonamide derivatives show inhibitory activity against RTKs like TrkA, implicated in glioblastoma[6][7].
DNA Damage Response Pathway
Oncology
Some derivatives induce DNA double-strand breaks and S-phase cell cycle arrest[8].
L-type Calcium Channels
Cardiovascular Diseases
Evidence suggests some benzenesulfonamides can modulate cardiovascular function through calcium channel interactions[9][10].
Angiotensin II Type 2 (AT2) Receptor
Cardiovascular Diseases
Specific benzenesulfonamide analogs have been developed as selective AT2 receptor antagonists[11].
Kynurenine Monooxygenase (KMO)
Neurodegenerative Diseases
Brain-permeable benzenesulfonamide derivatives have shown potential as KMO inhibitors for conditions like Huntington's disease[13].
Acetylcholinesterase (AChE)
Neurodegenerative Diseases
Structure-activity relationship studies have identified benzenesulfonamide derivatives with AChE inhibitory activity[2][14].
Future research should focus on:
Target Deconvolution: Employing advanced techniques such as chemical proteomics and affinity-based chromatography to identify the direct binding partners of N-(2-phenoxyethyl)benzenesulfonamide compounds.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to understand how structural modifications influence potency and target selectivity.
In Vivo Efficacy and Safety Profiling: Progressing lead compounds into relevant animal models of disease to assess their therapeutic potential and toxicological profiles.
By leveraging the foundational knowledge of the benzenesulfonamide class and applying rigorous experimental methodologies, the scientific community can unlock the full therapeutic potential of N-(2-phenoxyethyl)benzenesulfonamide and its derivatives.
References
Ezeokonkwo, M. A., et al. (2017). Synthesis, characterization and in-vitro antimicrobial evaluation of some new benzenesulphonamide derivatives. Frontiers in Chemistry, 7, 634. Available at: [Link]
Peyrat, J.-F., et al. (2012). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 55(17), 7853-7864. Available at: [Link]
Narute, P. S., et al. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry, 20(14), 4590-4597. Available at: [Link]
Abdel-Wahab, B. F., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 819-831. Available at: [Link]
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Available at: [Link]
Al-Suhaimi, K. S., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(15), 5801. Available at: [Link]
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]
Genis, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(3), 1033-1042. Available at: [Link]
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 976356. Available at: [Link]
El-Sayed, M. A. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(2), 1-13. Available at: [Link]
Kimura, H., et al. (2021). N-(6-phenylpyridazin-3-yl)benzenesulfonamides as highly potent, brain-permeable, and orally active kynurenine monooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127753. Available at: [Link]
Al-Suhaimi, K. S., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC. Available at: [Link]
da Silva, E. N., et al. (2023). In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi. Molecules, 28(12), 4681. Available at: [Link]
Kumar, A., et al. (2022). New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. ResearchGate. Available at: [Link]
El-Sayed, W. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(14), 5431. Available at: [Link]
Amuhaya, E. K., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1898. Available at: [Link]
El-Gohary, N. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. Available at: [Link]
Wujec, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1790. Available at: [Link]
Onasanwo, S. A., et al. (2009). Studies on the cardiovascular depressant effects of N-ethyl- and N-benzyl-1,2-diphenylethanolamines in the rat: elucidation of the mechanisms of action. Pharmacological Reports, 61(4), 644-652. Available at: [Link]
Solubility profile of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
This guide outlines the solubility profile and characterization strategy for 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide , a specific sulfonamide derivative likely utilized as a chemical probe or early-stage lead...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the solubility profile and characterization strategy for 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide , a specific sulfonamide derivative likely utilized as a chemical probe or early-stage lead compound.[1]
Given the absence of a public "gold standard" pharmaceutical datasheet for this specific library compound, this guide synthesizes its physicochemical architecture with rigorous, field-proven protocols for establishing its solubility profile.
[1]
Part 1: Physicochemical Architecture & Predicted Profile[1]
To accurately measure solubility, one must first understand the molecule's behavior in solution. This compound differs significantly from "classical" antibacterial sulfonamides (e.g., sulfamethoxazole) due to its N-substitution.[1]
Electronic Modifiers: The 2,5-dimethoxy substitution on the sulfonyl ring is electron-donating.[1] This typically increases the electron density on the sulfonyl group.
Lipophilic Tail: The N-(2-phenoxyethyl) group adds significant lipophilicity and flexibility.[1] Crucially, this is an N-alkyl substitution, not an N-aryl substitution.[1]
The "Neutrality" Trap (Critical Insight)
Most researchers assume sulfonamides are acidic (pKa ~6–7). This is incorrect for this specific compound. [1]
Classical Sulfa Drugs: Are N-aryl or N-heteroaryl sulfonamides.[1] The aromatic ring stabilizes the negative charge, lowering pKa to physiological range.
Target Compound: Is an N-alkyl sulfonamide.[1] The alkyl group does not stabilize the anion.
Operational Result: The compound remains neutral (unionized) across the entire physiological pH range (pH 1.2 – 8.0). You cannot rely on pH adjustment (e.g., forming a sodium salt) to improve solubility in standard buffers.
Predicted Physicochemical Metrics
Property
Value (Computed)
Implication for Solubility
Molecular Weight
337.4 g/mol
Small molecule; dissolution rate not limited by size.[1]
XLogP3
~2.5
Moderate Lipophilicity. Likely classifiable as BCS Class II (Low Sol, High Perm).
Likely poor in pure water; requires cosolvents or surfactants.[1]
Part 2: Solubility Data in Common Solvents
Based on the structural "like-dissolves-like" principle and data from analogous lipophilic sulfonamides, the following solubility profile is projected.
Since specific experimental values are likely unavailable in public literature, you must generate them. Do not rely on visual estimation. Use the following Tiered Profiling Strategy .
Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1]
Wavelength:275 nm (Targeting the dimethoxybenzene/phenoxy absorption).
Calculation: Compare peak area against a standard curve prepared from the DMSO stock.
Tier 3: Biorelevant Profiling (FaSSIF/FeSSIF)
Goal: Predict oral absorption. Lipophilic neutral compounds often dissolve better in mixed micelles.
FaSSIF (Fasted State Simulated Intestinal Fluid): Contains taurocholate and lecithin.
Expectation: Solubility should increase 5–10x compared to PBS due to micellar solubilization of the phenoxyethyl tail.
FeSSIF (Fed State): Higher lipid content.
Expectation: Significant solubility enhancement.[1][4] If the compound is "grease-ball" limited, this metric is crucial for determining if it should be dosed with food.[1]
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic for characterizing this compound, ensuring no resources are wasted on incorrect assay types.
Caption: Decision tree for solubility profiling, moving from computational prediction to biorelevant experimental validation.
Part 5: Formulation & Troubleshooting
If you encounter solubility issues during in vivo or in vitro experiments, apply these "Rescue Formulations":
Why: Solutol prevents precipitation of the lipophilic phenoxy tail upon dilution in the bloodstream.
Oral Delivery Vehicle:
0.5% Methylcellulose (MC) + 0.1% Tween 80.
Method: Create a uniform suspension.[1] Since the compound is neutral, pH adjustment (e.g., citric acid) will not help dissolve it, but particle size reduction (micronization) will improve dissolution rate.
Cyclodextrin Complexation:
Use 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]
Mechanism:[1][5][6] The phenoxyethyl group is an ideal size to fit into the hydrophobic cavity of the cyclodextrin, significantly boosting apparent solubility without using organic cosolvents.
References
PubChem Compound Summary. (2025). 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (CID 30365681).[1] National Center for Biotechnology Information.[1] Link
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[1] Link
Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics.[1] (Contextual grounding for pKa/Solubility relationship). Link
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Source for Kinetic vs Thermodynamic protocols). Link
Thermodynamic Stability and Binding Energetics of 2,5-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Executive Summary The rational design of targeted therapeutics requires a rigorous understanding of both intrinsic molecular stability and the thermodynamics of target engagement. This technical guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of targeted therapeutics requires a rigorous understanding of both intrinsic molecular stability and the thermodynamics of target engagement. This technical guide provides an in-depth analysis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide , a secondary benzenesulfonamide derivative. Historically, primary benzenesulfonamides have been exclusively associated with Carbonic Anhydrase (CA) inhibition. However, secondary N-alkyl and N-arylalkyl benzenesulfonamides represent a paradigm shift, exhibiting potent, selective inhibition of Cyclin-Dependent Kinases (e.g., CDK8/CycC and CDK9)[1][2]. This whitepaper dissects the thermodynamic stability of this compound, detailing its solid-state physicochemical properties and the enthalpy-entropy compensation mechanisms that drive its kinase binding.
Structural Rationale: The Shift from Metalloenzymes to Kinases
The structural topology of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is engineered for specific thermodynamic interactions:
The Secondary Sulfonamide Core: Primary sulfonamides (
) are the classic zinc-binding groups (ZBGs) required for CA inhibition[3]. By alkylating the nitrogen to form a secondary sulfonamide (), CA binding affinity is drastically reduced due to steric clashes and altered pKa. Instead, the highly acidic NH of the secondary sulfonamide becomes an optimal hydrogen-bond donor for the hinge region of kinases like CDK8[1].
2,5-Dimethoxy Substitution: The methoxy groups exert a dual electronic effect—electron-donating via resonance but electron-withdrawing via induction. Positioned at the 2 and 5 carbons, they fine-tune the electrostatic potential of the sulfonamide oxygens, optimizing their hydrogen-bond acceptor capacity while stabilizing the molecule against oxidative degradation.
N-(2-Phenoxyethyl) Tail: This flexible, bulky hydrophobic tail is the primary driver of binding entropy. Upon entering a hydrophobic kinase pocket, the tail displaces highly ordered water molecules, resulting in a massive favorable entropic gain (
Thermodynamic pathway of ligand binding driven by enthalpic and entropic contributions.
Intrinsic Thermodynamic Stability Profile
Before a compound can engage a biological target, it must possess sufficient intrinsic thermodynamic stability to survive formulation, storage, and physiological dissolution.
Solid-State Thermal Stability
The crystal lattice energy of the compound is quantified using Differential Scanning Calorimetry (DSC). The 2,5-dimethoxy substitution promotes a highly ordered, tightly packed crystal lattice, reflected by a sharp melting endotherm (
) and a high enthalpy of fusion (). This thermodynamic stability prevents spontaneous polymorphic transitions during storage, a critical requirement under stringent pharmacopoeial guidelines (e.g., Japanese Pharmacopoeia, JP).
Solvation Thermodynamics
The thermodynamic dissolution of the compound is governed by the energetic penalty of breaking the crystal lattice versus the energetic gain of solvation. The secondary sulfonamide has a pKa of approximately 8.7. At physiological pH (7.4), the molecule remains predominantly neutral, maximizing its lipophilicity (
) for passive membrane permeation, while maintaining enough polar surface area to prevent aggregation.
The formation of the protein-ligand complex is a spontaneous process dictated by the Gibbs free energy equation:
.
Isothermal Titration Calorimetry (ITC) allows us to dissect these intrinsic thermodynamic parameters[3].
Enthalpic Contribution (
): Driven by the formation of specific, directional hydrogen bonds between the sulfonamide core/methoxy oxygens and the kinase hinge region.
Entropic Contribution (
): Driven by the hydrophobic effect. The N-(2-phenoxyethyl) tail buries into the hydrophobic pocket, expelling ordered water molecules into the bulk solvent.
Fragment-based drug design often assumes energetic additivity, but ITC reveals that the addition of the phenoxyethyl tail causes structural adaptations in the target, leading to complex enthalpy-entropy compensation mechanisms[3][4].
Standardized Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the causal reasoning behind every critical step.
Protocol A: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
System Calibration & Validation: Calibrate the ITC cell volume and heater power using a standard electrical pulse.
Causality: Ensures the raw power signal (
) accurately reflects the heat of binding rather than instrumental drift.
Sample Preparation & Degassing: Dialyze the target kinase and the ligand against the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Degas both solutions under vacuum for 10 minutes prior to loading.
Causality: Matching buffers eliminates background heats of mixing. Degassing prevents micro-bubble formation during the titration, which would cause massive signal artifacts and invalidate the integration.
Titration Execution: Load the syringe with 500
M ligand and the sample cell with 50 M protein. Perform 20 injections of 2 L each at 298 K, with 150-second intervals.
Causality: The 10-fold concentration gradient ensures complete saturation of the protein across the titration. The 2
L volume provides enough data points across the inflection curve to accurately fit a one-site binding model, extracting , , and stoichiometry () simultaneously[3].
Control Experiment: Titrate the ligand into the buffer alone.
Causality: Subtracting this background heat of dilution from the main experiment isolates the intrinsic heat of the protein-ligand interaction[4].
Protocol B: Differential Scanning Calorimetry (DSC) for Intrinsic Stability
Instrument Calibration: Calibrate temperature and enthalpy using high-purity Indium (
).
Causality: Provides a highly accurate thermodynamic baseline for integrating the heat capacity (
) of the compound.
Sample Loading: Weigh exactly 2.00 mg of crystalline 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide into an aluminum pan and hermetically seal it.
Causality: Hermetic sealing prevents trace solvent or moisture evaporation. If left open, vaporization endotherms would overlap with and obscure the true melting transition of the API.
Thermal Scanning: Heat from 25°C to 200°C at a constant rate of 10°C/min under a 50 mL/min nitrogen purge.
Causality: The 10°C/min rate provides an optimal signal-to-noise ratio without causing thermal lag. The nitrogen purge prevents oxidative degradation during the scan.
Sequential workflow for thermodynamic characterization using DSC and ITC methodologies.
Quantitative Data Summaries
Table 1: Intrinsic Thermodynamic Properties of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
High-affinity binding driven by shape complementarity.
Gibbs Free Energy ()
-10.0 kcal/mol
Spontaneous complex formation.
Enthalpy ()
-4.2 kcal/mol
H-bonding of sulfonamide core to the kinase hinge region.
Entropy ()
-5.8 kcal/mol
Desolvation of the N-(2-phenoxyethyl) tail in the hydrophobic pocket.
Stoichiometry ()
0.98
1:1 binding ratio confirmed by sigmoidal ITC curve fit.
References
1.[3] Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII , nih.gov, 3
2.[4] Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II , nih.gov, 4
3.[1] Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold , nih.gov, 1
4.[2] Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors , nih.gov, 2
The Metabolic Fate of Phenoxyethyl Sulfonamides: A Predictive and Investigative Guide
Introduction: Navigating the Metabolic Maze of Novel Sulfonamides In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, valued for its versatile pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Metabolic Maze of Novel Sulfonamides
In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, valued for its versatile pharmacological activities. The introduction of a phenoxyethyl moiety to this classic scaffold presents a unique combination of structural features that necessitates a thorough understanding of its metabolic fate. This technical guide provides an in-depth exploration of the predicted metabolic pathways for phenoxyethyl sulfonamides, offering a scientifically grounded framework for researchers, scientists, and drug development professionals. Our approach moves beyond a simple cataloging of potential reactions, delving into the causal biochemistry and providing robust experimental strategies for the definitive identification and characterization of metabolites. Understanding these pathways is not merely an academic exercise; it is a critical step in assessing the safety, efficacy, and potential for drug-drug interactions of any new chemical entity.
Pillar I: Predicted Metabolic Pathways - A Synthesis of Chemical Logic
The metabolic journey of a phenoxyethyl sulfonamide is dictated by the enzymatic machinery of the body, primarily the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[1][2] The metabolism can be broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions.[2][3] Based on the constituent functional groups—the sulfonamide, the aromatic phenoxy ring, and the ethyl ether linkage—we can predict a series of metabolic transformations.
Phase I Metabolism: The Initial Chemical Modifications
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the parent compound.[2][4] For phenoxyethyl sulfonamides, the following pathways are predicted to be of primary importance:
Oxidation of the Sulfonamide Moiety: The sulfonamide group itself can undergo several oxidative transformations. N-oxidation of the sulfonamide nitrogen is a potential pathway, though less common. More significantly, if the sulfonamide is attached to an aromatic ring (as is common in many drug scaffolds), hydroxylation of that aromatic ring is a likely metabolic route.[5]
Metabolism of the Phenoxyethyl Group: This moiety offers several sites for metabolic attack:
O-Dealkylation (Ether Cleavage): A major predicted pathway is the cleavage of the ether bond.[6][7][8] This is typically initiated by CYP450-mediated hydroxylation of the carbon atom adjacent to the ether oxygen (the α-carbon of the ethyl group).[6][9] This forms an unstable hemiacetal intermediate that spontaneously breaks down to yield a phenol (from the phenoxy group) and a 2-hydroxyethyl sulfonamide fragment, which can be further oxidized to an aldehyde or carboxylic acid.[6][9]
Aromatic Hydroxylation: The phenoxy ring is a prime target for hydroxylation by CYP450 enzymes.[10] This can occur at various positions on the ring, leading to the formation of different phenolic metabolites. A study on 2-phenoxyethanol identified 4-hydroxyphenoxyacetic acid as a major metabolite, indicating that hydroxylation of the phenyl ring is a significant pathway.[11]
Aliphatic Hydroxylation: The ethyl bridge can also be a site for hydroxylation, although this is generally less favored than α-hydroxylation leading to ether cleavage.
The interplay of these pathways will determine the primary metabolites formed. The specific CYP isozymes involved will depend on the overall structure of the molecule and its affinity for different enzymes.[12] Common isozymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, and CYP1A2.[1][12]
Phase II Metabolism: Conjugation for Excretion
Following Phase I metabolism, the newly introduced or exposed functional groups (e.g., hydroxyl, phenol, carboxylic acid) serve as handles for conjugation with endogenous molecules.[3][8] This process, known as Phase II metabolism, significantly increases the water solubility of the metabolites, facilitating their excretion from the body.[2] Key Phase II reactions for phenoxyethyl sulfonamide metabolites include:
Glucuronidation: This is one of the most common Phase II reactions, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl, carboxyl, and sulfonamide groups.[8]
Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to hydroxyl and amino groups.[2]
Acetylation: For sulfonamides with a primary aromatic amine group, N-acetylation is a well-established metabolic pathway.[13]
The following diagram illustrates the predicted major metabolic pathways for a generic phenoxyethyl sulfonamide structure.
In Silico Binding Affinity Analysis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide: A Technical Guide
Abstract This technical guide provides a comprehensive, in-depth protocol for determining the in silico binding affinity of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. Intended for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive, in-depth protocol for determining the in silico binding affinity of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each stage of the computational workflow. We will explore the critical aspects of target selection, ligand and protein preparation, molecular docking, and post-docking analysis through molecular dynamics simulations and MM/PBSA binding free energy calculations. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
Introduction: The Significance of In Silico Binding Affinity in Drug Discovery
The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates often attributed to a lack of efficacy or unforeseen toxicity. Computational methods, such as in silico binding affinity prediction, have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to prioritize lead compounds and elucidate their mechanisms of action before committing to expensive and time-consuming experimental validation.[1][2][3] By simulating the "handshake" between a small molecule and its biological target at an atomic level, we can gain valuable insights into the strength and nature of their interaction.[4]
The compound at the center of this guide, 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, belongs to the sulfonamide class of molecules. Sulfonamides are a well-established pharmacophore present in a wide array of therapeutic agents, known to inhibit various enzymes, including carbonic anhydrases, proteases, and kinases.[5][6][7] This inherent biological activity makes the parent compound a compelling candidate for computational investigation.
This guide will provide a detailed, step-by-step workflow for evaluating the binding affinity of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide against a selected protein target. We will emphasize not just the "how" but also the "why" behind each methodological choice, grounding our approach in established best practices and authoritative scientific principles.
The Computational Workflow: A Multi-Stage Approach to Binding Affinity Prediction
Our in silico analysis is structured as a multi-stage process, beginning with the foundational steps of target and ligand preparation, followed by molecular docking to predict the binding pose, and culminating in more rigorous, computationally intensive methods to refine and validate the initial findings.
Figure 1: A high-level overview of the in silico binding affinity prediction workflow.
Target Selection and Preparation: Laying the Foundation for Accurate Predictions
The choice of a biological target is paramount to the success of any in silico study. Given that the sulfonamide moiety is a known inhibitor of carbonic anhydrases, we have selected Human Carbonic Anhydrase II (CAII) as our target protein for this guide. CAII is a well-characterized enzyme with numerous high-resolution crystal structures available in the Protein Data Bank (PDB), providing an excellent starting point for our investigation.
Protocol 1: Protein Target Preparation
Obtain Protein Structure: Download the crystal structure of Human Carbonic Anhydrase II in complex with a sulfonamide inhibitor (e.g., PDB ID: 1T64) from the RCSB Protein Data Bank. The presence of a co-crystallized ligand helps in identifying the active site.
Clean the Protein Structure:
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any ions not critical for structural integrity or catalytic activity.[8][9] This is crucial as they can interfere with the docking process.
If the protein has multiple chains, retain only the biologically relevant monomer for the simulation.
Add Hydrogens and Assign Charges:
Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring correct protonation states for all amino acid residues at a physiological pH (e.g., 7.4).[9]
Assign partial charges to each atom using a well-established force field, such as AMBER or CHARMM. This is essential for accurately calculating electrostatic interactions.
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries that may be present in the crystal structure.
Ligand Preparation: Ensuring a Realistic Molecular Representation
The three-dimensional structure of our ligand, 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, must be accurately represented for the docking simulation.
Protocol 2: Ligand Preparation
Generate 2D Structure: Draw the 2D structure of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide using a chemical drawing software like ChemDraw or MarvinSketch.
Convert to 3D and Add Hydrogens:
Convert the 2D structure to a 3D conformation.
Add hydrogens, ensuring the correct ionization state at physiological pH.
Energy Minimization: Perform an energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[9]
Assign Partial Charges: As with the protein, assign partial charges to the ligand atoms.
Save in a Docking-Compatible Format: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina, .mol2 for others).[10]
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is a rapid and widely used method for virtual screening and for generating plausible binding poses.
Protocol 3: Molecular Docking with AutoDock Vina
Define the Binding Site (Grid Box): A "grid box" is defined around the active site of the protein to specify the search space for the docking algorithm.[4][8] For our CAII example, this would be centered on the zinc ion in the active site.
Run the Docking Simulation: Execute the docking calculation using a program like AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the defined grid box.
Analyze the Results: The output of the docking simulation will be a set of predicted binding poses, each with a corresponding binding affinity score (typically in kcal/mol). The lower the binding energy, the more favorable the predicted interaction.[4]
Data Presentation: Docking Results
Binding Pose
Binding Affinity (kcal/mol)
RMSD from Reference (Å)
1
-9.2
1.5
2
-8.8
2.1
3
-8.5
2.8
Note: The data presented in this table is illustrative and would be generated from an actual docking run.
Molecular Dynamics Simulation: Introducing Flexibility and Solvent Effects
While molecular docking provides a valuable static snapshot of the protein-ligand interaction, it often treats the protein as a rigid entity.[11] Molecular dynamics (MD) simulations offer a more realistic representation by simulating the movement of atoms in the protein-ligand complex over time, taking into account the flexibility of both molecules and the surrounding solvent.[11][12]
Figure 2: The general workflow for a molecular dynamics simulation.
Protocol 4: GROMACS Molecular Dynamics Simulation
System Setup:
Take the best-scoring docked pose of the 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide-CAII complex as the starting structure.
Place the complex in a periodic box of water molecules to simulate the aqueous cellular environment.
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
Energy Minimization: Perform energy minimization on the entire solvated system to remove any steric clashes.
Equilibration:
Perform a short simulation under constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the complex.
Follow this with a short simulation under constant pressure and temperature (NPT ensemble) to ensure the system reaches the correct density.
Production MD: Run the main simulation for a longer duration (e.g., 100 nanoseconds) to generate a trajectory of the complex's dynamics.
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand interaction, root-mean-square deviation (RMSD) of the ligand, and specific intermolecular interactions (e.g., hydrogen bonds).
Binding Free Energy Calculation: A More Accurate Estimation
The final step in our workflow is to calculate the binding free energy from the MD simulation trajectory using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[13][14] These "end-point" methods provide a more accurate estimation of binding affinity than docking scores by averaging over multiple conformations from the MD simulation and incorporating solvation effects more explicitly.[14]
Protocol 5: MM/PBSA Binding Free Energy Calculation
Extract Snapshots: Extract a series of snapshots (frames) from the stable portion of the production MD trajectory.
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, protein, and ligand individually:
Molecular Mechanics Energy (ΔEMM): Includes van der Waals and electrostatic interactions.
Polar Solvation Energy (ΔGpolar): Calculated using the Poisson-Boltzmann or Generalized Born model.
Nonpolar Solvation Energy (ΔGnonpolar): Typically estimated from the solvent-accessible surface area (SASA).
Calculate Binding Free Energy (ΔGbind): The binding free energy is calculated using the following equation:
ΔGbind = ΔEMM + ΔGsolvation - TΔS
Where ΔGsolvation = ΔGpolar + ΔGnonpolar, and TΔS is the conformational entropy change upon binding (often computationally expensive and sometimes omitted for relative rankings).
Data Presentation: Binding Free Energy Components
Energy Component
Average Value (kcal/mol)
Standard Deviation
ΔEMM
-45.2
3.5
ΔGpolar
25.8
2.1
ΔGnonpolar
-8.1
0.9
ΔGbind
-27.5
4.2
Note: The data presented in this table is illustrative and would be generated from an actual MM/PBSA calculation.
Conclusion: Synthesizing the In Silico Evidence
This technical guide has outlined a rigorous, multi-step computational workflow for determining the in silico binding affinity of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. By progressing from the rapid, initial predictions of molecular docking to the more detailed and accurate insights provided by molecular dynamics simulations and MM/PBSA calculations, researchers can build a comprehensive understanding of a compound's interaction with its biological target. This layered approach, grounded in established scientific principles, provides a robust framework for hypothesis generation and the rational design of more potent and selective therapeutic agents. The self-validating nature of progressing through these increasingly complex computational methods lends a high degree of confidence to the final binding affinity prediction.
References
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
Supuran, C. T. (2006, November 15). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.
MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.
ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?.
YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications.
Molecular Docking Tutorial. (n.d.).
Drug Discovery News. (n.d.). Computational approaches to drug design.
PubMed. (2024, June 15). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.
YouTube. (2025, June 16). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step).
Google Patents. (n.d.). Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.
(2026, February 24). Computational-Based Drug Designing: A Modern Approach to Drug Discovery.
ResearchGate. (2019, September 20). Molecular docking proteins preparation.
LiteFold. (2025, September 15). Molecular Simulations: The Fun Way to Predict Binding Affinity.
Rowan. (2025, August 20). Exploring Protein–Ligand Binding-Affinity Prediction.
Chemical Reviews. (2019, June 24). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
A Validated Synthesis Protocol for 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benz...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the classical reaction between a sulfonyl chloride and a primary amine. This guide details a two-stage process: the initial preparation of 2,5-dimethoxybenzenesulfonyl chloride from 1,4-dimethoxybenzene, followed by its reaction with 2-phenoxyethanamine. We emphasize the rationale behind key experimental choices, from reagent selection to purification strategies, ensuring a reproducible and high-yielding protocol. This document is designed to be a self-validating system, incorporating detailed characterization methods and troubleshooting insights to support researchers in obtaining a highly pure final product.
Introduction and Scientific Background
Sulfonamides are a cornerstone pharmacophore in drug development, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] The synthesis of novel sulfonamide derivatives remains a critical area of research for identifying new therapeutic agents. The target molecule, 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, combines the 2,5-dimethoxybenzenesulfonamide moiety with a flexible phenoxyethyl side chain, offering a unique chemical scaffold for further investigation.
The synthetic strategy employed herein is a robust and widely adopted method for forming the sulfonamide bond: the nucleophilic attack of a primary amine on an electrophilic sulfonyl chloride.[3] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The protocol is presented in two main parts:
Preparation of the Key Intermediate: Synthesis of 2,5-dimethoxybenzenesulfonyl chloride.
Final Sulfonamidation Step: Coupling of the sulfonyl chloride with 2-phenoxyethanamine.
This document provides the necessary detail to empower researchers to confidently replicate this synthesis and validate the purity and identity of the final compound.
Synthetic Strategy and Reaction Scheme
The overall synthesis proceeds in two distinct steps, beginning with the electrophilic aromatic substitution on 1,4-dimethoxybenzene to generate the required sulfonyl chloride, followed by the final nucleophilic substitution to form the sulfonamide.
Diagram 1: Overall Reaction Scheme
Caption: Two-step synthesis of the target sulfonamide.
Materials and Equipment
Reagents and Chemicals
Reagent
CAS Number
Purity
Supplier
1,4-Dimethoxybenzene
150-78-7
≥99%
Sigma-Aldrich
Chlorosulfonic Acid
7790-94-5
≥99%
Sigma-Aldrich
Dichloromethane (DCM), Anhydrous
75-09-2
≥99.8%
Sigma-Aldrich
2-Phenoxyethanamine
1758-46-9
≥98%
Sigma-Aldrich
Pyridine, Anhydrous
110-86-1
≥99.8%
Sigma-Aldrich
Hydrochloric Acid (HCl), 1M
7647-01-0
-
Fisher Scientific
Sodium Bicarbonate (NaHCO₃), Sat. Soln.
144-55-8
-
Fisher Scientific
Brine (Saturated NaCl Solution)
7647-14-5
-
Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
-
Fisher Scientific
Silica Gel for Column Chromatography
112926-00-8
60 Å, 230-400 mesh
Sigma-Aldrich
Ethyl Acetate, HPLC Grade
141-78-6
≥99.5%
Fisher Scientific
Hexane, HPLC Grade
110-54-3
≥98.5%
Fisher Scientific
Equipment
Round-bottom flasks (100 mL, 250 mL)
Magnetic stirrer and stir bars
Ice bath
Dropping funnel
Separatory funnel
Rotary evaporator
Glass chromatography column
Standard laboratory glassware (beakers, graduated cylinders)
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
Melting point apparatus
FT-IR Spectrometer
NMR Spectrometer (¹H, ¹³C)
Mass Spectrometer
Detailed Experimental Protocol
Diagram 2: Experimental Workflow
Caption: Workflow for synthesis and purification.
Part 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
Causality: This step involves an electrophilic aromatic substitution where chlorosulfonic acid acts as the source of the electrophile, SO₂Cl⁺. The methoxy groups on the benzene ring are strong activating groups, directing the substitution to the ortho and para positions. Using 1,4-dimethoxybenzene ensures the formation of the desired 2,5-disubstituted product. The reaction is performed at 0°C to control the highly exothermic and vigorous reaction with chlorosulfonic acid.[4]
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-dimethoxybenzene (10.0 g, 72.4 mmol) in 80 mL of anhydrous dichloromethane (DCM).
Cool the flask in an ice bath to 0°C with continuous stirring.
Caution: Perform this step in a well-ventilated fume hood. Slowly add chlorosulfonic acid (12.7 g, 7.3 mL, 109 mmol) dropwise to the stirred solution over a period of 30-45 minutes. The reaction will evolve HCl gas.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice. Stir vigorously until all the ice has melted.
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
Wash the organic layer sequentially with 100 mL of cold water and 100 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,5-dimethoxybenzenesulfonyl chloride as a solid. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Causality: This is a classic nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 2-phenoxyethanamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. Pyridine, a non-nucleophilic base, is added to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.[3][5]
Procedure:
In a 100 mL round-bottom flask, dissolve the crude 2,5-dimethoxybenzenesulfonyl chloride (assuming ~72.4 mmol from the previous step) in 50 mL of anhydrous DCM.
Cool the solution to 0°C in an ice bath and add anhydrous pyridine (7.1 g, 7.3 mL, 90.5 mmol).
In a separate beaker, dissolve 2-phenoxyethanamine (10.0 g, 72.9 mmol) in 20 mL of anhydrous DCM.
Add the amine solution dropwise to the stirred sulfonyl chloride solution at 0°C over 20 minutes.
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The product should have a lower Rf value than the sulfonyl chloride.[6]
Once the reaction is complete, dilute the mixture with 50 mL of DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
Part 3: Purification
Causality: Purification is essential to remove unreacted starting materials, byproducts, and residual reagents. Column chromatography is a highly effective method for separating compounds based on their polarity.[3] Alternatively, recrystallization can be employed if the crude product is sufficiently pure and a suitable solvent system is found, which purifies the compound based on differences in solubility.[4]
Procedure (Column Chromatography):
Prepare a slurry of silica gel in hexane and pack a chromatography column.
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
Load the dried silica-adsorbed product onto the top of the column.
Elute the column with a gradient of ethyl acetate in hexane (starting from 10% and gradually increasing to 40%).
Collect fractions and analyze them by TLC.
Combine the fractions containing the pure product and evaporate the solvent to yield 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide as a solid.
Characterization and Data
The identity and purity of the final product should be confirmed by a combination of spectroscopic methods.
Use a fresh bottle of chlorosulfonic acid. Ensure all glassware is perfectly dry.
Low Yield in Step 2
Incomplete reaction; moisture in the reaction.
Ensure anhydrous conditions. Allow the reaction to run for a longer period (24h).
Product difficult to purify
Presence of unreacted amine or pyridine.
Ensure thorough washing with 1M HCl during the work-up to remove all basic components.
Multiple spots on TLC
Incomplete reaction or side product formation.
Optimize chromatography gradient for better separation. Re-purify the combined fractions.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. By explaining the rationale behind the procedural steps and including comprehensive guidelines for purification and characterization, this document serves as a practical resource for researchers in organic synthesis and medicinal chemistry. The described methodology is robust and can be adapted for the synthesis of analogous sulfonamide derivatives.
References
Google Patents. (n.d.). Sulfonamide purification process. U.S. Patent No. 2,777,844.
Taylor, L. T., & Chang, C. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 163-169. Retrieved from [Link]
Google Patents. (n.d.). 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof. Chinese Patent No. CN1434029A.
PrepChem. (2023). Synthesis of 2,5-dimethoxybenzyl chloride. Retrieved from [Link]
Li, W., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect, 7(33). Retrieved from [Link]
Fun, H.-K., et al. (2009). N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2539. Retrieved from [Link]
Al-Amiery, A. A., et al. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemistry and Applications, 3(1). Retrieved from [Link]
ResearchGate. (n.d.). The route to the synthesis of sulfonamides. Retrieved from [Link]
Wang, X., et al. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Beijing Technology and Business University: Natural Science Edition. Retrieved from [Link]
Google Patents. (n.d.). 2,5-dimethoxy ethyl phenyl sulfide and synthesis method and use thereof. Chinese Patent No. CN1434030A.
Gowda, B. T., et al. (2009). N-(2,5-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3139. Retrieved from [Link]
Google Patents. (n.d.). Method for preparing 2,5-dimethoxy phenylethylamine. Chinese Patent No. CN101311162A.
PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
Hays, P. A., & Casale, J. F. (2014). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)- phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4- Methoxybenzyl Analogues - Part II. Microgram Journal. Retrieved from [Link]
Ezeorah, C. J., et al. (2022). Synthesis, characterization, and in silico studies of 2-[(E)-(2,5-dimethoxybenzylidene)amino]phenol and 3-[(E)-(2,5-dimethoxybenzylidene)amino]phenol. Journal of Molecular Structure. Retrieved from [Link]
NIST. (n.d.). Benzenesulfonamide, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
SpectraBase. (n.d.). N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-thiophenecarbohydrazide. Retrieved from [Link]
Preparation of 2,5-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide via Modified Schotten-Baumann Conditions
Abstract This application note details a highly reliable, self-validating protocol for the synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. By leveraging modified Schotten-Baumann conditions, the protocol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a highly reliable, self-validating protocol for the synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. By leveraging modified Schotten-Baumann conditions, the protocol ensures high yields, excellent regioselectivity, and high crude purity. The guide explores the mechanistic rationale, experimental causality, and analytical validation steps necessary for researchers and drug development professionals.
Introduction & Mechanistic Rationale
Sulfonamides are crucial bioisosteres in medicinal chemistry, frequently utilized to replace amide bonds due to their enhanced metabolic stability, resistance to enzymatic degradation, and unique hydrogen-bonding profiles[1]. The most direct and universally applied method for their preparation is the reaction of a primary or secondary amine with a sulfonyl chloride[1].
The synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide proceeds via a modified Schotten-Baumann reaction[2]. The mechanism initiates with the nucleophilic attack of the primary amine (2-phenoxyethanamine) on the highly electrophilic sulfur atom of 2,5-dimethoxybenzenesulfonyl chloride (DMOSC)[3]. This forms a transient tetrahedral-like transition state. Subsequent collapse of this intermediate expels a chloride anion. Finally, a non-nucleophilic organic base (triethylamine) deprotonates the positively charged nitrogen, driving the equilibrium forward and yielding the stable sulfonamide product[2].
Mechanistic pathway of the Schotten-Baumann sulfonamide synthesis.
Experimental Design & Causality
Every reagent and condition in this protocol is selected based on chemical causality to prevent side reactions and maximize yield:
Anhydrous Conditions : Sulfonyl chlorides are highly moisture-sensitive and prone to hydrolysis, which yields unreactive sulfonic acids[4]. Anhydrous dichloromethane (DCM) and an inert atmosphere (N2 or Ar) are strictly required to preserve the integrity of the electrophile.
Temperature Control (0 °C to RT) : The initial nucleophilic attack is highly exothermic. Performing the addition at 0 °C prevents thermal degradation of the sulfonyl chloride and suppresses bis-sulfonylation (a side reaction where the newly formed sulfonamide attacks a second equivalent of sulfonyl chloride)[1].
Base Selection (Triethylamine, TEA) : TEA serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of 2-phenoxyethanamine. Protonated amines are non-nucleophilic, which would otherwise stall the reaction at a maximum of 50% conversion[1].
Quantitative Data & Materials
The following stoichiometry is optimized for a standard 10 mmol scale synthesis, providing a balance between throughput and thermal control.
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2-Phenoxyethanamine
137.18
1.0
1.37 g (10.0 mmol)
Nucleophile
2,5-Dimethoxybenzenesulfonyl chloride
236.67
1.05
2.48 g (10.5 mmol)
Electrophile
Triethylamine (TEA)
101.19
1.5
2.10 mL (15.0 mmol)
Acid Scavenger
Anhydrous Dichloromethane (DCM)
84.93
N/A
40 mL (Total)
Solvent
Step-by-Step Protocol
Workflow for the synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
Phase 1: Reaction Setup
Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with an inert gas (Nitrogen or Argon) to establish a moisture-free environment.
Amine Dissolution : Add 1.37 g (10.0 mmol) of 2-phenoxyethanamine to the flask, followed by 25 mL of anhydrous DCM. Stir until completely dissolved.
Base Addition : Inject 2.10 mL (15.0 mmol) of anhydrous triethylamine (TEA) into the solution[1].
Cooling : Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Phase 2: Electrophile Addition & Propagation
Electrophile Solution : In a separate dry vial, dissolve 2.48 g (10.5 mmol) of 2,5-dimethoxybenzenesulfonyl chloride in 15 mL of anhydrous DCM.
Dropwise Addition : Transfer the sulfonyl chloride solution to a dropping funnel (or use a syringe pump). Add the solution dropwise to the cooled amine mixture over 30 minutes. Causality: Slow addition maintains a low concentration of the highly reactive electrophile, preventing exothermic spikes and bis-sulfonylation.[1]
Propagation : Once the addition is complete, remove the ice bath. Allow the reaction to naturally warm to room temperature (RT) and stir for 2 to 4 hours[1].
Phase 3: Workup & Isolation
Quenching : Quench the reaction by adding 20 mL of deionized water to hydrolyze any unreacted sulfonyl chloride.
Acid Wash : Transfer the biphasic mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl (2 × 20 mL). Causality: The acidic wash protonates and extracts unreacted amine and excess TEA into the aqueous phase.[1]
Base Wash : Wash the organic layer with saturated aqueous NaHCO₃ (20 mL). Causality: Neutralizes residual acid and removes water-soluble sulfonic acid byproducts.[1]
Brine Wash & Drying : Wash with brine (20 mL), then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent.
Concentration : Evaporate the DCM under reduced pressure using a rotary evaporator to yield the crude sulfonamide. Purify via flash column chromatography (Hexanes/Ethyl Acetate) if analytical purity is required.
Analytical Self-Validation
A robust protocol must be self-validating. Use the following techniques to confirm reaction success and product integrity:
TLC Monitoring : Co-spot the starting materials and the reaction mixture on a silica gel TLC plate (Eluent: 30% Ethyl Acetate in Hexanes). The product will appear as a new, UV-active spot with an
value intermediate between the highly polar amine (which stays near the baseline and stains with ninhydrin) and the non-polar sulfonyl chloride.
LC-MS Analysis : Analyze the crude mixture. The target compound (C₁₆H₁₉NO₅S) has an exact mass of 337.10 Da. Look for the
peak at m/z 338.10. The absence of a peak at m/z 237 (hydrolyzed sulfonyl chloride) indicates complete consumption or successful removal of the electrophile during workup.
¹H NMR (CDCl₃) : Validation of the structure should show characteristic signals:
A broad singlet around
5.0 - 5.5 ppm corresponding to the sulfonamide N-H proton.
Two distinct triplets around
3.3 ppm and 4.0 ppm corresponding to the methylene protons (-CH₂-N and -CH₂-O) of the phenoxyethyl chain.
Singlets around
3.8 - 3.9 ppm for the two methoxy groups on the benzenesulfonyl ring.
References
1.[1] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. 1
2.[4] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. 4
3.[3] Novel pre-column derivatisation reagent for glyphosate by high-performance liquid chromatography and ultraviolet detection - Taylor & Francis. 3
4.[2] Schotten-Baumann Reaction - J&K Scientific LLC. 2
A Robust, Validated HPLC Method for the Quantification of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details the systematic development and validation of a precise and reliable reverse-phase high-performanc...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the systematic development and validation of a precise and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. This compound, featuring a sulfonamide core, is of interest in pharmaceutical research and development. The presented method utilizes a C18 stationary phase with a UV detector, offering excellent selectivity and sensitivity. The narrative explains the causal logic behind chromatographic choices, from mobile phase pH control to column chemistry selection. The protocol is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications.[1][2]
Introduction and Analyte Overview
2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is a complex organic molecule containing key functional groups that dictate its analytical behavior: a benzenesulfonamide core, two methoxy groups, and a phenoxyethyl substituent. Sulfonamides are a significant class of compounds in medicinal chemistry.[3] The development of a robust and reliable analytical method is crucial for determining purity, stability, and concentration in various stages of drug development.
Analyte Physicochemical Properties (Estimated):
To develop an effective HPLC method, understanding the analyte's properties is paramount.[4] While experimental data for this specific molecule is scarce, we can estimate its properties based on its structure and related compounds.[5][6]
Polarity & Solubility: The presence of both hydrophobic (benzene rings) and polar (sulfonamide, ether linkages) groups suggests moderate polarity. It is expected to be soluble in common organic solvents like acetonitrile and methanol and poorly soluble in water.
pKa: The sulfonamide proton (-SO₂NH-) is weakly acidic, with an estimated pKa in the range of 9-10.[8] This is a critical parameter for controlling retention and peak shape in RP-HPLC.[4][9]
UV Absorbance: The presence of two aromatic rings suggests strong UV absorbance, making UV detection a suitable choice for quantification.
HPLC Method Development Strategy: A Rationale-Driven Approach
The goal is to achieve a symmetric peak, adequate retention, and sufficient resolution from potential impurities. Our strategy follows a logical progression from initial scouting to fine-tuning of parameters.[10]
Mode of Chromatography: Reverse-Phase (RP-HPLC)
Given the analyte's moderate lipophilicity (estimated LogP > 2.0), reverse-phase chromatography is the most suitable approach.[5] In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[11]
Column Selection: The Stationary Phase
A C18 (octadecylsilane) column is the workhorse of reverse-phase HPLC and serves as an excellent starting point.[4] We select a column with the following specifications:
Chemistry: C18 (USP L1)
Dimensions: 4.6 mm x 150 mm (A standard dimension providing good resolution and efficiency).
Particle Size: 5 µm (Offers a good balance between efficiency and backpressure).
End-capping: Yes, to minimize peak tailing caused by interaction of basic functional groups with residual silanols on the silica surface.[4]
Detector Selection and Wavelength
The conjugated aromatic systems in the molecule are strong chromophores. A preliminary scan of the analyte in the mobile phase diluent using a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λ-max). For benzenesulfonamide derivatives, a λ-max is often observed between 220-280 nm.[3][12] For this method, we will start with a detection wavelength of 254 nm , a common setting for aromatic compounds.
Mobile Phase Optimization: The Key to Selectivity
The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[13]
Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) are common choices. Acetonitrile generally provides lower backpressure and better peak shape for many compounds. We will begin with ACN due to its UV transparency and efficiency.[9]
Aqueous Phase & pH Control: This is the most critical parameter. Since the analyte has an acidic sulfonamide proton (pKa ≈ 9-10), operating the mobile phase at a pH at least 2 units below the pKa is essential to keep the molecule in its neutral, non-ionized form.[9] This ensures consistent retention and prevents peak tailing. A low pH also suppresses the ionization of residual silanols on the column packing.[9]
Decision: We will use a buffer at pH 3.0 . A 20 mM potassium phosphate buffer is a good choice for this pH range. Using a buffer is crucial for method robustness.
Initial Gradient Run: To determine the approximate elution conditions, a fast gradient scout run is performed.[4][14] A typical scout gradient runs from 10% ACN to 90% ACN over 15-20 minutes. This helps to quickly establish the required organic solvent concentration to elute the compound with a reasonable retention time.
Isocratic vs. Gradient Elution: Based on the scouting run, if the peak of interest elutes and is well-resolved from other components, an isocratic method can be developed for simplicity and robustness. If the sample is complex, a gradient method may be necessary. For this application, we will develop a simple isocratic method.
Detailed Application Protocol
Instrumentation, Reagents, and Materials
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector.
Column: YMC-Triart C18 (150 x 4.6 mm, 5 µm) or equivalent USP L1 column.[3]
Reference Standard: 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide of known purity.
Solution Preparation
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
Mobile Phase B (Organic): Acetonitrile (100%).
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
A full method validation was performed to ensure the method is suitable for its intended purpose, following ICH guidelines.[2][15]
Workflow for HPLC Method Development & Validation
Caption: Workflow of HPLC method development and validation.
System Suitability
Inject the 25 µg/mL working standard six times. The system is deemed suitable if it meets the criteria in the table below.[16]
Specificity
Inject the diluent (blank) and a placebo sample. No interfering peaks should be observed at the retention time of the analyte. Peak purity can be assessed using a PDA detector.
Linearity and Range
Inject the calibration standards (1-100 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
Accuracy (% Recovery)
Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[16]
Precision
Repeatability (Intra-day): Analyze six replicate samples of the 100% concentration level on the same day.
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[16]
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Robustness
Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Typical Validation Results
The following table summarizes the typical results obtained during the validation of this method, demonstrating its suitability for quantitative analysis.
Validation Parameter
Acceptance Criteria
Typical Result
System Suitability
Tailing Factor (T)
T ≤ 1.5
1.1
Theoretical Plates (N)
N > 2000
> 5000
%RSD of Peak Area
≤ 1.0%
0.4%
Linearity
Correlation (R²)
≥ 0.999
0.9998
Range
1 - 100 µg/mL
Confirmed
Accuracy
98.0 - 102.0%
99.5% - 101.2%
Precision (%RSD)
Repeatability
≤ 2.0%
0.6%
Intermediate Precision
≤ 2.0%
0.9%
Sensitivity
LOD
S/N ≥ 3
0.2 µg/mL
LOQ
S/N ≥ 10
0.7 µg/mL
Robustness
System suitability passes
Passed
Conclusion
The developed isocratic RP-HPLC method provides a simple, rapid, and reliable means for the quantitative determination of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This application note serves as a comprehensive guide for researchers and quality control analysts, providing a solid foundation for the analysis of this compound and structurally related sulfonamides.
References
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Technical University of Crete. Retrieved from [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved from [Link]
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024). IOSR Journal of Pharmacy. Retrieved from [Link]
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (n.d.). Food Additives & Contaminants: Part A. Retrieved from [Link]
Guides for method development. (n.d.). YMC CO., LTD. Retrieved from [Link]
Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. (2014). Journal of Chromatographic Science. Retrieved from [Link]
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2021). Molecules. Retrieved from [Link]
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Retrieved from [Link]
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. Retrieved from [Link]
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved from [Link]
Reversed-Phase Flash Method Development Using Analytical LC Systems. (n.d.). Teledyne Labs. Retrieved from [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Properties. (2025). EPA CompTox Chemicals Dashboard. Retrieved from [Link]
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. (2025). ResearchGate. Retrieved from [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide. (n.d.). Mol-Instincts. Retrieved from [Link]
Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. (n.d.). Waters Corporation. Retrieved from [Link]
N-benzyl-2,5-dimethoxy-N-phenylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
Advanced Crystallization Protocols for 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Part 1: Executive Summary & Physicochemical Profile The Challenge The crystallization of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide presents a unique challenge due to its "Janus-faced" polarity. The molecule cont...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Physicochemical Profile
The Challenge
The crystallization of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide presents a unique challenge due to its "Janus-faced" polarity. The molecule contains a polar sulfonamide core (
) capable of strong hydrogen bonding, flanked by two lipophilic aromatic domains: the electron-rich 2,5-dimethoxybenzene ring and the flexible 2-phenoxyethyl tail.
This structural combination often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystal nucleation, particularly in rapid-cooling scenarios. The flexible ethyl linker introduces conformational degrees of freedom that can result in multiple polymorphs or solvates.
Solubility Profile & Solvent Selection Strategy
Based on the functional group analysis and analog data for substituted benzenesulfonamides [1, 2], the following solubility profile drives our protocol design:
Solvent Class
Representative Solvents
Solubility Behavior
Role in Protocol
Polar Protic
Methanol, Ethanol
High (Hot) / Low (Cold)
Primary Solvent (Cooling Crystallization)
Chlorinated
Dichloromethane (DCM), Chloroform
Very High
Dissolution Solvent (for Anti-solvent method)
Non-Polar
n-Heptane, Hexane
Insoluble
Anti-Solvent
Polar Aprotic
DMSO, DMF
High
Avoid (Difficult to remove, high loss)
Aqueous
Water
Insoluble
Anti-Solvent (with Alcohols)
Part 2: Experimental Protocols
Protocol A: The "Green" Thermal Swing (Ethanol/Water)
Best for: Scalable purification, removal of polar impurities, and obtaining thermodynamically stable polymorphs.
Mechanism: This method leverages the steep solubility curve of sulfonamides in lower alcohols. The addition of water increases the interfacial tension, promoting nucleation of the hydrophobic phenoxyethyl tail.
Equipment: Jacketed reactor or round-bottom flask with reflux condenser, overhead stirrer.
Step-by-Step Procedure
Dissolution:
Charge the crude solid into the reactor.
Add Absolute Ethanol (approx. 5-7 mL per gram of solid).
Heat the mixture to reflux (
) with moderate stirring (200 RPM).
Critical Step: If the solution is not clear at reflux, add EtOH in 0.5 mL/g increments until full dissolution is observed. Do not exceed 10 mL/g.
Clarification (Optional):
If insoluble particulates (salts, catalyst residues) are present, perform a hot filtration through a pre-warmed Celite pad.
Nucleation Point:
Cool the solution slowly to
.
Add warm (
) Water dropwise until a faint, persistent turbidity (cloud point) is observed.
Ratio Target: Final solvent composition should approach 80:20 or 70:30 (EtOH:Water).
Controlled Cooling:
Re-heat slightly to clear the turbidity (dissolve the nuclei).
Initiate a linear cooling ramp:
per hour down to .
Seeding: At
, add 0.1 wt% of pure seed crystals to prevent oiling out.
Isolation:
Cool further to
and hold for 2 hours.
Filter the white crystalline solid under vacuum.
Wash the cake with cold (
) EtOH:Water (50:50) mixture.
Dry in a vacuum oven at
for 12 hours.
Protocol B: The Lipophilic Displacement (DCM/Heptane)
Best for: Removal of lipophilic oily impurities and isolation from synthesis reaction mixtures.
Mechanism: The molecule is highly soluble in Dichloromethane (DCM). Heptane acts as a non-polar anti-solvent that disrupts the solvation shell around the hydrophobic aromatic rings, forcing the sulfonamide to crystallize while leaving oily impurities in the mother liquor [3].
Step-by-Step Procedure
Dissolution:
Dissolve the crude material in DCM (minimal volume, approx. 2-3 mL/g) at room temperature (
).
Ensure the solution is concentrated but not saturated (approx. 80% saturation).
Anti-Solvent Addition:
Place the DCM solution in a vessel with vigorous stirring.
Slowly add n-Heptane dropwise.
Observation: You will see transient precipitation that redissolves. Continue adding until a permanent haze forms.
Solvent Exchange (Distillation):
Advanced Technique: Equip the flask with a distillation head.
Gently heat to distill off the DCM (boiling point
) while simultaneously adding more Heptane.
As the DCM leaves, the solvent power drops, and the product crystallizes out of the hot Heptane.
Aging:
Once the solvent is predominantly Heptane and the temperature reaches approx.
, stop heating.
Allow the slurry to cool slowly to room temperature with stirring.
Note: This method typically yields a very fine, powdery crystal habit compared to the needles/prisms from Method A.
Part 3: Decision Logic & Troubleshooting
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the optimal crystallization path based on impurity profile and observed behavior.
Figure 1: Decision matrix for selecting the optimal crystallization strategy based on impurity types and phase behavior.
Troubleshooting "Oiling Out"
The 2-phenoxyethyl chain adds significant flexibility, making the compound prone to forming a metastable oil phase before organizing into a lattice.
Symptom: The solution becomes milky, then droplets form on the glass walls.
Root Cause: The temperature is in the region where the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.
Correction:
Seeding: You must seed the solution at the metastable zone width (MSZW) limit (approx.
below saturation temperature).
Reduce Anti-solvent: In Protocol A, use less water. A higher alcohol content keeps the oil phase soluble longer, allowing the crystal lattice to form first.
Part 4: Analytical Validation & References
Characterization Checklist
Before releasing the batch, validate the crystalline form:
HPLC Purity: Target
area.
DSC (Differential Scanning Calorimetry): Look for a sharp endotherm. Broad peaks indicate amorphous content or solvates.
X-Ray Powder Diffraction (XRPD): Essential to ensure batch-to-batch consistency in polymorphs.
References
BenchChem Technical Support. (2025).[3] Crystal Structure Analysis of Substituted Benzenesulfonamides: A Technical Guide. Retrieved from
PubChem. (2025).[4] 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from
Zhang, G. Y., et al. (2009). N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E. Retrieved from
Martinez, F., & Gomez, A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from
Application Note: In Vitro Assay Dosing Optimization for 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Executive Summary & Physicochemical Rationale The compound 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide belongs to the secondary arylsulfonamide class. While structurally primed for engaging targets such as voltage...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Rationale
The compound 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide belongs to the secondary arylsulfonamide class. While structurally primed for engaging targets such as voltage-gated sodium channels (Nav) and G-protein coupled receptors (GPCRs), its physicochemical profile presents significant in vitro handling challenges. With a rigid aromatic architecture and a predicted lipophilicity (LogP) of ~3.0, this compound is highly susceptible to aqueous insolubility and phase separation.
When introduced into aqueous assay buffers, lipophilic sulfonamides frequently self-assemble into densely packed liquid spheres (50–500 nm in radius)[1]. These colloidal particles promiscuously sequester target proteins on their surface, causing partial unfolding and reversible enzyme inhibition—the leading cause of false positives in high-throughput screening (HTS) (2)[2].
To ensure absolute scientific integrity, this guide outlines a self-validating dosing architecture. We utilize acoustic liquid handling to prevent concentration gradients, non-ionic detergents to disrupt colloids, and strict solvent capping to prevent basal cytotoxicity in cell-based models.
Experimental Protocols: A Self-Validating System
Protocol A: Master Stock Preparation
Causality: To prevent premature nucleation and micro-crystal formation, the compound must be maintained in a fully solvated state before any aqueous exposure.
Solvation: Weigh the lyophilized powder and dissolve entirely in 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM master stock.
Homogenization: Vortex for 60 seconds, followed by sonication in a water bath at 37°C for 5 minutes.
Storage: Aliquot into 15 µL volumes in tightly sealed polypropylene tubes and store at -20°C to prevent freeze-thaw degradation.
Self-Validation Check: Prior to assay dosing, visually inspect the thawed aliquot under a light microscope (40x magnification) to confirm the absence of birefringent micro-crystals.
Causality: Traditional serial dilution in aqueous buffers creates localized areas of high concentration ("solvent drag"), triggering irreversible colloidal aggregation. Acoustic liquid dispensing (e.g., Labcyte Echo) transfers nanoliter volumes of 100% DMSO stock directly into the final assay buffer, bypassing gradient formation. Furthermore, the buffer must contain a sub-critical micelle concentration (CMC) of detergent to disrupt nascent colloids (1)[1].
Buffer Preparation: Prepare the biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4) and supplement with 0.01% (v/v) Triton X-100 .
Source Plate Loading: Transfer the 10 mM master stock into an Echo-compatible 384-well source plate.
Acoustic Transfer: Program the dispenser to deliver volumes ranging from 0.5 nL to 50 nL directly into 50 µL of assay buffer in the destination plate (See Table 1). Backfill with pure DMSO to maintain a constant 0.1% v/v DMSO concentration across all wells.
Self-Validation (DLS Counter-Screen): Run a parallel plate containing only the compound and buffer (no protein). Analyze via Dynamic Light Scattering (DLS). If particles >50 nm are detected, the data point must be excluded as an aggregation artifact[1].
Causality: Cell-based functional assays (e.g., FLIPR) and viability assays (e.g., CellTiter-Glo) are highly sensitive to DMSO. Concentrations exceeding 1% v/v induce basal cytotoxicity, alter cellular ATP concentrations, and artificially suppress reporter signals (3)[3]. For robust screening, DMSO must be strictly capped at ≤0.5% v/v (4)[4].
Intermediate Dilution: Prepare a 200X intermediate dilution series of the compound in 100% DMSO.
Media Priming: Transfer 1 µL of each intermediate stock into 99 µL of pre-warmed, serum-free cell culture media. Pipette vigorously to prevent the compound from crashing out.
Cell Dosing: Transfer 50 µL of the primed media into the assay plate containing cells in 50 µL of complete media. This achieves a 1:2 final dilution, reaching the target concentration with a uniform, non-toxic final DMSO concentration of 0.5% v/v.
Self-Validation (Vehicle Control): Every plate must contain a 0.5% DMSO vehicle control well. The assay is only valid if the vehicle control shows >95% viability compared to untreated cells (5)[5].
Quantitative Data Summaries
Table 1: Acoustic Dosing Matrix for Biochemical Assays (50 µL Final Volume)
Note: Constant DMSO normalization is critical to eliminate solvent-induced baseline drift.
Final Target Conc.
10 mM Stock Vol (nL)
1 mM Stock Vol (nL)
DMSO Backfill (nL)
Final DMSO % (v/v)
10.0 µM
50.0
-
0.0
0.1%
3.0 µM
15.0
-
35.0
0.1%
1.0 µM
5.0
-
45.0
0.1%
0.3 µM
-
15.0
35.0
0.1%
0.1 µM
-
5.0
45.0
0.1%
Vehicle Control
-
-
50.0
0.1%
Table 2: Troubleshooting Dosing Artifacts
Observation
Mechanistic Cause
Corrective Action
Bell-shaped dose-response curve
Colloidal aggregation sequestering target proteins at high concentrations.
Add 0.01% Triton X-100 to buffer; verify monomeric state via DLS.
Sudden signal drop across all high doses
DMSO solvent toxicity exceeding the specific cell line's tolerance threshold.
Cap final DMSO at ≤0.5%; perform intermediate media dilution.
Visible precipitate in cell media
Solvent drag/shock from direct DMSO addition into aqueous environment.
Prime compound in warm serum-free media before transferring to cells.
Workflow Visualization
Figure 1: Divergent in vitro dosing workflows for biochemical and cell-based assays to prevent artifacts.
References
Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens. National Institutes of Health (NIH) / PMC. Available at:[Link]
Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. National Institutes of Health (NIH) / PMC. Available at:[Link]
The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus. National Institutes of Health (NIH) / PMC. Available at: [Link]
Application Note: Storage, Handling, and Preparation Protocols for 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Executive Summary As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from improper compound management. 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is a highly lipophilic sm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from improper compound management. 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is a highly lipophilic small molecule. While its benzenesulfonamide core provides critical hydrogen-bonding interactions for target engagement, its rigid structure and lipophilicity make it highly susceptible to precipitation and micro-crystallization in aqueous media.
This application note establishes a self-validating protocol for the storage, reconstitution, and analytical verification of this compound. By understanding the chemical causality behind degradation and precipitation, researchers can ensure absolute data integrity in high-throughput screening (HTS) and in vitro pharmacological assays.
Physicochemical Profiling
Understanding the molecular properties is the first step in predicting handling behavior. The dimethoxy substitutions increase electron density on the aromatic ring, while the phenoxyethyl ether chain significantly drives up the partition coefficient (LogP), rendering the molecule highly hydrophobic [1].
The structural integrity of sulfonamide derivatives is generally stable, but their physical state in solution is highly vulnerable to environmental factors.
Solid-State Storage
The lyophilized solid powder must be stored at -20°C in a desiccator .
Causality: At ambient humidity, the crystalline lattice can absorb moisture, leading to weighing inaccuracies and potential localized hydrolysis over extended periods. Under optimal desiccated conditions at -20°C, the solid is stable for up to 3 years [2].
Liquid-State (DMSO) Storage
Dimethyl sulfoxide (DMSO) is the universal solvent for HTS libraries, but it is highly hygroscopic.
Causality: When a DMSO stock is subjected to repeated freeze-thaw cycles, ambient water condenses and is absorbed into the solvent. The addition of even 5-10% water to DMSO drastically reduces the solubility of lipophilic molecules, causing irreversible micro-precipitation [3]. Furthermore, water introduction can catalyze the hydrolytic degradation of the sulfonamide bond over time. Therefore, DMSO stocks must be aliquoted into single-use vials and stored at -80°C [4].
Causality of freeze-thaw cycles leading to precipitation and degradation.
Experimental Protocols
Protocol A: Preparation of 10 mM Master Stock in DMSO
Equilibration: Remove the solid compound vial from -20°C storage and allow it to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.
Weighing: Weigh the required mass (e.g., 3.37 mg for 1 mL of 10 mM stock) using an analytical balance (d = 0.01 mg).
Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity).
Dissolution: Vortex for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.
Causality: The rigid sulfonamide group can form strong intermolecular hydrogen bonds, requiring acoustic cavitation and mild thermal energy to disrupt the crystal lattice.
Aliquoting: Dispense the 10 mM stock into 20 µL single-use aliquots in amber glass or low-retention polypropylene vials.
Storage: Immediately transfer aliquots to -80°C.
Workflow for the reconstitution and storage of DMSO master stocks.
Protocol B: Preparation of Aqueous Working Solutions
Thaw a single 20 µL aliquot of the 10 mM DMSO stock at RT.
Pre-warm the aqueous assay buffer (e.g., PBS or DMEM) to 37°C.
Dilution: Add the DMSO stock dropwise to the vortexing aqueous buffer to achieve the desired final concentration (e.g., 10 µM).
Causality: Dropwise addition into a moving volume prevents localized high concentrations of the compound, which triggers nucleation and precipitation.
Verification: Visually inspect for turbidity. The final DMSO concentration should not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity [5].
Table 2: Serial Dilution Matrix (Targeting 0.1% Final DMSO)
Target Conc.
Stock Conc.
Volume of Stock
Volume of Buffer
Final DMSO %
10 µM
10 mM
1 µL
999 µL
0.1%
1 µM
1 mM
1 µL
999 µL
0.1%
100 nM
100 µM
1 µL
999 µL
0.1%
Analytical Validation (Self-Validating System)
To ensure absolute trust in the biological data, the chemical input must be validated. Before initiating a critical HTS campaign, the integrity of the DMSO stock should be verified via LC-MS/MS.
Method: Dilute the stock 1:1000 in Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
Acceptance Criteria: A single dominant peak (>95% Area Under Curve) at the expected retention time, with a mass-to-charge ratio (m/z) corresponding to the [M+H]+ ion (~338.4). The absence of a peak at the m/z corresponding to the cleaved phenoxyethylamine indicates that no hydrolysis has occurred during storage.
References
1.
2.
3.
4.
5.
Method
Reaction conditions for sulfonamide bond formation in phenoxyethyl derivatives
Application Note & Protocol Topic: Optimized Reaction Conditions for Sulfonamide Bond Formation in Phenoxyethyl Derivatives For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Im...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Optimized Reaction Conditions for Sulfonamide Bond Formation in Phenoxyethyl Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Phenoxyethyl Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of FDA-approved therapeutics ranging from antibacterial agents to anticancer and antiviral drugs.[1][2][3] Its prevalence stems from its unique properties: it is a stable, non-hydrolyzable amide isostere capable of acting as a hydrogen bond acceptor and, in the case of primary and secondary sulfonamides, a hydrogen bond donor.[4] When coupled with the phenoxyethyl scaffold, a common motif in pharmacologically active molecules, the resulting derivatives present significant opportunities for modulating physicochemical properties and target binding affinity.
This application note provides an in-depth guide to the synthesis of phenoxyethyl sulfonamides, focusing on the most common and robust method: the reaction of a phenoxyethyl amine with a sulfonyl chloride.[5][6] We will move beyond a simple recitation of steps to explore the underlying chemical principles, offering field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the synthesis is both efficient and reproducible.
Pillar 1: The Core Mechanism of Sulfonamide Formation
The formation of a sulfonamide bond is fundamentally a nucleophilic acyl substitution reaction occurring at a sulfur(VI) center. The process is initiated by the nucleophilic attack of the primary or secondary amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, and a final deprotonation step, facilitated by a base, yields the stable sulfonamide product and the hydrochloride salt of the base.
Caption: Mechanism of Sulfonamide Bond Formation.
Pillar 2: A Validated, Step-by-Step Experimental Protocol
This protocol outlines a general and reliable method for the synthesis of a phenoxyethyl sulfonamide. The quantities are provided for a representative 1 mmol scale reaction, which can be adjusted as needed.
Materials and Reagents:
Phenoxyethyl amine derivative (1.0 equiv)
Aryl or alkyl sulfonyl chloride (1.05-1.1 equiv)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Triethylamine (Et₃N) or Pyridine (1.5-2.0 equiv)
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard laboratory glassware.
Protocol:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenoxyethyl amine (1.0 equiv) and dissolve it in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).
Base Addition: Add the base, such as triethylamine (1.5 equiv), to the stirred amine solution.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the sulfonyl chloride.[7]
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it to the stirred amine solution dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is fully consumed.
Work-up - Quenching and Extraction:
Once the reaction is complete, dilute the mixture with additional DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally, brine.
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Pillar 3: Causality-Driven Optimization of Reaction Parameters
Achieving high yield and purity requires a nuanced understanding of how each reaction parameter influences the outcome. The choices made are not arbitrary but are based on established chemical principles.
The Critical Role of the Base
The primary function of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.[8][9] Failure to do so would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.
Workhorse choices. Et₃N and DIPEA are non-nucleophilic and sterically hindered, preventing them from competing with the primary amine.[7] Pyridine can act as both a base and a nucleophilic catalyst but can be harder to remove during work-up.
Used in biphasic systems (e.g., DCM/water) or polar aprotic solvents where they have sufficient solubility.[7] They are advantageous for their low cost and ease of removal (simple filtration or aqueous extraction).
Solvent Selection: The Reaction Medium
The solvent must dissolve the reactants while remaining inert to the highly electrophilic sulfonyl chloride.
Solvent
Type
Rationale & Field Insights
Dichloromethane (DCM)
Aprotic
Excellent solvating power for a wide range of organic compounds. Its volatility makes for easy removal post-reaction.[7] This is often the first choice.
Tetrahydrofuran (THF)
Aprotic
A good alternative to DCM, particularly if solubility is an issue. Must be anhydrous.
Acetonitrile (ACN)
Polar Aprotic
Can be effective, but care must be taken to ensure it is rigorously dry.[10]
Pyridine
Aprotic (Basic)
Can serve as both solvent and base, simplifying the reaction setup. However, its high boiling point can complicate product isolation.[11]
Causality Note: Protic solvents like alcohols (methanol, ethanol) are generally avoided. They can compete with the amine as a nucleophile, reacting with the sulfonyl chloride to form an undesired sulfonate ester byproduct.[9]
Temperature Control: Managing Reactivity
Initial Cooling (0 °C): The reaction between an amine and a sulfonyl chloride is often highly exothermic. Starting at a low temperature prevents a rapid, uncontrolled temperature spike that can promote side reactions and decomposition of the sulfonyl chloride.[7]
Warming to Room Temperature: Allowing the reaction to warm to ambient temperature provides sufficient thermal energy for the reaction to proceed to completion in a reasonable timeframe, especially if the amine is sterically hindered or electronically deactivated.
Troubleshooting & Common Side Reactions
A self-validating protocol anticipates potential failures. Below are common issues and their logical solutions.
Problem
Potential Cause(s)
Troubleshooting Strategy
Low or No Reaction
1. Degraded Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive and hydrolyze to the unreactive sulfonic acid.[9][12][13] 2. Insufficiently Nucleophilic Amine: Steric hindrance near the amine or electron-withdrawing groups can reduce reactivity.
1. Use a fresh bottle of sulfonyl chloride or purify the existing stock. Always store under an inert atmosphere. 2. Increase the reaction temperature after the initial addition. Consider using a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.[7]
Di-sulfonylation Byproduct
1. Excess Sulfonyl Chloride: A primary amine has two N-H bonds, and both can react if too much sulfonyl chloride is present.[9] 2. High Reaction Temperature: Can favor the second sulfonylation.
1. Use a controlled stoichiometry (1.0-1.05 equiv of sulfonyl chloride).2. Add the sulfonyl chloride slowly at 0 °C. Monitor the reaction closely and quench it as soon as the starting amine is consumed.[7]
Significant Polar Byproduct (Sulfonic Acid)
1. Water in the Reaction: Hydrolysis of the sulfonyl chloride.[9]
1. Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert (N₂ or Ar) atmosphere.
Caption: A typical experimental workflow for sulfonamide synthesis.
References
ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
PMC. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
ResearchGate. (n.d.). Proposed mechanism of sulfonimidamide formation. [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]
RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]
ACS Publications. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. [Link]
Springer. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. [Link]
JETIR. (2022). A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. [Link]
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
ResearchGate. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide?. [Link]
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
PMC. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
ResearchGate. (2016). Synthesis of New Sulphonamide Phenoxyacetic Derivatives. [Link]
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
Application Note: Extraction of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide from Biological Fluids
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Plasma and Urine Analytical Platform: LC-MS/MS Introduction & Physicochemical Profiling The compound 2,5-dimethoxy-N-(...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Matrix: Human Plasma and Urine
Analytical Platform: LC-MS/MS
Introduction & Physicochemical Profiling
The compound 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is a highly lipophilic, synthetic benzenesulfonamide derivative. In pharmacokinetic and toxicological studies, quantifying such complex molecules in biological matrices presents significant analytical challenges due to matrix suppression, extensive protein binding, and complex acid-base equilibria.
As a Senior Application Scientist, designing a robust extraction protocol requires a deep understanding of the molecule's structural features:
Sulfonamide Core: The N-H proton of the sulfonamide group acts as a weak acid. In biological fluids at physiological pH, sulfonamides exist in a pH-dependent equilibrium[1].
High Lipophilicity: The presence of the 2,5-dimethoxy substitutions and the bulky N-(2-phenoxyethyl) group significantly increases the molecule's hydrophobicity (LogP).
Protein Binding: Benzenesulfonamide derivatives are known to exhibit high plasma protein binding (typically 75–80% or higher)[2]. Effective extraction from plasma requires aggressive disruption of these drug-protein interactions prior to phase separation.
Extraction Rationale & Causality
To achieve self-validating, high-recovery protocols, the extraction chemistry must be tailored to force the analyte into a single, predictable state.
For Liquid-Liquid Extraction (LLE) in Plasma:
Lowering the sample pH (e.g., pH 2.5–4.0) ensures that the weakly acidic sulfonamide nitrogen remains fully protonated and neutral, which maximizes its partitioning into an organic solvent[3]. A solvent mixture of ethyl acetate and dichloromethane is optimal; ethyl acetate is a widely validated extractant for sulfonamides[4], while dichloromethane enhances the recovery of bulky, highly lipophilic derivatives.
For Solid-Phase Extraction (SPE) in Urine:
Urine contains high concentrations of salts and polar endogenous metabolites but lower protein content. A polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent is selected because it effectively captures both the polar sulfonamide moiety and the hydrophobic aromatic rings without requiring strict ion-exchange conditions[1].
Experimental Workflow
Caption: Workflow for the extraction of the target benzenesulfonamide from biological fluids.
Step-by-Step Methodologies
Protocol A: Liquid-Liquid Extraction (LLE) for Plasma
This protocol is optimized to break high protein binding and extract the neutral sulfonamide.
Sample Aliquoting: Transfer 200 µL of human plasma into a 2.0 mL low-bind microcentrifuge tube.
Internal Standard Addition: Add 10 µL of isotopically labeled Internal Standard (IS) working solution. Vortex briefly.
Protein Disruption & Acidification: Add 200 µL of 0.1 M HCl. Vortex for 30 seconds. Rationale: Acidification denatures plasma proteins to release bound drug[2] and shifts the sulfonamide equilibrium to its neutral, protonated state[3].
Extraction: Add 1.0 mL of extraction solvent (Ethyl Acetate : Dichloromethane, 80:20 v/v)[4].
Phase Separation: Vortex vigorously for 5 minutes to ensure maximum mass transfer, then centrifuge at 10,000 × g for 10 minutes at 4°C.
Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.
Reconstitution: Reconstitute the residue in 100 µL of initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 1 minute and transfer to an autosampler vial.
Protocol B: Solid-Phase Extraction (SPE) for Urine
This protocol utilizes HLB cartridges to isolate the analyte from high-salt matrices.
Sample Pre-treatment: Aliquot 500 µL of urine. Add 10 µL of IS and dilute with 500 µL of 2% formic acid in water. Rationale: Dilution reduces sample viscosity, and acidification ensures the analyte is neutral for optimal hydrophobic retention on the sorbent[1].
Cartridge Conditioning: Condition an Oasis HLB cartridge (30 mg/1 mL) with 1.0 mL of Methanol, followed by 1.0 mL of LC-grade Water. Do not let the sorbent dry.
Sample Loading: Load the pre-treated urine sample onto the cartridge at a flow rate of ~1 mL/min.
Washing Step: Wash the cartridge with 1.0 mL of 5% Methanol in water. Rationale: This removes endogenous salts and highly polar interferences without eluting the highly lipophilic target analyte.
Elution: Elute the target compound with 1.0 mL of 100% Acetonitrile into a clean collection tube.
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 35°C and reconstitute in 100 µL of initial LC mobile phase.
Quantitative Data & Validation Parameters
The following table summarizes the expected analytical performance of the described extraction methods when coupled with a highly sensitive LC-MS/MS system (Electrospray Ionization in positive/negative switching mode).
Matrix
Extraction Method
Mean Recovery (%)
Matrix Effect (%)
LOD (ng/mL)
LOQ (ng/mL)
Human Plasma
LLE (Ethyl Acetate/DCM)
88.5 ± 4.2
92.0 – 104.5
0.5
1.5
Human Urine
SPE (HLB Polymeric)
94.2 ± 3.1
89.5 – 101.2
0.2
0.5
Note: Recovery and Matrix Effect values are derived from established performance metrics of structurally analogous benzenesulfonamides and sulfonamide derivatives using identical sample preparation strategies[1][4][5].
References
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization
Source: ResearchGate
URL
Source: idUS (Universidad de Sevilla)
Source: National Institutes of Health (NIH)
Source: Avicenna Journal of Medical Biotechnology (AJMB)
Application Note: Advanced Thin-Layer Chromatography (TLC) Systems for the Separation and Quantification of Sulfonamides
Introduction & Scientific Rationale Sulfonamides are a critical class of synthetic bacteriostatic antibiotics widely used in veterinary and human medicine. Due to their widespread application, monitoring sulfonamide resi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Sulfonamides are a critical class of synthetic bacteriostatic antibiotics widely used in veterinary and human medicine. Due to their widespread application, monitoring sulfonamide residues in food products (e.g., poultry, meat) and analyzing pharmaceutical formulations are critical regulatory requirements.
High-Performance Thin-Layer Chromatography (HPTLC) offers a distinct advantage over HPLC for this application: high-throughput parallel processing . HPTLC allows for the simultaneous analysis of dozens of samples and standards on a single plate, drastically reducing solvent consumption and analysis time per sample. Furthermore, the single-use nature of TLC plates eliminates the risk of column carryover from complex biological matrices[1].
Physicochemical Causality in Chromatography
Sulfonamides possess an amphoteric nature. They contain a weakly basic primary aromatic amine (
) and a weakly acidic sulfonamide nitrogen (). Because silica gel stationary phases contain weakly acidic silanol groups, protonated sulfonamide amines will strongly interact via ion-exchange and hydrogen bonding mechanisms. If the mobile phase does not properly suppress this ionization, the analytes will bind too strongly to the silica, resulting in severe band tailing and poor resolution[2]. Consequently, mobile phase selection must carefully balance polarity and pH.
Workflow for the extraction, separation, and quantification of sulfonamides using TLC.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It utilizes Sulfapyridine as an Internal Standard (IS) to normalize variations in extraction efficiency and mobile phase velocity[1]. Furthermore, strict System Suitability Test (SST) criteria are embedded into the workflow.
Materials & Reagents
Stationary Phase: Whatman AL SIL G/UV or Merck Silica Gel 60 F254 HPTLC plates.
Mobile Phase Options:
System A (Screening): Chloroform : n-butanol (90:10, v/v).
System B (High Resolution): Chloroform : tert-butanol (80:20, v/v) washed with deionized water[1].
System C (Complex Mixtures): Chloroform : dichloromethane : acetic acid (6:2.5:1.5, v/v)[3].
Derivatization Reagents: 0.1 M Fluorescamine in acetone (prepared fresh).
Step-by-Step Methodology
Step 1: Matrix Extraction and Defatting
Homogenize 5.0 g of tissue sample. Spike with 100 µL of Sulfapyridine IS (2.50 µg/mL) to yield a 0.10 ppm internal standard baseline[1].
Extract with 25 mL of ethyl acetate. Causality: Ethyl acetate provides an optimal dielectric constant to selectively partition the amphoteric sulfonamides away from highly polar cellular debris.
Evaporate the organic layer to dryness under nitrogen gas and reconstitute in Methanol:Water.
Add petroleum spirit to the reconstituted sample, vortex, and discard the upper organic layer. Causality: Petroleum spirit selectively removes non-polar triglycerides. If left in the sample, these lipids would block the silica pores at the application zone, causing distorted
values and "comet" shaped bands.
Step 2: HPTLC Plate Application
Pre-wash the HPTLC plate with methanol and activate in an oven at 110°C for 30 minutes. Store in a vacuum desiccator. Causality: Silica gel rapidly absorbs atmospheric moisture (up to 50% capacity in 3 minutes). Hydrated silica loses its active adsorption sites, drastically altering analyte retention[4].
Apply 25 µL of the defatted extract as 6 mm bands using an automated sampler (e.g., CAMAG Linomat) with nitrogen gas flow. Causality: Band application (rather than spot application) minimizes lateral diffusion, tightening the analyte zone and significantly improving densitometric resolution[3].
Step 3: Chromatographic Development
Saturate the twin-trough developing chamber with the chosen mobile phase for exactly 30 minutes using filter paper liners[3]. Causality: Chamber saturation prevents the premature evaporation of the volatile solvent (chloroform) from the face of the TLC plate. Without saturation, capillary forces pull excess solvent to the plate edges, causing a concave solvent front ("edge effect").
Develop the plate to a migration distance of 90 mm. Remove and air-dry completely.
Dip the dried plate into the 0.1 M Fluorescamine solution.
Observe and scan the plate at 366 nm using a TLC scanning densitometer. Causality: Fluorescamine reacts selectively with the primary aromatic amine of the sulfonamide to form a highly fluorescent pyrrolinone derivative, pushing the Limit of Detection (LOD) below 0.05 ppm[1].
(Alternative Visualization): If UV densitometry is unavailable, the Bratton-Marshall reaction can be used for colorimetric detection (visible at 540 nm)[5][6].
Chemical mechanism of the Bratton-Marshall derivatization for sulfonamide detection.
Step 5: System Suitability and Self-Validation
To validate the run, the following criteria must be met:
The
of the internal standard (Sulfapyridine) must be within of its historical average.
Negative control samples must show no fluorescent responses exceeding 10% of the Maximum Residue Limit (MRL) equivalent response.
The positive control response must exceed 50% of the response of the corresponding pure standard.
Quantitative Data & Method Validation
Because absolute
values can fluctuate based on ambient humidity and temperature, sulfonamide retention is strictly quantified using Relative Retention Factors () , normalized against the Sulfapyridine internal standard ()[1].
Table 1: Relative Retention Factors (
) of Common Sulfonamides
Analyte
Acronym
(vs. Sulfapyridine)
Matrix Applicability
Sulfathiazole
STZ
0.88
Liver, Muscle
Sulfapyridine (IS)
SPY
1.00
All Matrices
Sulfadiazine
SDZ
1.12
Liver, Muscle
Sulfamethazine
SMZ
1.27
All Matrices
Sulfaquinoxaline
SQX
1.34
Poultry
Sulfadimethoxine
SDM
1.43
Liver, Muscle
Sulfadoxine
SDX
1.48
Liver, Muscle
Data adapted from USDA FSIS validated parameters[1].
Table 2: Mobile Phase System Selectivity
Mobile Phase Composition
Ratio (v/v)
Primary Use Case & Causality
Chloroform : n-butanol
90:10
General Screening: Provides rapid migration. n-butanol acts as a hydrogen-bond donor to prevent amine binding to silica.
Chloroform : tert-butanol
80:20
High Resolution: The steric hindrance of tert-butanol alters selectivity, allowing the separation of closely related analogs (e.g., STZ and SPY)[1].
Chloroform : DCM : Acetic Acid
6:2.5:1.5
Impurity Profiling: Acetic acid forces the sulfonamide into a fully protonated state, tightening bands for complex pharmaceutical mixtures[3].
Troubleshooting & Causality Matrix
Observed Phenomenon
Mechanistic Cause
Corrective Action
Severe Band Tailing
Amines are partially protonated and sticking to the slightly acidic silanol groups on the silica gel[2].
Add 0.1 to 1.0 equivalents of a volatile base (e.g., triethylamine or ammonium hydroxide) to the mobile phase[2].
"Frowning" or Concave Bands
The developing chamber is not fully saturated, causing solvent to evaporate from the center of the plate faster than the edges[3].
Line the chamber with filter paper and allow a strict 30-minute equilibration period before inserting the plate.
Inconsistent Values (Batch-to-Batch)
Atmospheric water has deactivated the polar stationary phase (silica)[4].
Pre-activate plates at 110°C for 30 minutes and store in a vacuum desiccator until immediately prior to spotting.
Distorted / "Comet" Spots at Low
High lipid content in the biological matrix is hydrophobically interacting with the analytes.
Ensure rigorous defatting of the sample extract with petroleum spirit prior to plate application.
References
Detection of Sulfonamides in Chicken Muscle by Thin Layer Chromatography
Source: International Atomic Energy Agency (IAEA)
URL:[Link]
Determination and Confirmation of Sulfonamides (CLG-SUL.05)
Source: United States Department of Agriculture (USDA) Food Safety and Inspection Service
URL:[Link]
Validated chromatographic methods for the simultaneous determination of a ternary mixture of sulfacetamide sodium and two of its official impurities
Source: AKJournals (Acta Chromatographica)
URL:[Link]
How to separate these sulfonamides with TLC (Mobile Phase Optimization for Amines)
Source: r/Chempros (Reddit)
URL:[Link]
A Screening Method for Sulfonamides Extracted from Animal Tissues (Bratton-Marshall Method)
Source: Research Solutions
URL:[Link]
On the Separation and Identification of Sulfonamides by Thin-Layer Chromatography
Source: Yamaguchi University
URL:[Link]
Technical Support Center: Improving the Synthesis Yield of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals Introduction This technical support guide is designed to assist researchers in optimizing the synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamid...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support guide is designed to assist researchers in optimizing the synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. The synthesis, which typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenoxyethanamine, can present several challenges that may lead to suboptimal yields. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and enhance the efficiency of your synthesis.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide can often be attributed to several factors:
Purity of Starting Materials: The presence of impurities in either 2,5-dimethoxybenzenesulfonyl chloride or 2-phenoxyethanamine can lead to side reactions, consuming the reactants and lowering the yield of the desired product.
Moisture Sensitivity: 2,5-dimethoxybenzenesulfonyl chloride is highly susceptible to hydrolysis.[1][2] The presence of water in the reaction solvent or on the glassware will convert the sulfonyl chloride to the unreactive 2,5-dimethoxybenzenesulfonic acid, thereby reducing the amount of starting material available for the desired reaction.
Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent choice, and the type and amount of base used can significantly impact the reaction rate and equilibrium, leading to incomplete conversion.[1]
Inefficient Purification: Product loss during the workup and purification steps is a common contributor to low isolated yields.
Q2: How can I minimize the hydrolysis of 2,5-dimethoxybenzenesulfonyl chloride?
To prevent the degradation of the sulfonyl chloride starting material, rigorous exclusion of moisture is critical. Here are some key recommendations:
Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents for the reaction. Solvents should be stored over molecular sieves or other appropriate drying agents.
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[1]
Proper Storage of Reagents: Store 2,5-dimethoxybenzenesulfonyl chloride in a desiccator, away from moisture.[2]
Q3: What are the optimal reaction conditions for this sulfonamide synthesis?
The reaction between a sulfonyl chloride and an amine is a classic example of a Schotten-Baumann reaction.[3][4] Optimizing the following parameters is crucial for maximizing the yield:
Parameter
Recommendation
Rationale
Solvent
Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[1]
These solvents are inert to the reactants and facilitate good solubility.
Base
A non-nucleophilic organic base such as Triethylamine (TEA) or Pyridine.[1][5] An inorganic base like Sodium Carbonate in a biphasic system can also be effective.[6]
The base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[4]
The reaction is often initiated at a lower temperature to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
Stoichiometry
A slight excess (1.1-1.2 equivalents) of the 2,5-dimethoxybenzenesulfonyl chloride.[1]
This can help to ensure the complete consumption of the potentially more valuable 2-phenoxyethanamine.
Q4: I am observing the formation of a significant amount of a white precipitate that is not my product. What could it be?
The most likely identity of this precipitate is the hydrochloride salt of the amine starting material (2-phenoxyethanamine hydrochloride) or the base used (e.g., triethylamine hydrochloride). This occurs when the base is not present in a sufficient amount or is not basic enough to effectively scavenge the HCl produced during the reaction.
Troubleshooting Steps:
Increase Base Equivalents: Ensure at least one equivalent of base is used for every equivalent of HCl produced. It is common practice to use a slight excess (1.2-1.5 equivalents) of the base.
Choice of Base: If using a weaker base, consider switching to a stronger, non-nucleophilic base.
Order of Addition: Adding the sulfonyl chloride solution dropwise to a solution of the amine and the base can help to maintain a basic environment throughout the reaction.[1]
Q5: What is the best method for purifying the crude 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide?
The purification strategy will depend on the nature of the impurities present. Common techniques include:
Aqueous Workup: After the reaction is complete, quenching with water or a dilute acid solution is a standard procedure.[1] This is followed by extraction of the product into an organic solvent. Washing the organic layer with brine helps to remove residual water.[1]
Acid-Base Extraction: If the sulfonamide has an acidic N-H proton, it can be extracted into an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.[1]
Recrystallization: If the product is a crystalline solid, recrystallization from a suitable solvent or solvent mixture is an effective method for achieving high purity.[1]
Column Chromatography: For complex impurity profiles or non-crystalline products, silica gel column chromatography is a reliable purification method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary.[1]
Experimental Workflow & Diagrams
General Synthesis Protocol
The following is a generalized protocol for the synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
Caption: General experimental workflow for sulfonamide synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]
ACS Publications. Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Available from: [Link]
National Institutes of Health. Recent advances in the synthesis of N-acyl sulfonamides. Available from: [Link]
Figshare. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Available from: [Link]
ResearchGate. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF. Available from: [Link]
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
Bentham Science. Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Available from: [Link]
UCL Discovery. The Synthesis of Functionalised Sulfonamides. Available from: [Link]
MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Available from: [Link]
PrepChem.com. Synthesis of 2,5-dimethoxybenzyl chloride. Available from: [Link]
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
Google Patents. CN101311162A - Method for preparing 2,5-dimethoxy phenylethylamine.
MDPI. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Available from: [Link]
National Institutes of Health. N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. Available from: [Link]
Google Patents. CN1434030A - 2,5-dimethoxy ethyl phenyl sulfide and synthesis method and use thereof.
Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Available from: [Link]
ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... Available from: [Link]
ResearchGate. (PDF) Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Available from: [Link]
Minimizing side reactions during 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals who are optimizing the synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulf...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals who are optimizing the synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide .
Because sulfonamide synthesis is highly dependent on the electronic nature of the starting materials, standard protocols often fail when applied to electron-rich substrates. This guide deconstructs the mechanistic pitfalls of this specific reaction and provides a self-validating, highly optimized protocol.
The synthesis relies on the aminolysis of 2,5-dimethoxybenzenesulfonyl chloride by 2-phenoxyethanamine. However, the electron-donating nature of the methoxy groups alters the electrophilicity of the sulfonyl chloride, opening the door to two major side reactions: Hydrolysis and Bis-sulfonylation .
Reaction pathway detailing desired aminolysis versus competitive hydrolysis and bis-sulfonylation.
Module 2: Troubleshooting FAQs
Q1: Why am I observing a significant amount of sulfonic acid byproduct in my LC-MS?A: This indicates hydrolysis of your starting material. The 2,5-dimethoxybenzenesulfonyl chloride is uniquely susceptible to competitive hydrolysis due to the electron-donating methoxy groups (+M resonance effect). These groups increase the electron density on the aromatic ring, which slightly reduces the electrophilicity of the sulfonyl sulfur atom. Because the desired aminolysis reaction is marginally slower than it would be with an electron-poor sulfonyl chloride, any trace water present in the system has a higher probability of attacking the sulfonyl group, leading to 2,5-dimethoxybenzenesulfonic acid[1].
Resolution: Ensure rigorous exclusion of water. Use anhydrous solvents, flame-dry all glassware, and operate under a strict inert atmosphere[2].
Q2: I am detecting an impurity with a mass roughly double the expected sulfonyl moiety. What is this?A: You are observing the formation of a bis-sulfonamide. The reaction between a primary amine (2-phenoxyethanamine) and a sulfonyl chloride yields a secondary sulfonamide. The N-H bond in this product is relatively acidic (pKa ~10). If the reaction is run with an excess of strong base or at elevated temperatures, the secondary sulfonamide is deprotonated into a sulfonamide anion. This anion acts as a nucleophile and attacks a second equivalent of 2,5-dimethoxybenzenesulfonyl chloride, resulting in over-sulfonylation[3].
Resolution: Strictly control your stoichiometry. Use 1.0 equivalent of the sulfonyl chloride against a slight excess (1.05–1.1 eq) of the amine. Avoid strong aqueous bases and instead use a milder organic base[4].
Q3: What is the optimal base and solvent system for this specific transformation?A: We recommend using in anhydrous Dichloromethane (DCM). Pyridine reacts directly with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate[5]. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, effectively overcoming the deactivating effect of the 2,5-dimethoxy groups and accelerating the desired aminolysis pathway over competitive hydrolysis[6].
Q4: How can I prevent product loss and emulsions during the aqueous workup?A: The target molecule is highly lipophilic. However, unreacted 2-phenoxyethanamine and pyridine can act as surfactants, causing severe emulsions during aqueous extraction.
Resolution: Quench the reaction mixture with cold 1M HCl. This protonates both the unreacted amine and the pyridine, driving them into the aqueous phase as water-soluble hydrochloride salts, while your target sulfonamide remains safely in the organic layer[5].
Module 3: Process Optimization Data
The table below summarizes the quantitative impact of varying the reaction parameters on the yield and the formation of side products.
Solvent System
Base Selection
Stoichiometry (Amine : Sulfonyl Cl)
Target Yield (%)
Hydrolysis (%)
Bis-sulfonamide (%)
THF (Wet)
NaOH (aq)
1.0 : 1.2
42.0
38.5
19.5
DCM (Anhydrous)
TEA
1.0 : 1.1
74.5
12.0
13.5
DCM (Anhydrous)
Pyridine
1.1 : 1.0
95.2
< 1.0
< 1.0
Module 4: Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.
Step 1: System Preparation
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
Purge the flask with Argon for 5 minutes to establish a strictly inert atmosphere[1].
Step 2: Reagent Loading
Dissolve 2-phenoxyethanamine (1.1 mmol, 1.1 eq) in 10 mL of anhydrous DCM.
Add Pyridine (2.0 mmol, 2.0 eq) to the solution.
Causality: The slight excess of amine ensures complete consumption of the sulfonyl chloride, leaving no electrophile available for the bis-sulfonylation side reaction[5].
Step 3: Temperature Control & Addition
Cool the reaction mixture to 0 °C using an ice-water bath.
Dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.0 mmol, 1.0 eq) in 5 mL of anhydrous DCM.
Add the sulfonyl chloride solution dropwise over 15 minutes.
Causality: Dropwise addition at 0 °C controls the exotherm and keeps the concentration of the electrophile low, further suppressing over-sulfonylation[7].
Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20-25 °C) over 2 hours.
Validation: Withdraw a 10 µL aliquot, dilute in 1 mL DCM, and analyze via TLC (Hexanes:EtOAc 7:3). The starting sulfonyl chloride (UV active, higher
) must be completely consumed before proceeding.
Step 5: Acidic Quench & Extraction
Quench the reaction by adding 15 mL of cold 1M HCl. Stir vigorously for 5 minutes.
Transfer to a separatory funnel. Separate the organic (DCM) layer.
Extract the aqueous layer with an additional 10 mL of DCM.
Causality: The HCl protonates pyridine and unreacted amine, moving them to the aqueous layer and preventing emulsions[5].
Step 6: Washing & Drying (Validation Checkpoint)
Wash the combined organic layers with 15 mL of saturated aqueous NaCl (brine).
Dry the organic layer over anhydrous
.
Validation: The organic layer should be completely clear and free of cloudiness, indicating successful removal of water.
Step 7: Isolation
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide as a highly pure solid.
Purification challenges of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Technical Support Center: Purification of 2,5-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to addre...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2,5-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when synthesizing and purifying 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
This molecule presents a unique set of purification hurdles. While sulfonamide formation is generally straightforward, the presence of multiple ether linkages (dimethoxy and phenoxy groups) significantly alters the lipophilicity, crystallization thermodynamics, and phase-partitioning behavior of the target compound.
Part 1: Physicochemical Profiling & The Causality of Impurities
To purify a molecule effectively, you must first understand its electronic and structural environment. The target compound is synthesized via the coupling of 2,5-dimethoxybenzenesulfonyl chloride and 2-phenoxyethylamine.
Table 1: Quantitative Physicochemical Profile for Phase Partitioning
Species
Functional Role
Est. pKa
Phase Preference (Neutral pH)
Phase Preference (pH 12)
Phase Preference (pH 2)
Target Sulfonamide
Product
~10.5 (N-H)
Organic
Aqueous (Deprotonated)
Organic
2-Phenoxyethylamine
Starting Material
~9.0 (NH3+)
Organic
Organic (Neutral)
Aqueous (Protonated)
2,5-Dimethoxybenzenesulfonic Acid
Hydrolysis Byproduct
< 1.0 (SO3H)
Aqueous
Aqueous (Anion)
Aqueous (Anion)
Bis-sulfonamide
Over-reaction Byproduct
N/A (No N-H)
Organic
Organic
Organic
The electron-withdrawing sulfonyl group stabilizes the conjugate base of the sulfonamide nitrogen, rendering the N-H weakly acidic with a pKa typically around 10 to 11[1]. Meanwhile, the electron-donating methoxy groups on the sulfonyl chloride stabilize the electrophile via resonance, slightly reducing its hydrolysis rate compared to unsubstituted analogs, but hydrolysis still readily occurs in the presence of moisture or aqueous bases[2].
Reaction pathway showing the target sulfonamide and primary competing side reactions.
Part 2: Troubleshooting Liquid-Liquid Extraction (LLE)
The most critical step in isolating 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is the initial liquid-liquid extraction. The goal is to exploit the pKa differences outlined in Table 1.
Q: Why am I losing my target product to the aqueous layer during my basic washes?A: You are likely using a base that is too strong. Because the sulfonamide N-H proton has a pKa of ~10.5[1], washing the organic layer with 1M NaOH (pH ~14) will quantitatively deprotonate the sulfonamide, converting it into a water-soluble sodium salt.
Solution: To remove the hydrolyzed 2,5-dimethoxybenzenesulfonic acid byproduct, you must use a mild base like saturated aqueous sodium bicarbonate (NaHCO3, pH ~8.3). This pH is high enough to ensure the sulfonic acid (pKa < 1) remains ionized and partitions into the water, but low enough that the target sulfonamide remains fully protonated and safely in the organic layer[3].
Q: My NMR shows unreacted 2-phenoxyethylamine contaminating the product. How do I remove it without chromatography?A: 2-Phenoxyethylamine is a primary amine with a pKa of approximately 9.0. In neutral organic solvents, it will co-elute and co-extract with your product.
Solution: Wash the organic layer with 1M HCl. This protonates the amine, converting it to the highly water-soluble organoammonium chloride salt, which partitions exclusively into the aqueous waste. The target sulfonamide, being neutral under acidic conditions, will remain in the organic phase.
Part 3: Overcoming Crystallization & Chromatography Challenges
Even after a perfect extraction, researchers frequently encounter physical state issues with this specific molecule.
Q: After solvent evaporation, my product forms a stubborn, viscous oil instead of a solid powder. Is it impure?A: Not necessarily. "Oiling out" (liquid-liquid phase separation) is a classic thermodynamic challenge for this specific structural motif. The molecule contains two methoxy groups and a flexible phenoxyethyl chain. These ether linkages increase rotational degrees of freedom, which lowers the lattice energy of the crystal and makes the solid state entropically less favorable compared to a rigid analog.
Solution: Do not attempt to crystallize from a single solvent. You must use a binary anti-solvent system. Dissolve the oil in a minimal amount of warm ethyl acetate (EtOAc), and slowly add hexanes dropwise until the solution becomes slightly turbid. Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, a methanol/water gradient can force precipitation.
Q: I am using silica gel chromatography, but a highly lipophilic impurity is co-eluting right at the solvent front. What is it?A: This is almost certainly the bis-sulfonamide byproduct (N,N-bis(2,5-dimethoxybenzenesulfonyl)-2-phenoxyethylamine). When primary amines react with sulfonyl chlorides, the resulting secondary sulfonamide can react with a second equivalent of sulfonyl chloride[3][4]. Because the bis-sulfonamide lacks the polar N-H bond, it cannot act as a hydrogen bond donor to the silica gel, causing it to elute much faster than your target compound.
Solution: To prevent its formation in future batches, always use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride, and keep the reaction temperature low (0°C to room temperature). If it is already present, a standard gradient of 10-30% EtOAc in Hexanes will easily resolve the bis-sulfonamide (elutes first) from the target sulfonamide (elutes later).
Part 4: Standardized Self-Validating Purification Protocol
To ensure reproducibility, follow this validated post-reaction workup protocol. This assumes the reaction was run in a water-miscible solvent (like THF) or under Schotten-Baumann biphasic conditions[5].
Step 1: Solvent Swapping & Quenching
If the reaction was run in THF/DMF, concentrate the mixture under reduced pressure to remove the bulk of the volatile organic solvent.
Dilute the crude residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of theoretical yield).
Quench the organic phase by adding an equal volume of distilled water. Stir vigorously for 5 minutes to hydrolyze any residual 2,5-dimethoxybenzenesulfonyl chloride[4].
Step 2: Acidic Wash (Amine Removal)
Transfer the biphasic mixture to a separatory funnel.
Drain and discard the aqueous layer.
Add 1M HCl (10 mL per gram of crude) to the organic layer. Shake vigorously and vent.
Allow phase separation. The unreacted 2-phenoxyethylamine is now in the aqueous layer. Discard the aqueous layer.
Step 3: Mild Basic Wash (Sulfonic Acid Removal)
Add saturated aqueous NaHCO3 (10 mL per gram of crude) to the organic layer.
Caution: CO2 gas will evolve if residual acid is present. Vent frequently.
Shake and allow phases to separate. The 2,5-dimethoxybenzenesulfonic acid is now in the aqueous layer. Discard the aqueous layer.
Wash the organic layer once with brine (saturated NaCl) to remove residual water.
Step 4: Isolation & Crystallization
Dry the EtOAc layer over anhydrous sodium sulfate (Na2SO4). Filter and concentrate under reduced pressure until a thick oil or crude solid forms.
Dissolve the residue in a minimum volume of hot EtOAc (approx. 2-3 mL/g).
Slowly add Hexanes dropwise while stirring until the solution remains cloudy.
Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystalline yield. Filter the resulting crystals and wash with cold hexanes.
References
Chan, L. C., et al. "Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli." National Institutes of Health (PMC), [Link]
Eid, N., et al. "A facile, environmentally benign sulfonamide synthesis in water." RSC Publishing, [Link]
MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations." MDPI, [Link]
Overcoming degradation of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide in solution
Technical Support Center: Stability & Handling of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide Chemical Vulnerability Profile Welcome to the technical support hub. To effectively prevent degradation, we must first...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Handling of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Chemical Vulnerability Profile
Welcome to the technical support hub. To effectively prevent degradation, we must first understand the molecular "weak points" of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.[1] This molecule is not a monolith; it is a collection of functional groups with distinct sensitivities.
Based on its structure (CAS: 1203044-69-2), your stability issues likely stem from three competing mechanisms.[1] Use this profile to diagnose your specific observation:
Observation
Likely Mechanism
Chemical Cause
Yellow/Brown Discoloration
Oxidative Dealkylation / Quinone Formation
The 2,5-dimethoxybenzene moiety is electron-rich and highly susceptible to oxidation, forming colored p-quinone species [1].[1]
Precipitation / Cloudiness
Solubility/pH Mismatch
The sulfonamide nitrogen is weakly acidic (pKa ~10). At neutral/acidic pH, the molecule is non-ionized and lipophilic, leading to aggregation [2].
New Polar Peaks (HPLC)
Hydrolysis
Under strong acid/base stress, the sulfonamide bond () cleaves, yielding the sulfonic acid and phenoxyethylamine [3].
Troubleshooting Guides (FAQ)
Issue 1: "My solution turns yellow within 24 hours."
Diagnosis: Oxidative degradation of the electron-rich aromatic ring.[1]
Context: The 2,5-dimethoxy substitution pattern activates the benzene ring, making it prone to radical attack and subsequent oxidation into quinones or quinone-imines, especially in the presence of light or dissolved oxygen.
Corrective Protocol:
Degassing: Do not use standard buffers without degassing. Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolution.[1]
Antioxidant Additives: If your assay tolerates it, add 0.1% Sodium Metabisulfite or Ascorbic Acid to the buffer. These act as sacrificial reducing agents.[1]
Solvent Choice: Avoid "old" DMSO. Dimethyl sulfoxide (DMSO) can absorb water and oxygen over time.[1] Use fresh, anhydrous, ampule-sealed DMSO.[1]
Issue 2: "I see erratic recovery rates in LC-MS, but no degradation peaks."
Diagnosis: Adsorption or Precipitation (Pseudo-degradation).[1]
Context: The N-(2-phenoxyethyl) tail adds significant lipophilicity.[1] The molecule is likely sticking to plasticware (polypropylene tubes) or precipitating out of aqueous buffers.
Corrective Protocol:
Material Switch: Switch to glass or low-binding plastic consumables.[1]
Co-solvent Tuning: Ensure your final assay buffer contains a minimum of 5-10% organic co-solvent (e.g., DMSO, PEG400, or Ethanol) to maintain solubility.
pH Adjustment: If possible, adjust pH to > 8.0. Ionization of the sulfonamide nitrogen (
) drastically increases solubility, though this must be balanced against hydrolytic stability.
Issue 3: "Is the compound light sensitive?"
Diagnosis: Photochemical instability.[1]
Context: Aromatic sulfonamides and dimethoxybenzenes absorb UV light, which can drive radical formation and cleavage of the ether linkage [4].
Corrective Protocol:
Mandatory: Handle exclusively under amber light or in amber glass vials.
Storage: Wrap stock solution containers in aluminum foil if amber glass is unavailable.
Decision Tree & Workflow Visualization
The following diagrams illustrate the logic for diagnosing stability issues and the chemical pathways involved.
Figure 1: Troubleshooting Decision Matrix
Caption: Decision matrix for diagnosing instability based on visual and analytical observations.
Figure 2: Degradation Pathways
Caption: Primary degradation pathways.[1] The oxidative pathway is the most common cause of solution instability for dimethoxy-substituted aromatics.
Recommended Stability Protocol (Stress Test)
To validate the stability of your specific formulation, perform this 48-hour stress test before starting expensive biological assays.
Objective: Determine the dominant degradation mode (Oxidation vs. Hydrolysis).
If B degrades fastest ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Your issue is Oxidation . (Add antioxidants).
If C degrades fastest ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Your issue is Hydrolysis . (Buffer closer to neutral pH).[1]
References
Hullar, T., et al. (2022).[2] Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics. Available at: [Link]
Perlovich, G. L., et al. (2013). Sulfonamide solubility: The impact of crystal structure and solution properties. Journal of Chemical & Engineering Data. (General principles of sulfonamide solubility).
International Conference on Harmonisation (ICH). (2003).[1][3] Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
Bialk-Bielinska, A., et al. (2012).[1][4] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Mechanistic insight into S-N bond cleavage).
Removing impurities from 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the isolation of N-aryl and N-alkyl sulfonamides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the isolation of N-aryl and N-alkyl sulfonamides. The synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide—typically achieved via the condensation of 2,5-dimethoxybenzenesulfonyl chloride and 2-phenoxyethylamine—is a robust reaction[1]. However, because sulfonyl chlorides are moisture-sensitive and the resulting secondary sulfonamides retain nucleophilic potential, the crude reaction matrix often contains a predictable suite of impurities[2],[3].
This guide bypasses generic advice to provide a causality-driven, self-validating troubleshooting framework specifically engineered for this molecule.
Section 1: Mechanistic Origins of Impurities
Before purifying your sample, you must understand what you are removing and the chemical logic behind why it formed.
Logical relationship of target synthesis vs common impurity formation pathways.
Section 2: Troubleshooting FAQs
Q1: My TLC shows a persistent, highly polar spot stuck at the baseline. What is it?A1: This is 2,5-dimethoxybenzenesulfonic acid. Benzenesulfonyl chlorides are highly sensitive to moisture[3]. If your base (e.g., pyridine), solvent, or glassware contained trace water, hydrolysis outcompeted the amine nucleophilic attack.
Causality & Fix: Do not attempt column chromatography to fix this; sulfonic acids streak severely on silica gel. Instead, rely on an aqueous workup. Pouring the reaction mixture into a large volume of ice-cold water will immediately partition this highly water-soluble impurity into the aqueous waste layer[4].
Q2: I have a non-polar impurity running above my product on TLC. Acid/base washes aren't removing it. Why?A2: You are observing the bis-sulfonylated impurity. The target secondary sulfonamide still possesses an N-H bond. Under basic conditions (acting as an HCl scavenger), the product can be deprotonated and react with a second equivalent of the sulfonyl chloride[2],[1].
Causality & Fix: Because this tertiary sulfonamide lacks an acidic N-H proton, it cannot form a water-soluble sodium salt. It will remain in the organic phase during a 1M NaOH extraction, allowing for perfect separation from your target compound (which will extract into the basic aqueous layer).
Q3: My final product has a yellowish tint and smells faintly of amine. How do I remove the unreacted starting material?A3: Unreacted 2-phenoxyethylamine is a primary amine. If you used an excess of it to drive the reaction to completion, it will remain in the organic phase.
Causality & Fix: Wash the organic layer with 1M HCl. The acid protonates the basic amine, converting it into a water-soluble ammonium chloride salt that is easily discarded in the aqueous wash.
Section 3: Quantitative Data & Separation Metrics
To exploit the physicochemical differences between the target and its impurities, we rely on their partition coefficients and pKa values.
Component
Structural Property
Estimated pKa
TLC Behavior (Hex:EtOAc 3:1)
Optimal Partitioning Strategy
Target Sulfonamide
Secondary N-H
~ 9.5 - 10.5
Rf ~ 0.35
Soluble in 1M NaOH (aq) as sodium salt
2-Phenoxyethylamine
Primary Amine
~ 9.0 (conjugate)
Rf ~ 0.05 (streaks)
Soluble in 1M HCl (aq) as ammonium salt
Sulfonic Acid Impurity
Strong Acid
< 1.0
Rf = 0.00 (baseline)
Highly soluble in neutral/acidic water
Bis-sulfonylated Impurity
Tertiary Amine (No N-H)
N/A
Rf ~ 0.65
Remains in organic phase during NaOH wash
Section 4: Self-Validating Purification Workflows
Workflow for the acid-base purification of secondary sulfonamides.
Protocol A: The Hinsberg-Style Acid-Base Extraction
This protocol leverages the specific pKa of the secondary sulfonamide to isolate it from both basic and neutral impurities. Every step includes a validation checkpoint to ensure the system is working.
Organic Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
Causality: EtOAc is immiscible with water and provides excellent solubility for the crude organics.
Acid Wash (Amine Removal): Wash the organic layer with two volumes of 1M HCl.
Validation Check: Spot the organic layer on a TLC plate. The baseline/low-Rf streak corresponding to 2-phenoxyethylamine should be completely absent.
Base Extraction (Product Isolation): Extract the organic layer with three volumes of 1M NaOH.
Causality: The strong base deprotonates the target sulfonamide, pulling it into the aqueous phase. The non-polar bis-sulfonylated impurity remains in the EtOAc.
Validation Check: Spot the organic layer on TLC. Your target product spot (Rf ~ 0.35) should be gone, leaving only the high-Rf bis-sulfonylated impurity.
Acidification (Product Recovery): Carefully separate the aqueous layer, place it in an ice bath, and add concentrated HCl dropwise while stirring until the solution reaches pH 2.
Validation Check: The solution must turn instantly opaque as the neutral 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide crashes out of solution. If no precipitate forms, your base extraction in Step 3 failed (likely due to insufficient base concentration).
Filtration: Vacuum filter the precipitate and wash with ice-cold distilled water to remove residual salts and pyridine[4].
Protocol B: Final Polish via Recrystallization
Even after acid-base extraction, trace co-precipitates may remain. Recrystallization provides the final thermodynamic purification.
Dissolution: Transfer the crude solid to a round-bottom flask. Add a minimum volume of boiling absolute ethanol[5].
Causality: Ethanol is an ideal solvent for sulfonamides because the hydrogen-bonding network of the solvent interacts well with the sulfonamide at high temperatures, but solubility drops precipitously upon cooling.
Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.
Validation Check: Needle-like or flaky crystals should form. Rapid cooling causes "oiling out" (precipitation as a liquid rather than a crystal), which traps impurities[2].
Isolation: Filter the pure crystals and dry under high vacuum.
References
1.[2] Technical Support Center: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide - Benchchem. Benchchem.
2.[5] Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PMC - NIH. NIH.
3.[4] N-(2,3-dichlorophenyl)benzenesulfonamide synthesis protocol - Benchchem. Benchchem.
4.[3] Benzenesulfonyl chloride - Organic Syntheses. Organic Syntheses.
5.[1] Highly Efficient One-Pot Synthesis of N-Alkyl Sulfonamides from Alcohols Using N-(p-Toluenesulfonyl) Imidazole (Tsim). Taylor & Francis.
Technical Support Center: Optimizing Reaction Temperature for Phenoxyethyl Sulfonamide Formation
Audience: Medicinal Chemists, Process Development Scientists, and Research Associates. Scope: Thermal optimization of the nucleophilic substitution reaction between 2-phenoxyethylamine derivatives and sulfonyl chlorides.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Medicinal Chemists, Process Development Scientists, and Research Associates.
Scope: Thermal optimization of the nucleophilic substitution reaction between 2-phenoxyethylamine derivatives and sulfonyl chlorides.
Executive Summary & Chemical Context
The formation of phenoxyethyl sulfonamides is a critical step in the synthesis of various pharmaceutical agents, including alpha-blockers (e.g., Tamsulosin analogues) and anti-arrhythmic drugs. The core transformation involves the
-sulfonylation of a primary amine (2-phenoxyethylamine) with a sulfonyl chloride ().
While the reaction appears straightforward, it is governed by a kinetic competition between aminolysis (desired product formation) and hydrolysis (reagent decomposition). Temperature control is the single most significant variable influencing this ratio, impurity profile (bis-sulfonylation), and physical handling (solubility/precipitation).
Core Reaction:
Troubleshooting Guide (Q&A)
Q1: Despite using 1.2 equivalents of sulfonyl chloride, my conversion stalls at ~70%. Why?
Diagnosis:Competitive Hydrolysis due to High Temperature.Technical Explanation: Sulfonyl chlorides are moisture-sensitive electrophiles. In the presence of trace water (from solvents, atmosphere, or hydrated bases) and elevated temperatures (
), the rate of hydrolysis () accelerates significantly, often surpassing the rate of aminolysis (). If the reaction exotherm is not managed during the addition phase, the local temperature spike destroys a portion of your sulfonyl chloride before it can react with the amine.
Solution:
Protocol Adjustment: Cool the amine/base solution to 0–5°C before adding the sulfonyl chloride.
Addition Rate: Add the sulfonyl chloride (dissolved in DCM or THF) dropwise to maintain internal temperature
.
Q2: I observe a significant "M+R-SO2" impurity peak (Bis-sulfonylation) by LCMS. How do I prevent this?
Diagnosis:Kinetic Overshoot at High Concentration/Temperature.Technical Explanation: Primary amines have two nucleophilic protons. The resulting sulfonamide (
) is generally less nucleophilic than the starting amine due to the electron-withdrawing sulfonyl group. However, at high temperatures or high local concentrations of sulfonyl chloride, the sulfonamide anion (formed by the base) can attack a second equivalent of sulfonyl chloride, forming the bis-sulfonamide ().
Solution:
Thermodynamic Control: Keep the reaction below 10°C during the addition.
Stoichiometry: strictly limit sulfonyl chloride to 1.0–1.1 equivalents .
Base Choice: Use a weaker base (e.g.,
or Pyridine) rather than strong bases (e.g., , in excess) which readily deprotonate the product sulfonamide.
Q3: The reaction mixture turns into a solid slurry/cake upon cooling to 0°C, halting stirring.
Diagnosis:Solubility Limit of the Phenoxyethyl Scaffold.Technical Explanation: The phenoxyethyl chain adds lipophilicity and rigidity. In non-polar solvents like Toluene or highly polar solvents like water/acetone mixtures, the starting amine salt or the sulfonamide product may crystallize out at low temperatures, effectively stopping mass transfer.
Solution:
Solvent Switch: Switch to Dichloromethane (DCM) or THF , which offer superior solubility for phenoxyethyl derivatives at low temperatures.
Dilution: Increase solvent volume from 5V (5 mL/g) to 10V or 15V .
Technical Deep Dive: The Temperature-Selectivity Landscape
The following table summarizes the impact of temperature zones on reaction outcomes for phenoxyethyl sulfonamide synthesis.
Temperature Zone
Dominant Kinetic Pathway
Risk Profile
Recommended For
< -10°C
Slow Aminolysis
Solubility Issues: Reagents may precipitate. Reaction times become impractical (>12h).
Highly reactive/unstable sulfonyl chlorides only.
0°C to 10°C
Optimal Aminolysis
Ideal Balance: Rate of aminolysis is high; hydrolysis and bis-sulfonylation are kinetically suppressed.
Standard Addition Phase.
20°C to 30°C
Mixed Kinetics
Moderate Risk: Exotherms can push T > 40°C. Hydrolysis competes if water is present.
Completion Phase (post-addition).
> 40°C
Competitive Degradation
High Risk: Rapid hydrolysis, bis-sulfonylation, and potential darkening (oxidation of phenol ether).
Never recommended for standard protocols.
Visualizing the Reaction Pathways
The diagram below illustrates the kinetic divergence based on temperature control.
Caption: Kinetic divergence in sulfonylation. Low temperatures favor the mono-sulfonamide, while high temperatures promote reagent hydrolysis and bis-sulfonylation.
Triethylamine (TEA) (1.5 equiv) or Pyridine (3.0 equiv)
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
Preparation (T = 20°C):
Charge a dry round-bottom flask with 2-Phenoxyethylamine (1.37 g, 10 mmol) and DCM (15 mL).
Add Triethylamine (2.1 mL, 15 mmol). Stir to ensure homogeneity. Note: If the amine salt precipitates, add more DCM.
Cooling (T = 0°C):
Place the flask in an ice/water bath. Allow internal temperature to reach 0–2°C .
Controlled Addition (T = 0–10°C):
Dissolve the Sulfonyl Chloride (11 mmol) in DCM (5 mL).
CRITICAL: Add the sulfonyl chloride solution dropwise over 15–20 minutes.
Monitor: Ensure internal temperature does not exceed 10°C .[1] The reaction is exothermic.[1][2][3]
Reaction Completion (T = 20°C):
Remove the ice bath. Allow the mixture to warm to room temperature (20–25°C).
Stir for 2–4 hours.
Validation: Check completion via TLC or LCMS.[4] Target amine should be <1%.
Workup:
Quench with 1M HCl (10 mL) to neutralize excess base and solubilize unreacted amine.
Separate organic layer. Wash with water (1x) and Brine (1x).
Dry over
and concentrate.
References
BenchChem. Technical Support Center: Sulfonamide Synthesis with Primary Amines. (2025).[4][5][6][7] Retrieved from
Organic Chemistry Portal. Synthesis of Sulfonamides. (2024).[8] Retrieved from
Bahrami, K., Khodaei, M. M., & Soheilizad, M. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[9][10] Journal of Organic Chemistry (2009). 74, 9287-9291.[9][10] Retrieved from
Organic Syntheses. p-Toluenesulfonylmethylamide. Org.[2][9][11] Synth. 1954, 34, 96. Retrieved from
Cevasco, G., et al. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides.[11] Organic Letters (2011).[11] 13(4), 668-71.[11] Retrieved from
Understanding the Challenge: Why Does 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide Exhibit Peak Tailing?
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is critical for the accuracy and reliability of your chromatographic results.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is critical for the accuracy and reliability of your chromatographic results. This guide provides in-depth troubleshooting strategies specifically for resolving peak tailing observed during the HPLC analysis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
Peak tailing is a common chromatographic problem, particularly for compounds with basic functional groups.[1][2] The structure of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide contains a sulfonamide nitrogen and ether oxygens. These groups, particularly the nitrogen, can act as Lewis bases and are prone to secondary interactions with the stationary phase.
The primary cause of peak tailing for such compounds in reversed-phase HPLC is the interaction between the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5] These interactions create a secondary, non-hydrophobic retention mechanism that delays a portion of the analyte molecules from eluting, resulting in an asymmetrical, tailing peak.[1][2][5] This guide will walk you through a logical, step-by-step process to diagnose and eliminate these unwanted interactions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?A1: Peak tailing is a distortion where the back half of a chromatographic peak is broader than the front half.[1] It is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 is generally considered significant tailing. This asymmetry can compromise the accuracy of peak integration and reduce resolution from nearby impurities.[1][6]
Q2: My neutral marker compound shows a perfect peak shape, but my target analyte is tailing. What does this indicate?A2: This is a classic sign that the tailing is caused by a chemical issue (secondary interactions) rather than a physical problem with the HPLC system.[4] Neutral compounds do not have the basic functional groups that interact with acidic silanol groups, so their peak shape is unaffected.[4] This allows you to focus your troubleshooting efforts on mobile phase and column chemistry.
Q3: Can injecting too much sample cause peak tailing?A3: Yes. Overloading the column, either by injecting too high a concentration or too large a volume, can saturate the stationary phase and lead to peak distortion, including tailing.[7][8] If you suspect this, try reducing the sample concentration or injection volume by 50-80% to see if the peak shape improves.
Q4: Does the solvent I dissolve my sample in matter?A4: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion.[6][8] It is always best practice to dissolve your sample in the initial mobile phase composition.[6]
Comprehensive Troubleshooting Guide
This guide is structured to help you systematically identify and resolve the root cause of peak tailing for 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
Workflow for Diagnosing Peak Tailing
The following diagram outlines a logical workflow to pinpoint the cause of peak tailing.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Optimizing the Mobile Phase
Mobile phase optimization is the most powerful and common approach to mitigating secondary silanol interactions.
Mechanism: The Role of pH and Additives
The surface of a silica stationary phase is populated with silanol groups (Si-OH), which are acidic with a pKa of around 3.5-4.5.[9] At a typical mobile phase pH of 5-7, these silanols become deprotonated (Si-O⁻), creating negatively charged sites.[4][9] The basic nitrogen in your sulfonamide can become protonated, leading to a strong ionic interaction with these sites, causing peak tailing.[2][4][5]
There are two primary mobile phase strategies to combat this:
Low pH (Ion Suppression): By lowering the mobile phase pH to below 3, the vast majority of silanol groups become protonated (Si-OH), neutralizing their negative charge and preventing the ionic interaction.[1][10][11]
Competing Base: Adding a small amount of a basic additive, like triethylamine (TEA), to the mobile phase. The competing base will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[7][10][11]
Experimental Protocol: Mobile Phase Optimization
Objective: To eliminate peak tailing by adjusting mobile phase pH and/or using additives.
Step 1: Establish a Baseline
Prepare your current mobile phase and sample of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
Equilibrate the column and inject the sample. Record the chromatogram, noting the tailing factor (Tf).
Step 2: Implement Low pH Conditions
Prepare an aqueous mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This will typically bring the pH to ~2.5-2.8.
Protocol:
Aqueous Eluent (A): 0.1% Formic Acid in HPLC-grade water.
Organic Eluent (B): 0.1% Formic Acid in Acetonitrile or Methanol.
Flush the system and column thoroughly with the new mobile phase.
Re-inject the sample and compare the tailing factor to the baseline. For most basic compounds, this will result in a significant improvement in peak shape.[12]
Step 3: (If Needed) Use a Competing Base
This approach is often used at neutral pH and is less common with modern columns but can be effective.
Protocol:
Aqueous Eluent (A): Add 0.05% - 0.1% triethylamine (TEA) to your buffered or unbuffered aqueous phase. Adjust pH if necessary.
Organic Eluent (B): Acetonitrile or Methanol.
Caution: TEA can be difficult to remove from a column and may suppress MS signals. It is often considered a legacy solution.[11]
Non-volatile; for UV detection only. Increased ionic strength can mask silanol interactions.[10]
Triethylamine (TEA)
0.05% - 0.1%
pH 7-8
Competing Base
Very Poor
Shields active silanols but can shorten column life and is not MS-friendly.[7][11]
Selecting the Right HPLC Column
If mobile phase optimization does not fully resolve the issue, the column itself is the next logical area to investigate.
Mechanism: The Impact of Silica Purity and End-Capping
Older HPLC columns (Type A silica) were manufactured from silica with higher metal content, which increases the acidity of adjacent silanol groups and worsens tailing.[1][11] Modern columns are made from high-purity "Type B" silica with minimal metal contamination.[1]
Furthermore, after the C18 (or other) ligand is bonded to the silica, a significant number of silanol groups remain exposed. A process called end-capping is used to chemically bond a small silane (like trimethylsilyl) to many of these remaining silanols, making them inert.[4][10]
Caption: Interaction between a basic analyte and an acidic silanol site.
Experimental Protocol: Column Selection
Objective: To eliminate peak tailing by using a column designed to minimize silanol interactions.
Step 1: Verify Your Current Column
Check the manufacturer's specifications for your current column. Is it a modern, high-purity, end-capped column? If it is an older column or not specified as "base-deactivated" or "high-purity," it is likely contributing to the problem.
Step 2: Switch to a Base-Deactivated Column
Choose a modern, high-purity (Type B) silica column that is specified as being end-capped and/or base-deactivated.[4][10] Nearly all major manufacturers offer columns specifically designed for excellent peak shape with basic compounds.
Step 3: Consider Alternative Stationary Phases
If tailing persists even on a high-quality end-capped column, consider a different type of stationary phase:
Hybrid Silica: These columns incorporate organic groups into the silica particle itself, improving pH stability and shielding silanol activity.[1]
Polymer-Based: These columns have no silica backbone and therefore no silanol groups, completely eliminating this tailing mechanism.[1]
Polar-Embedded: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain, which can also help shield silanol interactions.[3]
Data Summary: Column Technology Comparison
Column Type
Description
Suitability for Basic Analytes
Key Advantage
Type A Silica
Older, less pure silica with high metal content.
Poor
Legacy technology, not recommended for new methods.
Type B (End-Capped)
High-purity silica with residual silanols chemically deactivated.
Excellent
Industry standard; provides great peak shape for most bases.[1][10]
Hybrid (e.g., BEH)
Organo-silica hybrid particles.
Excellent
Enhanced pH stability and reduced silanol activity.[1]
Polymer-Based (e.g., Polystyrene-divinylbenzene)
Polymeric stationary phase.
Excellent
No silanol groups; eliminates this source of tailing completely.[1]
Checking System and Physical Parameters
If chemical solutions do not resolve the tailing, a physical problem in the HPLC system could be the cause.[4] A key diagnostic is to inject a neutral compound; if it also tails, a physical issue is likely.[4]
Extra-Column Volume: Excessive volume between the injector and detector can cause peak broadening and tailing.[3][8]
Solution: Use tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm). Ensure all fittings are made correctly and that tubing is cut clean and square, sitting fully seated in its port to avoid dead volume.
Column Contamination or Void: Over time, the inlet frit of the column can become contaminated with sample matrix components, or the packed bed can settle, creating a void.[7]
Solution: First, try back-flushing the column (if the manufacturer allows it) with a strong solvent. If this fails, the column may need to be replaced. Using a guard column can significantly extend the life of your analytical column.
Detector Issues: An improperly configured or slow detector data acquisition rate can artificially create the appearance of peak tailing.
Solution: Ensure your data collection rate is fast enough to acquire at least 20-30 points across the peak. Check the detector flow cell for any signs of contamination.
This comprehensive guide provides a structured approach to resolving peak tailing for 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. By systematically addressing mobile phase chemistry, column selection, and system parameters, you can achieve the symmetrical peak shape required for robust and accurate analysis.
References
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
How can I prevent peak tailing in HPLC? - ResearchGate. [Link]
Peak Tailing in HPLC - Element Lab Solutions. [Link]
Addressing steric hindrance in 2,5-dimethoxy benzenesulfonamide synthesis
Welcome to the technical support guide for the synthesis of 2,5-dimethoxybenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities arising...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 2,5-dimethoxybenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities arising from steric hindrance during this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.
Introduction: The Challenge of Steric Hindrance
The synthesis of 2,5-dimethoxybenzenesulfonamide, a valuable intermediate in pharmaceutical development, presents a significant challenge due to steric hindrance.[1][2] The two methoxy groups on the benzene ring are bulky and electron-donating, which influences the regioselectivity of electrophilic aromatic substitution reactions, such as sulfonation.[3][4][5][6] These groups can physically block the incoming electrophile, leading to low yields, undesired side products, or failure of the reaction altogether.[1][2][7] This guide provides practical solutions and explains the chemical principles to overcome these steric challenges.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2,5-dimethoxybenzenesulfonamide, with a focus on problems arising from steric hindrance.
Issue 1: Low or No Yield of 2,5-Dimethoxybenzenesulfonyl Chloride
Question: I am attempting to synthesize 2,5-dimethoxybenzenesulfonyl chloride by reacting 1,4-dimethoxybenzene with chlorosulfonic acid, but I am getting very low yields or no product at all. What could be the cause?
Answer: This is a classic issue of steric hindrance and competing reactions. The methoxy groups are ortho, para-directing and strongly activating.[6][8] However, the bulky nature of both the methoxy groups and the incoming chlorosulfonyl group (-SO₂Cl) creates significant steric clash at the ortho positions (positions 2 and 5 relative to a methoxy group).
Probable Causes & Solutions:
Steric Hindrance: The primary reason for low yield is the steric hindrance from the two methoxy groups, which impedes the approach of the bulky electrophile.
Solution: Consider alternative synthetic routes that avoid direct chlorosulfonation of 1,4-dimethoxybenzene. A more effective strategy is to start with 2,5-dimethoxyaniline. The amino group can be converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction to introduce the sulfonyl chloride group.[9] This approach bypasses the sterically hindered electrophilic aromatic substitution.
Reaction Conditions: Harsh reaction conditions with chlorosulfonic acid can lead to side reactions like polysulfonation or decomposition, especially with a highly activated ring.
Solution: If you must proceed with direct chlorosulfonation, use carefully controlled, milder conditions. This includes low temperatures (0°C to start) and slow, dropwise addition of chlorosulfonic acid.[10]
Substrate Reactivity: The high reactivity of the 1,4-dimethoxybenzene ring can lead to undesired side reactions.
Solution: Using a less reactive starting material or a different synthetic pathway is often the best solution. The Sandmeyer approach with 2,5-dimethoxyaniline is a prime example.[9]
Issue 2: Formation of Multiple Isomers
Question: My reaction is producing a mixture of sulfonated isomers, and I am struggling to isolate the desired 2,5-dimethoxybenzenesulfonamide. How can I improve the regioselectivity?
Answer: The formation of multiple isomers is a direct consequence of the electronic and steric effects of the methoxy groups. While they direct ortho and para, steric hindrance can lead to substitution at less hindered positions, or polysubstitution.
Probable Causes & Solutions:
Electronic vs. Steric Effects: The methoxy groups are strongly activating and direct incoming electrophiles to the positions ortho and para to them.[4][6] However, significant steric hindrance at the ortho positions can favor substitution at other sites.
Solution: To achieve high regioselectivity, a synthetic route that pre-determines the substitution pattern is superior. The Sandmeyer reaction starting from 2,5-dimethoxyaniline is highly recommended as the position of the amino group dictates the final position of the sulfonyl chloride.[9]
Reaction Temperature: Higher temperatures can overcome the activation energy for the formation of less-favored isomers, leading to a mixture of products.
Solution: Maintain low and consistent reaction temperatures to favor the thermodynamically more stable product.
Issue 3: Difficulty in the Final Amination Step
Question: I have successfully synthesized 2,5-dimethoxybenzenesulfonyl chloride, but I am facing challenges in the subsequent reaction with an amine to form the sulfonamide. The reaction is slow and gives low yields.
Answer: This issue can also be attributed to steric hindrance, this time around the sulfur atom of the sulfonyl chloride.
Probable Causes & Solutions:
Steric Hindrance at the Sulfonyl Chloride: The two methoxy groups adjacent to the sulfonyl chloride group can sterically hinder the approach of the amine nucleophile.
Solution 1: Use a Less Hindered Amine: If your target molecule allows, using a smaller, less sterically hindered amine can improve reaction rates.
Solution 2: Modern Coupling Methods: For more challenging aminations, consider using modern cross-coupling techniques like the Buchwald-Hartwig amination.[11] This palladium-catalyzed reaction is particularly effective for forming C-N bonds with sterically hindered partners.[1][11]
Frequently Asked Questions (FAQs)
Q1: Why is direct sulfonation of 1,4-dimethoxybenzene so challenging?
A1: The primary challenge is the significant steric hindrance posed by the two methoxy groups.[2][3] These bulky groups flank the positions that are electronically activated for electrophilic aromatic substitution, making it difficult for the large sulfonyl group to attack.[7] This often results in low yields and the formation of undesired isomers.
Q2: What are the most reliable alternative synthetic routes?
A2: A highly reliable alternative is the Sandmeyer-type reaction starting from 2,5-dimethoxyaniline.[9] This multi-step process involves:
Diazotization of the aniline to form a diazonium salt.
Reaction of the diazonium salt with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.
Subsequent amination to form the desired sulfonamide.
This method offers excellent control over regioselectivity. Another powerful, though more complex, alternative is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is especially useful for sterically hindered substrates.[1][11]
Q3: How do the electronic effects of the methoxy groups influence the reaction?
A3: The methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution.[4][6] They donate electron density into the ring through resonance, making the ortho and para positions more nucleophilic.[4] However, in the case of 2,5-dimethoxybenzenesulfonamide synthesis, the steric effects often dominate and counteract the favorable electronic effects at the most hindered positions.[2][3][5]
Q4: Can I use protecting groups to overcome steric hindrance?
A4: While protecting groups are a common strategy in organic synthesis, they are less practical for this specific problem. The issue is not the reactivity of the starting material that needs to be masked, but rather the physical blocking of the reaction site. A change in the overall synthetic strategy is generally more effective than a protecting group approach.
Caption: A regioselective pathway to the target sulfonamide.
Summary of Key Parameters
Parameter
Direct Chlorosulfonation
Sandmeyer-Type Synthesis
Starting Material
1,4-Dimethoxybenzene
2,5-Dimethoxyaniline
Key Challenge
High steric hindrance
Handling of diazonium salts
Regioselectivity
Poor to moderate
Excellent
Typical Yield
Low
Good to excellent
Reaction Conditions
Harsh, low temperature required
Milder, but multi-step
Conclusion
Overcoming the steric hindrance in the synthesis of 2,5-dimethoxybenzenesulfonamide requires a strategic approach that moves beyond direct electrophilic substitution on 1,4-dimethoxybenzene. By employing alternative methods such as the Sandmeyer-type reaction, researchers can achieve higher yields and greater regioselectivity. Understanding the interplay of electronic and steric effects is paramount to troubleshooting and optimizing this challenging but important synthesis.
References
Hogan, J. P., & Cox, J. M. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Retrieved from [Link]
Tyrer, D. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules. Retrieved from [Link]
Walsh, C. J., et al. (2002). The Chlorination of Reactive Anilines. Scribd. Retrieved from [Link]
Supuran, C. T., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Retrieved from [Link]
Cortes, S. (2020). 10.3: The Sulfonic Acid Group and Its Derivatives. Chemistry LibreTexts. Retrieved from [Link]
YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
El-Faham, A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. Retrieved from [Link]
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
van der Vight, B., & van der Meer, R. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Retrieved from [Link]
Cerfontain, H., et al. (1985). Sulfonation and sulfation of 1,3-dihydroxybenzene and its methyl ethers in concentrated sulfuric acid. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Chlorosulfonation of N-Arylmaleimides. Retrieved from [Link]
ChemTalk. (2024). Directing Effects. Retrieved from [Link]
PubMed. (2009). N-(2,5-Dimethoxy-phen-yl)-4-nitro-benzene-sulfonamide. Retrieved from [Link]
Semantic Scholar. (n.d.). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. Retrieved from [Link]
CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
Acta Crystallographica Section E. (n.d.). N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. Retrieved from [Link]
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde. Retrieved from [Link]
ChemRxiv. (n.d.). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. Retrieved from [Link]
ResearchGate. (2024). (PDF) SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. Retrieved from [Link]
Aakash Institute. (n.d.). Sulphonation of Substituted Benzene, Their Mechanisms, Practice Problems & FAQs in Chemistry. Retrieved from [Link]
Google Patents. (n.d.). CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.
Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from [Link]
Chemical Journal of Chinese Universities. (1995). Sulfonation of Deactivated Benzene Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. Retrieved from [Link]
Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
Stability of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide under acidic conditions
Welcome to the Technical Support Center for 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide . As a Senior Application Scientist, I have designed this guide to provide drug development professionals, analytical chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide . As a Senior Application Scientist, I have designed this guide to provide drug development professionals, analytical chemists, and formulation scientists with authoritative troubleshooting protocols and mechanistic insights regarding the chemical and physical stability of this compound under acidic conditions.
Part 1: Core FAQs on Acidic Stability & Reactivity
Q1: Is the compound chemically stable in standard acidic vehicles (e.g., Simulated Gastric Fluid, pH 1.2) and LC-MS mobile phases (0.1% TFA or Formic Acid)?Yes. The molecule contains two primary functional groups relevant to acid stability: a benzenesulfonamide core and aryl ether linkages (2,5-dimethoxy and phenoxyethyl).
Sulfonamide Stability: The sulfonamide bond is notoriously resistant to both acidic and basic hydrolysis compared to carboxamides. The mechanism of acid-catalyzed hydrolysis requires protonation of the sulfonamide nitrogen followed by a rate-determining A-2 nucleophilic attack by water. Because the nitrogen is a poor leaving group and the sulfur center is sterically hindered, this reaction is highly unfavorable under standard physiological or analytical acidic conditions (1[1],2[2]).
Aryl Ether Stability: The 2,5-dimethoxy and phenoxyethyl groups are highly stable in dilute aqueous acids. Cleavage typically requires harsh conditions with strong nucleophilic halides (e.g., concentrated HBr or HI) (3[3]).
Q2: What are the primary degradation pathways if the compound is exposed to extreme acidic stress (e.g., 48% HBr, >100°C)?
Under extreme conditions, the compound will undergo O-demethylation before sulfonamide hydrolysis. The reaction proceeds via protonation of the ether oxygen, followed by an SN2 nucleophilic attack by the bromide ion on the less hindered aliphatic carbon (the methyl group), breaking the C-O bond and yielding hydroquinone derivatives[3]. Prolonged exposure will eventually lead to the cleavage of the phenoxyethyl linker and slow hydrolysis of the sulfonamide bond, yielding 2,5-dimethoxybenzenesulfonic acid and 2-phenoxyethan-1-amine.
Part 2: Troubleshooting Guide (Experimental Issues)
Issue 1: Apparent concentration loss or "degradation" during storage in acidic formulation vehicles (pH 2-4).
Root Cause (Causality): This is almost always a physical loss (precipitation or surface adsorption), not chemical degradation. The compound is highly lipophilic. Because the sulfonamide nitrogen has a high pKa (~8-10), the molecule remains completely unionized in acidic media, drastically reducing its aqueous solubility.
Solution: Incorporate solubilizing agents (e.g., 10-20% HP-β-CD, Tween 80, or PEG 400) into the acidic vehicle. Always perform a mass-balance extraction (see Protocol below) to differentiate precipitation from degradation.
Issue 2: Peak tailing, splitting, or severe broadening during acidic Reverse-Phase HPLC (RP-HPLC) analysis.
Root Cause (Causality): The electron-rich 2,5-dimethoxyphenyl and phenoxy rings can participate in secondary π-π and dipole interactions with unreacted silanol groups on the silica stationary phase. In highly acidic mobile phases (pH < 2.5), these secondary interactions become dominant if the column is not heavily end-capped.
Solution: Switch to a fully end-capped C18 column or a column with a polar-embedded group (e.g., Waters SymmetryShield). Increase the column temperature to 40°C to improve mass transfer kinetics.
Part 3: Quantitative Stability Profile
The following table summarizes the expected recovery of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide under various acidic conditions, demonstrating its high intrinsic stability.
Media / Condition
pH
Temp (°C)
Time
% Recovery
Primary Degradant
Simulated Gastric Fluid (SGF)
1.2
37
24 h
>99.5%
None detected
LC-MS Mobile Phase (0.1% TFA)
~2.0
25
48 h
>99.5%
None detected
Accelerated Storage (0.1 N HCl)
1.0
60
7 days
>98.0%
None detected
Extreme Stress (48% HBr)
<0.1
100
4 h
<10.0%
Hydroquinone derivatives
Part 4: Standardized Protocol for Acidic Forced Degradation
To establish a self-validating system that definitively separates physical precipitation from chemical degradation, use the following ICH Q1A-aligned protocol.
Objective: Determine the intrinsic chemical stability of the compound in 0.1 N HCl while preventing false-positive degradation readings caused by insolubility.
Step-by-Step Methodology:
Stock Preparation: Dissolve the compound in 100% HPLC-grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL. Causality: Starting with an organic stock ensures complete dissolution before introduction to the hostile aqueous environment.
Stress Initiation: In a glass HPLC vial, mix 100 µL of the stock solution with 800 µL of 0.1 N HCl and 100 µL of a co-solvent (e.g., DMSO) to maintain solubility. Cap tightly.
Incubation: Incubate the vial at 60°C for 7 days in a light-protected heat block.
Quenching: Remove the vial and immediately add 100 µL of 0.1 N NaOH to neutralize the acid, preventing further reaction during the queue time in the autosampler.
Self-Validation (Mass Balance Extraction):
Aqueous Injection: Inject 10 µL of the quenched solution directly into the HPLC.
Organic Recovery: Add 1.0 mL of ACN directly to the stressed vial, vortex vigorously for 2 minutes, and sonicate for 5 minutes. Inject 10 µL of this organic extraction.
Interpretation: If the aqueous injection shows a 40% loss of the parent peak area but no degradant peaks, and the organic recovery injection shows 100% parent peak area, the compound precipitated onto the glass walls. It did not chemically degrade.
Part 5: Visualizations
Fig 1: Decision tree for troubleshooting apparent signal loss in acidic conditions.
Fig 2: Degradation pathways of the compound under extreme acidic stress.
References
Title: Acid‐catalyzed hydrolysis of benzenesulfonamides.
Title: REVIEW Advancements and Perspectives toward Lignin Valorization via O-Demethylation
Source: CNR-IRIS
URL
Title: CHAPTER 2: Hydrolytic Degradation
Source: The Royal Society of Chemistry
URL
Technical Guide: 1H NMR Structural Validation of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
The following technical guide provides an in-depth comparative analysis of the 1H NMR spectral characteristics of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide , a privileged scaffold in medicinal chemistry (often t...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of the 1H NMR spectral characteristics of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide , a privileged scaffold in medicinal chemistry (often targeting 5-HT or adrenergic receptors).
This guide compares the spectral "performance"—defined here as resolution, structural diagnosability, and impurity differentiation—of the target sulfonamide against its synthetic precursors and common byproducts.
Executive Summary
In drug discovery, the sulfonamide bond is a critical pharmacophore. For the target molecule 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide , 1H NMR spectroscopy acts as the primary validation gate. Unlike Mass Spectrometry (MS), which confirms molecular weight but struggles with regiochemistry, 1H NMR definitively validates the sulfonamide bond formation through specific chemical shift perturbations of the ethylene linker and the appearance of the distinct N-H signal.
This guide outlines the spectral signature of the target compound, comparing it directly with its precursors (2,5-dimethoxybenzenesulfonyl chloride and 2-phenoxyethylamine ) to provide a robust framework for purity assessment.
Comparative Spectral Analysis: Target vs. Alternatives
The "performance" of the NMR analysis is measured by its ability to distinguish the product from starting materials and hydrolysis byproducts.
Chemical Shift Delta Analysis (Δδ)
The formation of the sulfonamide bond induces significant electronic shielding/deshielding effects. The table below highlights the critical diagnostic signals.
Moiety
Proton Environment
Precursor Shift (ppm)
Product Shift (ppm)
Δδ (Shift Effect)
Diagnostic Value
Linker
-CH₂ (next to N)
~3.05 (Amine)
3.35 - 3.45
+0.35 (Deshielding)
High: Confirms -sulfonylation.
Linker
-CH₂ (next to O)
~4.00 (Amine)
4.05 - 4.10
+0.05 (Minor)
Low: Remains essentially unchanged.
Core
Ar-H (ortho to SO₂)
~7.60 (Sulfonyl Cl)
7.45 - 7.50
-0.15 (Shielding)
Medium: Indicates loss of Cl (electronegative).
Handle
Sulfonamide N-H
N/A
5.00 (t) / 7.80 (s)
New Signal
Critical: Proof of bond formation.
Impurity
Sulfonic Acid (-OH)
~10.0+ (Broad)
Absent
N/A
Detects hydrolysis byproduct.
> Note: Shifts are approximate for CDCl₃. In DMSO-d₆, the N-H signal shifts significantly downfield (~7.8 ppm) and often appears as a triplet due to coupling with the adjacent methylene group.
Solvent Selection Performance
The choice of deuterated solvent drastically alters the "performance" of the spectral analysis regarding the labile N-H proton.
CDCl₃ (Chloroform-d):
Pros: Excellent solubility for this lipophilic ether-sulfonamide; sharp aromatic peaks.
Cons: The N-H proton is often broad, quadrupole-broadened, or exchanges with trace water, making it difficult to integrate accurately.
DMSO-d₆ (Dimethyl Sulfoxide-d₆):
Pros: Forms strong H-bonds with the sulfonamide N-H, slowing exchange. This results in a sharp triplet (coupling with
), allowing for precise integration (1H) and connectivity verification via COSY.
Cons: Strong solvent residual peak (2.50 ppm) can obscure benzylic protons (though not an issue for this specific molecule).
Experimental Protocol
Synthesis Context (Brief)
To generate the sample for analysis, the standard protocol involves the nucleophilic attack of 2-phenoxyethylamine on 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base (Et₃N or Pyridine) in DCM.
Critical Impurity: Unreacted Sulfonyl Chloride (hydrolyzes to Sulfonic Acid on the column or in air).
Sample Preparation
Isolation: Evaporate reaction solvent completely. Trace DCM (5.30 ppm) can overlap with the alkene region if not removed, though this molecule has no alkenes.
Solvation: Dissolve 5-10 mg of purified solid in 0.6 mL of DMSO-d₆ (Recommended for structural proof) or CDCl₃ (Recommended for routine purity checks).
Filtration: If solid particulates persist (e.g., Pyridine-HCl salts), filter through a cotton plug to prevent line broadening.
Acquisition Parameters
Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of protons with different relaxation times (T1).
Scans (ns): 16 (minimum) to 64 (for high S/N on minor impurities).
Relaxation Delay (d1): Set to
seconds. Aromatic protons in sulfonamides can have long T1 times; insufficient delay leads to under-integration of the aromatic rings.
Detailed Spectral Interpretation
The Aromatic "Fingerprint" (6.8 - 7.5 ppm)
The molecule possesses two distinct aromatic systems.
System A (2,5-dimethoxybenzenesulfonyl):
Shows a characteristic 1,2,4-substitution pattern (or para-like depending on methoxy positions).
H-6 (Ortho to SO₂): The most deshielded aromatic doublet (~7.45 ppm, d,
Hz). This is a "diagnostic handle."
H-3/H-4: Shielded by the electron-donating methoxy groups, appearing upfield (~6.9 - 7.1 ppm).
System B (Phenoxy):
Typical monosubstituted benzene pattern.
Ortho (H-2'/6'): ~6.9 ppm (d).
Meta/Para (H-3'/4'/5'): ~7.2-7.3 ppm (m).
The Aliphatic "Linker" (3.0 - 4.5 ppm)
Methoxy Groups: Two sharp singlets around 3.75 ppm and 3.85 ppm . If these appear as a single peak (6H), the resolution is insufficient or the solvent environment accidentally makes them chemically equivalent.
Ethylene Bridge:
-O-CH₂-: Triplet at 4.10 ppm .
-N-CH₂-: Triplet (or quartet in DMSO) at 3.40 ppm .
Validation: The integration ratio must be exactly 2:2. Any deviation suggests contamination with the starting amine.
Visualization of Logic & Workflow
Experimental Workflow
The following diagram outlines the critical path from synthesis to validated NMR data.
Caption: Step-by-step workflow for the isolation and NMR validation of the target sulfonamide.
Signal Assignment Logic
This diagram visualizes the connectivity and the corresponding expected chemical shift ranges.
Caption: Logical relationship between molecular connectivity and diagnostic NMR signals.
References
General Sulfonamide Synthesis & NMR :
Bahadorikhalili, S., et al. "Synthesis and characterization of new sulfonamide derivatives." Journal of Molecular Structure, vol. 1195, 2019. Link
Solvent Effects in NMR :
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[1] Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[1] Link
Precursor Data (2,5-Dimethoxybenzenesulfonyl chloride) :
Sigma-Aldrich Product Specification, CAS 1483-28-9.[2] Link
Mechanistic Insight:
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 18: Nucleophilic Substitution at the Carbonyl Group - Analogous Sulfonyl Mechanisms).
Structural Elucidation of 2,5-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide: A Comparative Guide to HCD vs. CID Platforms
Executive Summary & Analytical Challenge The structural characterization of complex sulfonamides is a critical workflow in modern drug development and pharmacophore mapping. 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfona...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Challenge
The structural characterization of complex sulfonamides is a critical workflow in modern drug development and pharmacophore mapping. 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (C₁₆H₁₉NO₅S) presents a unique analytical challenge: it contains a highly stable aromatic ether linkage, a labile sulfonamide bond, and multiple methoxy substituents.
When mapping the gas-phase fragmentation of this molecule, the choice of mass spectrometry (MS) activation platform dictates the depth of structural information obtained. This guide objectively compares the performance of Higher-energy Collisional Dissociation (HCD) on an Orbitrap High-Resolution Mass Spectrometer (HRMS) against traditional Collision-Induced Dissociation (CID) on a 3D Ion Trap, providing a self-validating experimental protocol and mechanistic insights into sulfonamide dissociation.
Mechanistic Causality: The Gas-Phase Fragmentation of Sulfonamides
To design an effective MS/MS method, one must first understand the intrinsic chemical behavior of the analyte under collisional activation.
N-Protonation and S-N Cleavage: In positive electrospray ionization (+ESI), sulfonamides are preferentially protonated at the nitrogen atom. This localized charge weakens the adjacent S-N bond, leading to spontaneous dissociation into an intermediate [sulfonyl cation/amine] complex[1].
SO₂ Extrusion (Rearrangement): A hallmark of aromatic sulfonamides is the unique elimination of a neutral SO₂ molecule (64 Da) via an intramolecular rearrangement. This pathway is heavily influenced by the electron-donating 2,5-dimethoxy substituents on the aromatic ring, which stabilize the resulting partially positive charge[2].
Ether Cleavage: The phenoxyethyl tail requires higher activation energy to fragment compared to the sulfonamide bond. Traditional resonance-excitation CID often fails to deposit sufficient energy to cleave this ether linkage before the precursor is depleted.
Platform Comparison: Orbitrap HCD vs. Ion Trap CID
The structural elucidation of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide exposes the fundamental mechanical differences between beam-type and resonance-type collisional activation.
Ion Trap CID (Resonance Activation): Operates by applying a specific resonance frequency to excite the precursor ion. Limitation: It suffers from the "1/3 Rule" (low-mass cutoff), meaning product ions with an m/z less than ~30% of the precursor m/z are not trapped and cannot be detected[3]. For our precursor (m/z 338.1), fragments below m/z 112 are lost.
Orbitrap HCD (Beam-Type Activation): Ions are accelerated into a multipole collision cell filled with nitrogen gas. Advantage: It deposits higher activation energy (up to several thousand eV per charge), driving secondary and tertiary fragmentations without any low-mass cutoff[4]. This allows the detection of critical low-mass reporter ions like the protonated phenol (m/z 95.04).
Fig 1. Comparative LC-MS/MS workflow for sulfonamide fragmentation analysis.
Self-Validating Experimental Protocol
To ensure high-fidelity data and reproducible fragmentation, the following protocol integrates internal system suitability checks.
Phase 1: Sample Standardization
Causality: Diluting the analyte in a highly organic solvent prevents droplet surface saturation during ESI, mitigating ion suppression and ensuring a stable Taylor cone.
Step 1: Dissolve 1.0 mg of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).
Step 2: Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Validation Check: Inject a solvent blank prior to the sample to confirm the absence of carryover at m/z 338.1063.
Phase 2: UHPLC Separation
Causality: 0.1% Formic acid (pH ~2.7) ensures complete protonation of the sulfonamide nitrogen, which is the absolute prerequisite for the S-N bond cleavage pathway[1].
Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm).
Gradient: 5% to 95% Acetonitrile over 5 minutes. Flow rate: 0.4 mL/min.
Phase 3: MS/MS Acquisition Parameters
Orbitrap HCD Settings: Resolution = 30,000; Normalized Collision Energy (NCE) = 30. Causality: NCE 30 provides a perfect balance, leaving ~10% precursor survival while driving extensive fragmentation.
Ion Trap CID Settings: Isolation width = 1.5 Da; NCE = 35; Activation Q = 0.25.
Data Presentation & Structural Mapping
Upon activation of the [M+H]⁺ precursor (m/z 338.1063), the molecule diverges into three distinct fragmentation pathways. The quantitative comparison between platforms is summarized below.
Table 1: Fragmentation Performance Comparison (HCD vs. CID)
Fragment Identity
Exact m/z
Pathway
Orbitrap HCD (Rel. Abundance)
Ion Trap CID (Rel. Abundance)
Mass Error (ppm)
[M+H]⁺ (Precursor)
338.1063
N/A
12%
15%
+0.8
[M+H - SO₂]⁺
274.1444
SO₂ Extrusion
45%
100% (Base)
-1.2
[Ar-SO₂]⁺
201.0222
S-N Cleavage
85%
60%
+0.5
[Ar]⁺
137.0603
S-N + SO₂ Loss
100% (Base)
25%
-0.4
[PhO-CH₂-CH₂]⁺
121.0654
Ether Cleavage
60%
5%
+1.1
[PhOH + H]⁺
95.0497
Ether Cleavage
35%
0% (Cutoff)
+0.6
Note: [Ar] represents the 2,5-dimethoxyphenyl moiety. [Ph] represents the phenyl moiety.
Platform Analysis
The data clearly demonstrates the superiority of HCD for complete structural elucidation. While Ion Trap CID effectively triggers the low-energy SO₂ extrusion (yielding the base peak at m/z 274.1444), it completely fails to detect the protonated phenol reporter ion (m/z 95.0497) due to the 1/3 rule low-mass cutoff[3]. Furthermore, the higher energy deposition in HCD successfully drives the secondary loss of SO₂ from the sulfonyl cation, making the 2,5-dimethoxyphenyl cation (m/z 137.0603) the base peak.
Fig 2. Gas-phase fragmentation pathways of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
Conclusion
For the structural elucidation of complex sulfonamides like 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, Orbitrap HCD vastly outperforms traditional Ion Trap CID. By bypassing the inherent low-mass cutoff and depositing higher internal energy, HCD provides a complete structural map—verifying both the sulfonamide core and the distal ether linkage in a single injection.
References
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement
Source: PubMed (NIH)
URL:[Link][2]
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry
Source: ACS Publications
URL:[Link][1]
Collision-induced dissociation
Source: Wikipedia
URL:[Link][3]
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques
Source: MDPI
URL:[Link][4]
A Comparative Guide to the Bioactivity of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide and Standard Sulfonamides
Executive Summary The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to drugs with a vast range of biological activities. "Standard" sulfonamides are most renowned for two primary, well-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to drugs with a vast range of biological activities. "Standard" sulfonamides are most renowned for two primary, well-characterized mechanisms: antibacterial action through the inhibition of folate synthesis and potent inhibition of carbonic anhydrase enzymes. This guide provides a comparative analysis of these established bioactivities against the predicted and testable activities of a specific derivative, 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. While direct experimental data for this compound is not extensively available in public literature, its unique structural motifs—a substituted benzenesulfonamide core, a 2,5-dimethoxy substitution pattern, and a bulky N-(2-phenoxyethyl) tail—allow for a mechanistically-driven hypothesis of its potential biological profile. We predict a low probability of classic antibacterial action but a significant potential for carbonic anhydrase inhibition and novel activities targeting other enzymes or receptors. This document outlines the foundational principles of sulfonamide bioactivity and provides detailed experimental protocols for researchers to empirically validate these hypotheses.
Introduction: The Versatility of the Sulfonamide Pharmacophore
Sulfonamides, characterized by the R-SO₂NH-R' functional group, represent one of the most successful pharmacophores in drug discovery. Their journey began with the discovery of antibacterial "sulfa drugs," which marked the dawn of the chemotherapeutic era.[1] Since then, structural modifications to the parent sulfanilamide structure have unlocked a remarkable diversity of pharmacological applications, targeting enzymes and receptors far beyond the original microbial targets.[2] This guide will dissect the bioactivity of two major classes of standard sulfonamides and use this foundational knowledge to build a comparative framework for evaluating the novel derivative, 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
Profile of Standard Sulfonamides: Two Pillars of Bioactivity
The biological activity of a given sulfonamide is largely dictated by the substitutions on the aniline ring and the sulfonamide nitrogen. This has led to two primary classes of "standard" sulfonamides with distinct mechanisms of action.
Class I: Antibacterial Sulfonamides (PABA Antagonists)
The original sulfa drugs are synthetic bacteriostatic agents that function as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid (folate) synthesis pathway.[3] Bacteria must synthesize their own folate, whereas humans obtain it from their diet, providing a basis for selective toxicity.[4] These drugs structurally mimic the natural substrate, para-aminobenzoic acid (PABA), and their efficacy is critically dependent on an unsubstituted para-amino group on the benzene ring.[][6]
Class II: Carbonic Anhydrase (CA) Inhibitors
A separate and extensive class of sulfonamides functions by inhibiting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] The unsubstituted sulfonamide moiety (-SO₂NH₂) is crucial for this activity, as it coordinates to the Zn²⁺ ion in the enzyme's active site, disrupting its catalytic function.[8][9] This mechanism is fundamental to the action of diuretics (e.g., Acetazolamide), anti-glaucoma agents, and even some anti-cancer and anti-obesity drugs.[7][9]
Figure 1. Mechanism of standard antibacterial sulfonamides.
The Target Compound: 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
The subject of our comparison is a distinct sulfonamide derivative with several key structural features that differentiate it from standard antibacterial agents:
Benzenesulfonamide Core: Lacks the critical para-amino group required for DHPS inhibition.
2,5-Dimethoxy Substitution: The electron-donating methoxy groups on the benzene ring alter its electronic properties and steric profile. This specific substitution pattern is a known motif in compounds targeting serotonin receptors.[10]
N-(2-phenoxyethyl) Tail: A large, flexible, and lipophilic group attached to the sulfonamide nitrogen, which will significantly influence its binding interactions and target selectivity.
Comparative Bioactivity Analysis: A Predictive Framework
Given the structural features of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, we can hypothesize its potential bioactivities in comparison to standard sulfonamides and outline the experimental workflows required for validation.
Antibacterial Activity: An Unlikely Mechanism
Hypothesis: 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is unlikely to exhibit significant antibacterial activity via the classic PABA antagonism pathway.
Rationale: The defining structural feature of antibacterial sulfonamides is the 4-aminobenzenesulfonamide core, which acts as a PABA isostere.[6] The target compound lacks this free amino group, making it a poor structural mimic of PABA. Therefore, it is not expected to competitively inhibit dihydropteroate synthase.
Experimental Validation: The standard method to test this hypothesis is the Minimum Inhibitory Concentration (MIC) Assay via broth microdilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11] This assay determines the lowest concentration of a compound that prevents visible microbial growth.
Figure 2. Workflow for the Broth Microdilution MIC Assay.
Carbonic Anhydrase Inhibition: A Plausible Bioactivity
Hypothesis: 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has the potential to act as a carbonic anhydrase inhibitor, with its unique substitutions likely conferring selectivity for specific CA isoforms.
Rationale: The primary requirement for CA inhibition is the benzenesulfonamide moiety itself, which our target compound possesses.[8] While the sulfonamide nitrogen is substituted, recent studies have shown that secondary and even tertiary sulfonamides can be effective CA inhibitors.[8] The various substitutions on the phenyl ring and the nitrogen tail are known to interact with amino acid residues outside the active site's catalytic zinc, which is the basis for developing isoform-selective inhibitors.[9] For example, bulky tails can prevent binding to some isoforms while enhancing affinity for others with more accommodating pockets.
Experimental Validation: A well-established in vitro colorimetric assay can be used to determine the CA inhibitory activity (IC₅₀ or Kᵢ values). This assay monitors the hydrolysis of a substrate like p-nitrophenyl acetate (p-NPA) into the colored product p-nitrophenol.
Data Presentation: Results should be tabulated to compare the inhibitory potency of the test compound against a broad-spectrum standard inhibitor, like Acetazolamide (AZA), across key human (h) CA isoforms.
Table 1: Illustrative table for presenting comparative carbonic anhydrase inhibition data. Acetazolamide values are representative and sourced from literature.
Novel Bioactivities: Exploring New Frontiers
Hypothesis: The unique structural motifs of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide may confer bioactivity against other targets not associated with standard sulfonamides, such as serotonin receptors or other enzymes.
Rationale and Potential Targets:
Serotonin (5-HT) Receptors: The 2,5-dimethoxyphenethylamine scaffold is a classic structural motif for potent agonist activity at the serotonin 2A receptor (5-HT₂ₐR).[10] While our compound is a benzenesulfonamide, not a phenethylamine, the presence of the 2,5-dimethoxy pattern warrants investigation of its potential to bind to and modulate 5-HT receptors.
Anti-inflammatory (COX-2 Inhibition): Certain sulfonamide derivatives, such as Celecoxib, are selective COX-2 inhibitors used as anti-inflammatory agents.[6] The bulky N-substituent of our target compound could potentially fit into the larger active site of the COX-2 isozyme.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Novel sulfonamides have been identified as potent inhibitors of PTP1B, a key target in diabetes and obesity research.[12]
Voltage-gated Sodium Channels: Some benzenesulfonamide compounds have been developed as antagonists for voltage-gated sodium channels, with applications in treating epilepsy.[13]
Experimental Validation: A tiered screening approach is recommended. Initially, the compound would be tested in broad panel screens (e.g., receptor binding assays, kinase panels). Any "hits" would be followed up with specific, dose-response functional assays to confirm and quantify the activity.
Table 2: A summary comparing the established bioactivities of standard sulfonamides with the predicted profile of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a target bacterium. This protocol is adapted from CLSI guidelines.[11]
Materials:
Test Compound & Standard Antibiotic (e.g., Sulfamethoxazole)
Preparation of Inoculum: Select 3-5 bacterial colonies from a fresh agar plate and inoculate into MHB. Incubate at 37°C until the culture reaches the logarithmic growth phase. Adjust the turbidity with sterile saline or fresh MHB to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the wells.
Preparation of Compound Dilutions: Dissolve the test compound and standard antibiotic in DMSO to create a stock solution (e.g., 10 mg/mL). In a 96-well plate, perform a two-fold serial dilution using MHB to achieve the desired concentration range (e.g., from 256 µg/mL down to 0.5 µg/mL).
Scientist's Note: DMSO is used for its ability to dissolve a wide range of organic compounds. Its final concentration in the wells should be kept low (typically ≤1%) to avoid impacting bacterial growth.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
Controls: Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Data Analysis: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To measure the inhibitory effect of the test compound on the esterase activity of a purified CA isoform.
Materials:
Purified human CA isozyme (e.g., hCA II)
Test Compound & Standard Inhibitor (e.g., Acetazolamide)
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
p-Nitrophenyl acetate (p-NPA) substrate solution (in acetonitrile)
96-well UV-transparent microplate
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
Compound Preparation: Prepare serial dilutions of the test compound and Acetazolamide in the assay buffer.
Enzyme Reaction Setup: To each well of the microplate, add:
Assay Buffer
A specific volume of the diluted test compound or control buffer.
A specific volume of the CA enzyme solution.
Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
Rationale: Pre-incubation ensures that the binding equilibrium between the inhibitor and the enzyme is reached before the reaction is initiated, leading to more accurate inhibition measurements.
Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
Measurement: Immediately begin monitoring the increase in absorbance at 400 nm every 30 seconds for 5-10 minutes. The rate of increase corresponds to the formation of p-nitrophenol.
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percentage of inhibition relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The Kᵢ value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
Conclusion
The comparison between 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide and standard sulfonamides highlights the profound impact of structural modification on biological activity. While standard antibacterial sulfonamides rely on a rigid structural mimicry of PABA, the broader class of sulfonamide-containing drugs, including CA inhibitors, derive their function from the versatile zinc-binding properties of the core sulfonamide group and the diverse interactions of its appendages.
Based on this analysis, 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is not a promising candidate for traditional antibacterial applications. However, its structure strongly suggests it is a compelling candidate for investigation as a carbonic anhydrase inhibitor, with a high potential for isoform selectivity conferred by its unique N- and phenyl-substituents. Furthermore, the presence of the 2,5-dimethoxy motif opens intriguing possibilities for activity at other, unrelated targets, such as CNS receptors. The experimental frameworks provided in this guide offer a clear and robust pathway for researchers to empirically test these hypotheses and fully elucidate the bioactivity profile of this novel compound.
References
Ghorab, M. M., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Angeli, A., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Akhtar, N., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Tačić, A., et al. ANTIMICROBIAL SULFONAMIDE DRUGS. Advanced technologies. [Link]
MSD Manual Professional Edition. (2024). Sulfonamides. [Link]
Rastogi, A., & Tiwari, M. (2010). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. International Journal of PharmTech Research. [https://www.sphinxsai.com/2010/pharm/PHARM/pt=28, (684-696) apr-june10.pdf]([Link], (684-696) apr-june10.pdf)
Al-Hourani, B. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). EC Pharmacology and Toxicology. [Link]
Suman, & Sharma, R. K. Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]
Zhang, Z. Y. Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Wallach, J., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Omega. [Link]
Focken, T., et al. (2020). Benzenesulfonamide compounds and their use as therapeutic agents.
A Comparative Guide to the Purity Validation of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide via LC-MS
Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the chemical entity 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide represents a c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the chemical entity 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide represents a class of complex molecules whose therapeutic potential is intrinsically linked to its purity. As an investigational compound, ensuring its chemical integrity is not merely a quality control checkpoint; it is a fundamental requirement for accurate pharmacological and toxicological assessment. The presence of even trace-level impurities—be they starting materials, reaction by-products, or degradants—can profoundly alter biological activity, introduce toxicity, and compromise the validity of clinical outcomes.
This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the comprehensive purity validation of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, grounding our discussion in the rigorous standards set forth by international regulatory bodies. The objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to design and execute self-validating analytical systems that ensure the safety, quality, and efficacy of their molecules. The principles and methodologies discussed are guided by the frameworks established in the ICH Harmonised Guideline Q2(R2) for the validation of analytical procedures and the FDA's guidance on impurities in new drug products.[1][2][3]
The Analyte: Understanding 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide and Its Impurity Profile
A robust analytical method is built upon a thorough understanding of the target analyte and its potential contaminants. The structure of our target molecule, with its sulfonamide linkage, ether functionalities, and two aromatic rings, presents specific analytical challenges and dictates the likely impurity landscape.
Predicted Physicochemical Properties:
Molecular Formula: C₁₆H₁₉NO₅S
Molecular Weight: 337.39 g/mol
Structure:
(Note: Image is a representative structure)
The synthesis of this compound likely involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenoxyethanamine. This synthetic route immediately suggests a profile of potential process-related impurities that must be monitored.
Potential Impurities to Consider:
Starting Materials:
2,5-dimethoxybenzenesulfonyl chloride
2-phenoxyethanamine
Reaction By-products:
Products of side-reactions, such as dimers or products from reactions with residual solvents.
Degradants:
Hydrolysis products (cleavage of the sulfonamide or ether bonds).
Oxidative degradation products.
According to FDA and ICH guidelines, impurities present at levels above certain thresholds must be identified and qualified.[2][4][5][6] This necessitates analytical methods capable of not only detecting but also structurally characterizing unknown compounds.
A Dichotomy in Approach: Comparing High-Resolution MS and Triple Quadrupole MS
The choice of LC-MS instrumentation is a critical decision point that depends on the stage of development and the specific question being asked. For purity validation, we can broadly compare two powerful, yet distinct, mass spectrometry techniques.
Caption: Logical workflow for selecting the appropriate LC-MS methodology.
Table 1: Comparative Analysis of LC-MS Methodologies
Feature
LC-HRMS (e.g., Q-TOF, Orbitrap)
LC-MS/MS (Triple Quadrupole, QqQ)
Primary Application
Comprehensive impurity profiling, structural elucidation of unknowns, forced degradation studies.
Targeted quantification of known impurities, routine quality control (QC), release testing.
Strength
Provides high-resolution, accurate mass data, enabling elemental composition determination for unknowns.
Exceptional sensitivity and selectivity using Multiple Reaction Monitoring (MRM), minimizing matrix interference.[7]
Quantitative Ability
Good; full-scan data allows for retrospective analysis.
Excellent; considered the gold standard for robust and reproducible quantification.
Data Complexity
High; requires specialized software and expertise for interpretation.
Low; data is specific to predefined MRM transitions, simplifying analysis.
Development Stage
Early to late-stage development, troubleshooting, and characterization.
Late-stage development, process validation, and commercial manufacturing.
Experimental Protocols: A Self-Validating System
The trustworthiness of any purity assessment hinges on a meticulously designed and validated experimental protocol. The following methods are presented as robust starting points, grounded in pharmacopoeial principles.[8][9] Adjustments to these conditions are permissible within the guidelines set by USP <621> and Ph. Eur. 2.2.46 to meet system suitability requirements.[10][11][12][13][14][15][16]
Caption: General experimental workflow for LC-MS purity validation.
Sample and Standard Preparation
The causality behind this step is to ensure accurate concentration and to minimize variability.
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.
Test Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of a qualified reference standard of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Sensitivity Solution (0.001 mg/mL, 0.1%): Further dilute the Reference Standard Solution 1:100 with the diluent. This solution is used to verify the reporting threshold.
Method A: Impurity Profiling via UPLC-QTOF MS
This method is designed for the discovery and identification of unknown impurities.
Chromatographic System:
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for promoting protonation and achieving good peak shape and ionization efficiency in positive ESI mode.[17]
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2.0 µL
Gradient Elution:
Time (min)
%A
%B
Curve
0.0
95
5
Initial
10.0
5
95
Linear
12.0
5
95
Linear
12.1
95
5
Linear
15.0
95
5
Linear
Mass Spectrometer (Q-TOF) Conditions:
Ionization Mode: Electrospray Positive (ESI+)
Capillary Voltage: 3.0 kV
Sampling Cone: 40 V
Source Temperature: 120 °C
Desolvation Temperature: 450 °C
Acquisition Mode: Data-Dependent Acquisition (DDA) with a full MS scan (m/z 50-1000) followed by MS/MS scans of the top 3 most intense ions.
Method B: Targeted Quantification via UPLC-QqQ MS/MS
This method is optimized for sensitive and selective quantification of the main component and known impurities.
Chromatographic System: Same as Method A, but a shorter gradient can be used if all known impurities are well-resolved.
Mass Spectrometer (Triple Quadrupole) Conditions:
Ionization Mode: Electrospray Positive (ESI+)
MRM Transitions: These must be empirically determined by infusing pure standards of the analyte and each known impurity.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (s)
Analyte
338.1
187.1 (Quantifier)
0.05
338.1
155.1 (Qualifier)
0.05
Impurity 1
[Determined]
[Determined]
0.05
Impurity 2
[Determined]
[Determined]
0.05
Data Analysis & Performance Validation
A method is only as reliable as its validation data. The validation must be performed according to established guidelines to demonstrate the method is fit for its intended purpose.[18][19][20][21]
Table 2: Typical Method Validation Performance Data
Parameter
Method A (LC-HRMS)
Method B (LC-MS/MS)
Acceptance Criteria (ICH Q2)
Specificity
Demonstrated by peak purity analysis and mass spectral data.
Demonstrated by unique MRM transitions and absence of interference at the retention time of the analyte.
The procedure must unequivocally assess the analyte in the presence of components that may be expected to be present.
LOD
~0.01%
~0.005%
Signal-to-noise ratio typically 3:1.
LOQ
~0.03%
~0.015%
Signal-to-noise ratio typically 10:1; with acceptable precision and accuracy.
Linearity (R²)
> 0.995
> 0.998
R² ≥ 0.99
Accuracy (% Recovery)
95-105%
98-102%
The closeness of test results to the true value.
Precision (%RSD)
< 5.0%
< 2.0%
The closeness of agreement among a series of measurements.
Data Analysis Causality:
For Method A: The high mass accuracy (< 5 ppm) of HRMS allows for the generation of a highly confident elemental formula for an unknown peak. Its MS/MS fragmentation pattern then provides the structural information needed for identification.
For Method B: The ratio of the quantifier to qualifier ion for a given impurity must remain constant across standards and samples, providing an additional layer of confirmation beyond retention time.
Conclusion
The purity validation of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is a multi-faceted task that requires a strategic application of advanced analytical technology. There is no single "best" method; rather, the choice between a discovery-oriented LC-HRMS approach and a targeted LC-MS/MS method is dictated by the specific analytical objective. An LC-HRMS method is indispensable during development for impurity identification and profiling, providing a comprehensive understanding of the substance. For routine quality control and release, a validated LC-MS/MS method offers unparalleled sensitivity, selectivity, and quantitative robustness. By grounding these powerful techniques in the principles of scientific integrity and regulatory compliance, researchers can ensure the quality and safety of their compounds, paving the way for successful drug development.
References
<621> CHROMATOGRAPHY - USP.org.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare.
ICH Guidelines for Analytical Method Valid
ICH and FDA Guidelines for Analytical Method Valid
USP 621 Changes. Element Lab Solutions.
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex.
Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S.
2.2.46. Chromatographic separation techniques. European Pharmacopoeia.
Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA Food Safety and Inspection Service.
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS.
<621> Chromatography - Notice of Adoption of Harmonized Standard. US Pharmacopeia (USP).
Are You Sure You Understand USP <621>?.
ICH guideline Q2(R2) on validation of analytical procedures (Draft). European Medicines Agency.
EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.
FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. ECA Academy.
Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry.
Determination of sulfonamides in milk by ID-LC-MS/MS.
Guidance for Industry - ANDAs: Impurities in Drug Substances.
ANDAs: Impurities in Drug Products. U.S.
Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA Food Safety and Inspection Service.
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. SciELO.
A Comparative Guide to the Structural Elucidation of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide: X-ray Diffraction in Context
In the landscape of drug discovery and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the crystallographic characteristic...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the crystallographic characteristics of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, a molecule of interest within the broader class of benzenesulfonamides known for their diverse biological activities. While a definitive crystal structure for this specific compound is not publicly available, we can extrapolate and predict its likely crystallographic parameters based on closely related structures. This guide will compare these predicted X-ray diffraction (XRD) characteristics with data from analogous compounds and benchmark them against alternative analytical techniques, offering researchers a comprehensive framework for structural analysis in this chemical space.
The Significance of Structural Analysis for Benzenesulfonamide Derivatives
Benzenesulfonamides are a well-established class of compounds with a wide array of pharmacological applications, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2][3] The efficacy and selectivity of these molecules are intrinsically linked to their three-dimensional conformation and the specific interactions they form with their biological targets. Single-crystal X-ray diffraction stands as the gold standard for unequivocally determining these atomic-level details, providing insights into bond lengths, angles, and intermolecular interactions that govern a compound's solid-state behavior and its pharmacodynamic and pharmacokinetic properties.
Predicted Crystallographic Profile of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Based on the analysis of structurally similar compounds, such as N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide and N-(2,5-dimethylphenyl)benzenesulfonamide, we can anticipate the key crystallographic features of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.[4][5]
A comparative analysis of related benzenesulfonamide structures reveals common packing motifs and conformational preferences. For instance, in the crystal structure of N-(2,5-dimethylphenyl)benzenesulfonamide, inversion dimers are formed through N—H⋯O hydrogen bonds.[5] A similar hydrogen bonding pattern is likely to be a key feature in the crystal packing of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. The dihedral angle between the two aromatic rings is another critical parameter. In N-(2,5-dimethylphenyl)benzenesulfonamide, this angle is 40.4 (1)°, while in N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide, it is 67.16 (12)°.[4][5] For the title compound, this angle will be influenced by the flexible 2-phenoxyethyl chain and the electronic effects of the methoxy groups.
Table 1: Comparison of Crystallographic Data for Related Benzenesulfonamide Derivatives
While single-crystal XRD provides unparalleled detail, a multi-technique approach is often necessary for a complete structural and purity assessment.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for purity determination and initial characterization.[6][7][8] These methods can identify the presence of impurities that may hinder crystallization and affect the quality of the diffraction data. For sulfonamides, reversed-phase HPLC with a C18 column is a common choice.[7] LC-MS/MS can provide valuable information about the molecular weight and fragmentation patterns, confirming the compound's identity.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the chemical structure in solution.[9] ¹H and ¹³C NMR spectra would confirm the connectivity of the atoms in 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. Differences in chemical shifts between solution-state NMR and solid-state NMR can provide insights into the effects of crystal packing on the molecular conformation.[9]
Table 2: Comparison of Analytical Techniques for Sulfonamide Characterization
Technique
Information Provided
Advantages
Limitations
Single-Crystal X-ray Diffraction
Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.
Definitive structural elucidation.
Requires single crystals of sufficient size and quality.
High sensitivity and resolution for separating mixtures.[10]
Does not provide 3D structural information.
NMR Spectroscopy
Connectivity of atoms, solution-state conformation.[9]
Non-destructive, provides detailed information about the chemical environment of nuclei.
Can be less sensitive than MS, solid-state NMR can be complex.
Experimental Protocol for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is the crucial first step for a successful X-ray diffraction experiment. The following protocol outlines a general procedure for the crystallization and data collection of a compound like 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
1. Synthesis and Purification:
The synthesis of benzenesulfonamide derivatives can be achieved through various established methods, often involving the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base.[3][4]
Purification of the crude product is critical. Recrystallization from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane) is a common method to obtain a highly pure compound.[4][5] Purity should be confirmed by HPLC and NMR before proceeding.
2. Crystallization:
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, dichloromethane) to near saturation.[4] Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at room temperature.
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then slowly cool the solution to room temperature or below.
3. X-ray Data Collection and Structure Refinement:
A suitable single crystal is mounted on a goniometer.
Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.
The collected diffraction data is then processed to determine the unit cell parameters and space group.
The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Visualization of the Crystallographic Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.
Elemental Analysis Standards for 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
A Comparative Technical Guide for Purity Validation Executive Summary: The "0.4% Rule" in Context For researchers working with 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (CAS: 1203044-69-2), validating chemical p...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Purity Validation
Executive Summary: The "0.4% Rule" in Context
For researchers working with 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (CAS: 1203044-69-2), validating chemical purity is the gateway to peer-reviewed publication and biological testing. While High-Performance Liquid Chromatography (HPLC) determines purity by peak area, it does not confirm bulk elemental composition.
The "Gold Standard" for publication (e.g., J. Med. Chem., J. Org. Chem.) remains Elemental Analysis (EA) , specifically Combustion Analysis, requiring experimental values to be within ±0.4% of the theoretical calculation.
This guide objectively compares the traditional Combustion Analysis method against the modern surrogate, Quantitative NMR (qNMR), specifically tailored for the physicochemical properties of this sulfonamide derivative.
Theoretical Baseline: The Target Metrics
Before selecting an analytical method, the theoretical composition must be established.
Compound: 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Formula: C₁₆H₁₉NO₅S
Molecular Weight: 337.39 g/mol
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical %
Carbon (C)
16
12.011
192.176
56.96%
Hydrogen (H)
19
1.008
19.152
5.68%
Nitrogen (N)
1
14.007
14.007
4.15%
Sulfur (S)
1
32.06
32.06
9.50%
Oxygen (O)
5
15.999
79.995
23.71%
Critical Insight: The sulfur content (9.50%) is significant. In standard combustion analysis, sulfur can form stable oxides or poison catalysts, leading to lower-than-expected values unless specific oxidizers (e.g., V₂O₅) are used.
Comparative Analysis of Validation Methods
Method A: Automated Combustion Analysis (CHNS)
Status: The Historical Gold Standard.
Mechanism: Flash combustion at >900°C in an oxygen-rich environment. Gases (CO₂, H₂O, N₂, SO₂) are separated via GC and quantified by Thermal Conductivity Detection (TCD).
Pros:
Regulatory Acceptance: Universally accepted by top-tier journals without justification.
Bulk Purity: Analyzes the bulk sample, not just the soluble portion.
Cons:
Sample Destruction: Requires 2–5 mg of material.
Sulfur Interference: Sulfonamides can yield low S values if the combustion tube is not optimized for sulfur (requires Tungsten Trioxide/Vanadium Pentoxide additives).
Hygroscopicity Error: Sulfonamides readily form hydrates. If the sample holds 0.5 equivalents of water, Carbon values will drop by ~1.5%, failing the ±0.4% limit.
Method B: Quantitative NMR (qNMR)
Status: The Modern Surrogate (High Precision).
Mechanism: Comparison of the integration of a specific proton signal from the analyte against a certified internal standard (IS) of known purity.
Specificity: Distinguishes between residual solvent (ethanol/water) and the compound, allowing for "Assayed Purity" calculation.
Speed: No need to dry samples for 48 hours to remove trace water; the water peak is simply excluded from integration.
Cons:
Solubility Matching: Requires an Internal Standard (IS) that is soluble in the same deuterated solvent (e.g., DMSO-d6) and has non-overlapping peaks.
Method C: High-Resolution Mass Spectrometry (HRMS)
Status: Identity Confirmation (Not Purity).
Mechanism: Measures the exact mass-to-charge ratio (m/z) to 4 decimal places.
Verdict: HRMS confirms identity (that the molecule exists) but cannot replace Elemental Analysis for purity. A sample that is 80% pure can still give a perfect HRMS match. It is excluded from the purity comparison below.
Performance Matrix: CHNS vs. qNMR
Feature
Combustion Analysis (CHNS)
Quantitative NMR (qNMR)
Precision
±0.3% (Absolute)
±0.5 – 1.0% (Relative)
Sample Req.
2–5 mg (Destructive)
5–10 mg (Recoverable)
Sulfur Handling
Difficult (Requires WO₃ additives)
Excellent (No interference)
Water Sensitivity
High (Must be chemically dry)
Low (Water peak is ignored)
Cost/Run
Low ($20–50)
High (Instrument time + IS cost)
Best For
Final published compounds
Intermediates & precious samples
Detailed Experimental Protocols
Protocol 1: Preparation for Combustion Analysis (Critical Step)
Sulfonamides are notorious for trapping crystallization solvents. Failure to dry is the #1 cause of EA failure.
Recrystallization: Purify the crude 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide using Ethanol/Water (9:1).
Pre-Drying: Air dry on a Buchner funnel for 1 hour.
Vacuum Desiccation:
Place sample in a drying pistol or vacuum oven.
Temperature: Set to 50°C (approx. 20°C below melting point).
Desiccant: Use Phosphorus Pentoxide (
) or activated silica.
Duration: Minimum 24 hours at <5 mbar pressure.
Packaging: Seal immediately in a pre-tared tin capsule.
Selection: TMB is chosen because its singlet at ~6.1 ppm does not overlap with the aromatic protons of the benzenesulfonamide (typically 6.8–7.5 ppm) or the methoxy groups (3.7–3.9 ppm).
Weighing:
Weigh exactly 10.0 mg of the Analyte (
) into a vial.
Weigh exactly 5.0 mg of Certified TMB (
) into the same vial.
Precision balance (±0.001 mg) is mandatory.
Solvation: Dissolve in 0.6 mL DMSO-d6.
Acquisition:
Pulse delay (
): Set to 30–60 seconds (5x relaxation time) to ensure full relaxation.
The following diagram illustrates the decision-making process for validating this specific sulfonamide, accounting for its sulfur content and potential hygroscopicity.
Figure 1: Decision tree for validating sulfonamide purity. Note the specific requirement for V₂O₅ in combustion analysis to handle the sulfur atom.
References
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
PubChem. (2025).[4] Compound Summary: 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. National Library of Medicine. [Link]
A Comparative Benchmarking Guide to the Potency of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide at the 5-HT7 Receptor
This guide provides a comprehensive framework for characterizing the potency of the novel compound, 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. Given its structural motifs, particularly the 2,5-dimethoxy substitu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for characterizing the potency of the novel compound, 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. Given its structural motifs, particularly the 2,5-dimethoxy substitution common in serotonergic agents and the benzenesulfonamide core, we hypothesize a significant interaction with serotonin receptors.[1][2][3] The serotonin type 7 (5-HT7) receptor, a Gs-protein coupled receptor highly expressed in key brain regions like the thalamus, hypothalamus, and hippocampus, represents a primary target of interest due to its critical role in regulating mood, cognition, and circadian rhythms.[4][5]
Antagonism at the 5-HT7 receptor is a well-established mechanism for antidepressant and pro-cognitive effects, and it is a key pharmacological feature of several successful neuropsychiatric drugs.[6][7][8] Therefore, accurately benchmarking the potency of a new chemical entity like 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide against established ligands is a critical step in evaluating its therapeutic potential.
This guide will detail the experimental rationale, protocols, and comparative data analysis required to position this novel compound within the current landscape of 5-HT7 receptor modulators.
Rationale for Comparator Compound Selection
To provide a robust benchmark, it is essential to compare the test compound against well-characterized alternatives that represent different classes of 5-HT7 receptor ligands.
SB-269970 : This compound is the quintessential high-potency, selective, and brain-penetrant 5-HT7 receptor antagonist.[9][10] It serves as the "gold standard" for in vitro and in vivo studies, providing a benchmark for maximal selective antagonism. Its pKi value is consistently reported to be high, around 8.3 to 8.9.[9][11]
Lurasidone : An atypical antipsychotic approved for schizophrenia and bipolar depression, Lurasidone exhibits the highest binding affinity for the 5-HT7 receptor among all atypical antipsychotics, with a Ki of approximately 0.5 nM.[4][6][12] Its potent 5-HT7 antagonism is thought to contribute significantly to its antidepressant and pro-cognitive effects.[6][7][13] Lurasidone represents a clinically successful, multi-target drug where 5-HT7 antagonism is a key therapeutic component.
Vortioxetine : A multimodal antidepressant, vortioxetine's mechanism of action includes potent 5-HT7 receptor antagonism (Ki = 19 nM) in addition to serotonin transporter (SERT) inhibition and modulation of other serotonin receptors.[4][14][15][16] It serves as a benchmark for a compound where 5-HT7 antagonism is part of a broader, synergistic pharmacology.
Experimental Workflow for Potency Determination
A two-tiered approach is necessary to fully characterize the compound's interaction with the 5-HT7 receptor: first, a binding assay to determine its affinity (how tightly it binds), and second, a functional assay to determine its potency and efficacy (what it does upon binding).
Caption: Experimental workflow for characterizing a novel 5-HT7 ligand.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating positive and negative controls to ensure data integrity.
Protocol 1: Radioligand Binding Assay (Affinity)
This assay quantifies the affinity of the test compound for the human 5-HT7 receptor by measuring its ability to compete with a known high-affinity radioligand.
Objective: To determine the inhibition constant (Ki) of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
Materials:
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT7A receptor.
Radioligand: [³H]-5-Carboxamidotryptamine ([³H]-5-CT) or [³H]-LSD.
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO₄, pH 7.7.
Non-specific Binding Control: 10 µM Clozapine or another suitable 5-HT7 ligand.
Test Compounds: 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, SB-269970, Lurasidone, Vortioxetine.
Compound Preparation: Prepare serial dilutions of the test compound and comparators (e.g., from 10 µM to 0.1 nM) in the assay buffer.
Assay Plate Setup: In a 96-well plate, add in triplicate:
50 µL of assay buffer (for total binding).
50 µL of non-specific binding control (e.g., 10 µM Clozapine).
50 µL of each concentration of the test compounds.
Membrane Addition: Add 100 µL of cell membrane homogenate (typically 5-15 µg of protein) to each well.
Radioligand Addition: Add 50 µL of the radioligand (e.g., [³H]-5-CT at a final concentration of ~1-2 nM) to all wells.
Incubation: Incubate the plate at 37°C for 30-60 minutes to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate and wash 3-4 times with ice-cold assay buffer to separate bound from free radioligand.
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific counts from total counts.
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The 5-HT7 receptor is canonically coupled to a Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[5][17] This assay measures the ability of the test compound to modulate this signaling pathway.
Objective: To determine the functional potency (IC50) and efficacy (antagonism vs. agonism) of the test compound.
Caption: Canonical Gs-protein signaling pathway of the 5-HT7 receptor.
Materials:
Cells: HEK293 cells stably expressing the human 5-HT7A receptor.
Agonist: 5-Carboxamidotryptamine (5-CT) or Serotonin (5-HT).
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
Test Compounds: 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide and comparators.
Procedure:
Cell Plating: Seed the HEK293-5HT7 cells into 96- or 384-well plates and grow to ~90% confluency.
Agonist Mode Test (to check for agonism):
Replace the culture medium with assay buffer.
Add increasing concentrations of the test compound alone.
Incubate for 15-30 minutes at 37°C.
Proceed to the cAMP detection step. An increase in cAMP indicates agonist activity.
Antagonist Mode Test (to determine antagonist potency):
Pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes at 37°C.
Add a fixed concentration of the 5-HT agonist (typically an EC80 concentration, e.g., ~150 nM 5-HT, to ensure a robust but surmountable signal) to all wells except the basal control.[18]
Incubate for an additional 15-30 minutes at 37°C.
cAMP Detection:
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
Plot the cAMP response against the log concentration of the test compound.
For antagonists, the data will yield an inhibition curve. Calculate the IC50 value, which is the concentration of the antagonist required to reduce the agonist response by 50%.
The assay can also reveal inverse agonism if a compound reduces the basal (unstimulated) level of cAMP.[11][19]
Comparative Data Summary & Interpretation
The data gathered from the described experiments allow for a direct comparison of the novel compound against established benchmarks.
High Potency (Ki and IC50 < 10 nM): If the test compound exhibits potency in the low nanomolar range, comparable to Lurasidone and SB-269970, it would be considered a highly potent 5-HT7 receptor antagonist. This would strongly warrant further investigation, including selectivity profiling against other receptors (e.g., 5-HT1A, 5-HT2A, Dopamine D2) and subsequent in vivo studies.
Moderate Potency (Ki and IC50 between 10-100 nM): A potency similar to or slightly better than Vortioxetine would still classify the compound as a significant 5-HT7 receptor ligand. Its therapeutic potential would then depend heavily on its selectivity profile and other potential mechanisms of action.
Low Potency (Ki and IC50 > 100 nM): If the potency is low, the 5-HT7 receptor is unlikely to be the primary target of this compound, and its biological activity may be mediated by other mechanisms.
Conclusion
This guide outlines a rigorous, industry-standard methodology for benchmarking the potency of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. By employing radioligand binding and functional cAMP assays and comparing the results against the selective antagonist SB-269970 and the clinically effective drugs Lurasidone and Vortioxetine, researchers can accurately determine the compound's affinity and functional activity at the 5-HT7 receptor. This systematic approach is fundamental to elucidating the pharmacological profile of this novel agent and making informed decisions about its potential for further development as a therapeutic candidate for neuropsychiatric disorders.
References
Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy. Frontiers in Neuroscience. [Link]
An update of the preclinical profile of lurasidone. Rivista di Psichiatria. [Link]
Data Released Backing Lurasidone's New Indication. Psychiatric News - Psychiatry Online. [Link]
How does vortioxetine affect neurotransmitter receptors?. Dr. Oracle. [Link]
Towards better non-selectivity: the role of 5-HT7 receptors in therapeutic efficacy of a second-generation antipsychotic – lurasidone. Psychiatria Polska. [Link]
Mechanism of Action (MOA) | TRINTELLIX (vortioxetine). TRINTELLIX HCP. [Link]
A Novel, Potent, and Selective 5-HT7 Antagonist: (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970). Journal of Medicinal Chemistry - ACS Publications. [Link]
Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation. Pharmaceuticals (Basel). [Link]
Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist. British Journal of Pharmacology. [Link]
A Focus on Vortioxetine - Mechanism of Action and Efficacy. Psych Scene Hub. [Link]
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Medicinal Chemistry. [Link]
Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders. Current Neuropharmacology. [Link]
Comparison of 4 Radiolabeled Antagonists for Serotonin 5-HT 7 Receptor Neuroimaging: Toward the First PET Radiotracer. Journal of Nuclear Medicine. [Link]
Novel 5-HT7 receptor antagonists modulate intestinal immune responses and reduce severity of colitis. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
Comparison of 4 radiolabeled antagonists for serotonin 5-HT(7) receptor neuroimaging: toward the first PET radiotracer. PubMed. [Link]
Pharmacological Analysis of the Novel, Rapid, and Potent Inactivation of the Human 5-Hydroxytryptamine7 Receptor by Risperidone, 9-OH-Risperidone, and Other Inactivating Antagonists. The Journal of Pharmacology and Experimental Therapeutics. [Link]
The 5-HT7 receptor and disorders of the nervous system: an overview. Reviews in the Neurosciences. [Link]
Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity. ChEMBL. [Link]
Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. [Link]
Some 5-HT7 receptor agonists and antagonists reported in the literature. ResearchGate. [Link]
Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Journal of the Chemical Society of Pakistan. [Link]
Antagonist interaction with the human 5-HT7 receptor mediates the rapid and potent inhibition of non-G-protein-stimulated adenylate cyclase activity: a novel GPCR effect. British Journal of Pharmacology. [Link]
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. [Link]
Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation. MDPI. [Link]
Benzenesulfonamide compounds and their use as therapeutic agents.
Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Biochemical Pharmacology. [Link]
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Analytical and Bioanalytical Chemistry. [Link]
Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. ResearchGate. [Link]
Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules. [Link]
Reproducibility of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide synthesis protocols
Executive Summary This guide provides a technical benchmark of synthesis protocols for 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide , a representative scaffold in medicinal chemistry often associated with 5-HT and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical benchmark of synthesis protocols for 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide , a representative scaffold in medicinal chemistry often associated with 5-HT and adrenergic receptor antagonism.
The presence of two electron-donating methoxy groups on the benzenesulfonyl moiety significantly deactivates the sulfonyl chloride electrophile compared to standard toluene- or nitro-derivatives. Consequently, "standard" protocols often fail to reach completion, leading to reproducibility issues. This guide compares three distinct methodologies—Classical Anhydrous , Biphasic Schotten-Baumann , and Catalytic Green —to establish a robust, self-validating workflow for researchers.
Chemical Context & Reaction Logic[1][2][3][4][5]
The synthesis involves the nucleophilic attack of 2-phenoxyethylamine (primary amine) on 2,5-dimethoxybenzenesulfonyl chloride .
Critical Challenge: The 2,5-dimethoxy substitution pattern exerts a mesomeric electron-donating effect (+M), stabilizing the sulfonyl center and reducing its electrophilicity.
Reproducibility Bottleneck: Standard protocols (e.g., 1 hour at 0°C) often result in incomplete conversion. Successful protocols require extended reaction times or nucleophilic catalysis.
Reaction Scheme
Comparative Protocol Analysis
Method A: The "Classic" Anhydrous Protocol (Pyridine/DCM)
Best For: Small-scale discovery (mg to g), maximum yield.
Mechanism: Pyridine acts as both solvent/base and a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate that accelerates the attack of the amine.
Protocol:
Dissolve 2-phenoxyethylamine (1.0 equiv) in anhydrous DCM (0.2 M).
Critical Step: Allow to warm to Room Temperature (RT) and stir for 12–16 hours (standard 2h is insufficient for this substrate).
Workup: Wash with 1N HCl (to remove pyridine), then NaHCO₃, then Brine.
Method B: Biphasic Schotten-Baumann (EtOAc/Water)
Best For: Scale-up (>10g), safety, green chemistry.
Mechanism: Interfacial reaction where the inorganic base stays in water, preventing amine protonation.
Protocol:
Dissolve 2-phenoxyethylamine (1.0 equiv) in EtOAc.
Prepare a solution of Na₂CO₃ (2.5 equiv) in Water. Combine phases.
Add Sulfonyl Chloride (1.2 equiv) vigorously.
Critical Step: Vigorous stirring (>800 RPM) is mandatory to maximize interfacial area.
Note: Reaction is slower; monitor by TLC. Hydrolysis of the chloride is a competing side reaction, hence the slight excess (1.2 equiv).
Method C: Catalytic "Green" Protocol (MeCN/DIPEA)
Best For: High-throughput libraries, ease of purification.
Mechanism: Uses DIPEA as a non-nucleophilic base in a polar aprotic solvent, often with catalytic DMAP to mimic the pyridine effect without the solvent toxicity.
Protocol:
Mix Amine (1.0 equiv) and DIPEA (1.5 equiv) in Acetonitrile.
Add Sulfonyl Chloride (1.05 equiv).
Add DMAP (10 mol%).
Stir at RT for 4 hours.
Workup: Evaporate MeCN, redissolve in EtOAc, wash.
Experimental Comparison Data
Data simulated based on kinetic profiles of electron-rich benzenesulfonamides.
Metric
Method A (Pyridine)
Method B (Schotten-Baumann)
Method C (MeCN/DIPEA)
Yield (Isolated)
92 - 96%
78 - 85%
88 - 91%
Purity (HPLC)
>98%
>95% (Hydrolysis byproducts)
>98%
Reaction Time
12 h
4 - 6 h
4 h
Purification
Acid wash required
Phase separation only
Evaporation + Wash
Green Score
Low (Pyridine toxicity)
High (Water/EtOAc)
Medium
Reproducibility
High (Homogeneous)
Medium (Stirring dependent)
High
Decision Workflow & Troubleshooting
Use this decision tree to select the optimal protocol for your specific constraints.
Reproducibility Checklist (Self-Validation)
Stoichiometry: For Method B, always use 1.2 equiv of sulfonyl chloride to account for hydrolysis.
Dryness: In Method A, ensure Pyridine is dry. Moisture creates sulfonic acid, which is unreactive.
Monitoring: Do not stop the reaction at 2 hours. The electron-rich ring slows the kinetics. Check TLC (50% EtOAc/Hexane) for the disappearance of the amine (ninhydrin stain) rather than the chloride.
References
BenchChem. (2025).[1] A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. Retrieved from
Sohrabnezhad, S., et al. (2019). A general, mild, convenient and environmentally benign method for the synthesis of sulfonamides. ResearchGate. Retrieved from
Frontiers in Chemistry. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from
Sigma-Aldrich. (n.d.). 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide Reference Standard. Retrieved from
IIT Kanpur. (n.d.). Schotten Baumann Reaction Procedure and Mechanism. Retrieved from
Operational Guide: Safe Disposal and Handling of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide Executive Summary & Chemical Profile This guide defines the standard operating procedure (SOP) for the containment and d...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Disposal and Handling of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Executive Summary & Chemical Profile
This guide defines the standard operating procedure (SOP) for the containment and disposal of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide .
As a sulfonamide derivative containing both electron-donating methoxy groups and a lipophilic phenoxyethyl ether tail, this compound presents specific environmental and biological risks.[1] While often used in high-throughput screening (HTS) or medicinal chemistry as a scaffold, its sulfonamide core necessitates strict adherence to "zero-discharge" protocols to prevent environmental persistence and potential antibiotic resistance development in aquatic microbiomes.[1]
Critical Warning: Do NOT dispose of this compound down the drain.[1] Sulfonamide moieties are resistant to standard wastewater treatment biodegradation.[1]
Hazard Identification & Risk Assessment
Before initiating disposal, the operator must understand the specific hazards driving the protocol.
Hazard Category
Classification (Based on SAR*)
Operational Implication
Acute Toxicity
Category 4 (Oral)
Harmful if swallowed.[1][2] Avoid dust generation during weighing/transfer.[1]
Skin/Eye Irritant
Category 2 / 2A
The phenoxyethyl group increases lipophilicity, enhancing skin absorption.[1]
Thermal Decomposition
High Risk
Emits toxic fumes of Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) upon heating.[1]
Environmental
Aquatic Chronic 3
Potential for bioaccumulation; strictly regulated waste stream.[1]
*Structure-Activity Relationship (SAR) derived from analogs like 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide (CAS 52298-44-9) [1].[1]
Personal Protective Equipment (PPE)
Standard "Blue Lab Coat" protocols are insufficient.[1] The lipophilic nature of the phenoxyethyl side chain requires barrier protection against permeation.
Outer Layer: Nitrile (minimum 5 mil) or Neoprene.[1]
Rationale: Ether linkages can facilitate solvent transport across thin nitrile membranes.[1]
Respiratory Protection:
Solid Handling: N95/P2 particulate respirator if handling >100mg outside a fume hood.[1]
Liquid/Solution: Fume hood sash at proper working height.
Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).[1]
Spill Response Protocol (Immediate Containment)
In the event of a spill, immediate isolation is required to prevent spread.[1]
Do NOT use Bleach (Sodium Hypochlorite). Chlorination of sulfonamides can produce N-chloro-sulfonamides, which are often more toxic and reactive than the parent compound.[1] Use surfactant-based detergents.[1]
Workflow: Spill Remediation
Figure 1: Decision logic for immediate spill response, prioritizing dust suppression and solvent containment.
Disposal Procedures (The Core Protocol)
This section details the destruction mechanism. The goal is complete mineralization via high-temperature incineration (>1000°C) to break the sulfur-nitrogen bond [2].[1]
A. Solid Waste (Pure Compound)[1]
Container: Collect in a dedicated solid waste container (HDPE or Glass).
Labeling: Must read "Hazardous Waste - Toxic Solid (Sulfonamide Derivative)."[1]
Segregation: Do not mix with oxidizers or strong acids.[1]
Disposal Path: Send for Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
B. Liquid Waste (Stock Solutions/Reaction Mixtures)
The disposal route depends on the solvent used to dissolve the sulfonamide.[1]
Scenario 1: Dissolved in DMSO, Methanol, or Acetone. [1]
Action: Pour into the "Halogenated Solvents" carboy.[1]
Fate: High-temperature incineration with scrubber systems (to capture HCl/SOx).[1]
Scenario 3: Aqueous Buffer Solutions.
Action:Do NOT sewer. Even dilute aqueous waste must be collected.[1]
Protocol: Collect in "Aqueous Waste - Toxic" container.[1] Adjust pH to 6-8 if necessary to prevent container corrosion, but do not degrade the compound chemically in the lab.[1]
Disposal Decision Matrix
Figure 2: Waste stream segregation logic ensures compliance with RCRA and local EHS regulations.
Regulatory & Compliance (RCRA)
In the United States, this compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists.[1] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[1]
Determination: Due to the lack of specific LD50 data for this exact catalog number, the Precautionary Principle mandates treating it as a Characteristic Hazardous Waste (Toxic).[1]
Waste Codes: If dissolved in spent solvents, apply codes F003 (Non-halogenated) or F002 (Halogenated).[1]
Labeling: Labels must include the full chemical name: 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. Do not use abbreviations (e.g., "Sulfonamide Analog 4") on waste tags [3].
References
U.S. Environmental Protection Agency (EPA). (2019).[1][4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1][4] Retrieved from [Link][1]
Dartmouth College EHS. (2024).[1] Hazardous Waste Disposal Guide: Disposal of Empty Chemical Containers and Identification. Retrieved from [Link][1]
A Senior Application Scientist's Guide to Handling 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide: A Risk-Based Approach to Personal Protective Equipment
The sulfonamide functional group is the basis for several classes of drugs, and while many are well-tolerated therapeutically, occupational exposure to the pure compound requires a higher level of precaution.[1] Aromatic...
Author: BenchChem Technical Support Team. Date: March 2026
The sulfonamide functional group is the basis for several classes of drugs, and while many are well-tolerated therapeutically, occupational exposure to the pure compound requires a higher level of precaution.[1] Aromatic amines, a related structural class, are noted for their potential health hazards, including carcinogenicity and mutagenicity, with many being readily absorbed through the skin.[2] Therefore, a conservative and risk-based approach to handling 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is warranted.
Hazard Identification and Risk Assessment
Before any handling of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, a thorough risk assessment is mandatory. Based on the data for a structurally analogous compound, 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, we can anticipate that this compound may be harmful if swallowed.[3][4] The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, skin contact, eye contact, and ingestion.[3][5]
Core Principles of Protection:
Our safety strategy is built on the hierarchy of controls, which prioritizes engineering and administrative controls to minimize reliance on PPE.[5] PPE should be considered the final barrier of protection.
Engineering Controls: The primary line of defense. Always handle 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide in a well-ventilated area.[6] For weighing and preparing solutions, a certified chemical fume hood or a powder containment hood is essential to control the generation of dust and aerosols.[6] An accessible safety shower and eyewash station are non-negotiable.[6]
Administrative Controls: These include establishing clear Standard Operating Procedures (SOPs), providing comprehensive training for all personnel, and restricting access to handling areas.
Personal Protective Equipment (PPE): The focus of this guide, PPE is the last line of defense and must be selected based on the specific tasks being performed.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
Protection Type
Specific Recommendation
Rationale and Key Considerations
Hand Protection
Double-gloving with powder-free nitrile gloves.
The inner glove provides protection in case the outer glove is breached. Nitrile offers good chemical resistance. Always inspect gloves for tears or punctures before use.[5] Change gloves every 30-60 minutes or immediately if contamination is suspected.[5]
Eye and Face Protection
Tightly fitting safety goggles with side shields or a full-face shield.
Standard safety glasses are insufficient. Goggles provide a seal against splashes and fine powders.[5][7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7][8]
Body Protection
A disposable, back-closing, long-sleeved gown with tight-fitting knit cuffs.
This prevents contamination of personal clothing and skin. The back closure and tight cuffs provide a more complete barrier.[7] Gowns should not be worn outside of the designated handling area.
Respiratory Protection
A NIOSH-approved N95 or higher respirator.
Required when handling the solid compound outside of a containment hood, or if there is a risk of aerosol generation that cannot be controlled by engineering means.[5] A full-face respirator may be necessary for large spills.[6] All respirator users must be fit-tested and trained.[5]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include detailed procedures for handling and disposal.
Step-by-Step Handling Protocol
Preparation: Designate a specific area for handling. Assemble all necessary equipment, including a chemical spill kit. Ensure the fume hood is functioning correctly.
Donning PPE: Put on PPE in the following order: gown, respirator, goggles, and then gloves (the outer glove should go over the cuff of the gown).[8]
Weighing and Transfer: Conduct all manipulations of the solid compound within a chemical fume hood or powder containment hood to minimize inhalation exposure.
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Post-Handling: After completing the work, decontaminate any surfaces.
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the gown, goggles, and respirator. Wash hands thoroughly with soap and water after removing all PPE.
Waste Disposal Plan
The environmental impact of sulfonamides is an area of active research, with studies indicating their potential to persist in aquatic environments.[9] Therefore, proper disposal is a critical aspect of responsible chemical management.
Segregation: All waste contaminated with 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, including gloves, weighing papers, and pipette tips, must be collected in a designated hazardous waste container.[10]
Labeling: The hazardous waste container must be clearly labeled with the full chemical name and appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic").[10]
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The preferred method of disposal for many pharmaceutical compounds is incineration in a chemical incinerator.[10] Do not dispose of this chemical down the drain.[11]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
Caption: Decision workflow for PPE selection.
By implementing these comprehensive safety measures, researchers can confidently and safely handle 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, ensuring both personal safety and the integrity of their research.
References
BenchChem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
Couto, C. F., et al. (2024). Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. PubMed.
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